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Foundational

Synthesis and Characterization of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine: A Key Scaffold for Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a key derivative, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. This compound serves as a valuable building block for the development of novel therapeutic agents. We present a field-proven, two-step synthetic protocol, elucidate the underlying reaction mechanism, and detail the analytical workflows required to validate the structure and purity of the final product. This document is intended to be a practical resource for researchers engaged in synthetic organic chemistry and drug discovery.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are responsible for their unique chemical properties and diverse biological functions.[2] The structural rigidity and the ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor make it an exceptional scaffold for designing molecules that can effectively interact with biological targets.[3] The introduction of various substituents onto the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile. The target molecule, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, incorporates a lipophilic isopropylphenyl group, a common feature in many active pharmaceutical ingredients, enhancing their potential for biological activity.

Synthetic Strategy and Protocol

The synthesis of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine is efficiently achieved through a two-step process. The strategy hinges on the construction of an α,β-unsaturated nitrile precursor via a Knoevenagel condensation, followed by a cyclization reaction with hydrazine hydrate. This approach is widely recognized for its reliability and high yields in producing 3-aminopyrazole derivatives.[4][5]

Step 1: Synthesis of 2-(4-isopropylbenzylidene)malononitrile

The initial step involves the base-catalyzed Knoevenagel condensation between 4-isopropylbenzaldehyde and malononitrile. This reaction creates the crucial carbon-carbon double bond and incorporates the dinitrile functionality necessary for the subsequent cyclization.

Causality Behind Experimental Choices:

  • Catalyst: Piperidine is used as a mild organic base catalyst. It deprotonates the acidic methylene group of malononitrile, generating a carbanion that acts as the nucleophile. Its mildness prevents unwanted side reactions.

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the catalyst, facilitating a homogeneous reaction mixture. Its boiling point allows for gentle reflux to drive the reaction to completion.

Detailed Experimental Protocol:

  • To a 100 mL round-bottom flask, add 4-isopropylbenzaldehyde (10 mmol), malononitrile (10 mmol), and 30 mL of absolute ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (0.5 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-(4-isopropylbenzylidene)malononitrile as a solid.

Step 2: Synthesis of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine

The synthesized α,β-unsaturated nitrile is then cyclized using hydrazine hydrate. This reaction forms the pyrazole ring.

Reaction Mechanism Insight: The reaction proceeds via a Michael addition of a hydrazine nitrogen to the β-carbon of the double bond. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto one of the nitrile groups, leading to the formation of a five-membered ring. A subsequent tautomerization yields the stable aromatic 3-aminopyrazole structure.

Detailed Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve the 2-(4-isopropylbenzylidene)malononitrile (8 mmol) from Step 1 in 40 mL of absolute ethanol.

  • Add hydrazine hydrate (80% solution, 16 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • The product will precipitate out of the solution. If precipitation is slow, a small amount of cold water can be added.

  • Filter the resulting solid, wash thoroughly with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine.

Visualization of Synthetic Workflow

Synthesis_Workflow Reactant1 4-Isopropylbenzaldehyde Process1 Knoevenagel Condensation Reactant1->Process1 Reactant2 Malononitrile Reactant2->Process1 Catalyst1 Piperidine / Ethanol Catalyst1->Process1 Intermediate 2-(4-isopropylbenzylidene)malononitrile Process2 Cyclization Intermediate->Process2 Reactant3 Hydrazine Hydrate Reactant3->Process2 Solvent2 Ethanol Solvent2->Process2 Product 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine Process1->Intermediate Process2->Product

Caption: Synthetic route to 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system where the data from each analysis must be consistent with the proposed structure.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approx. 175-177 °C (based on similar structures)[6]
Spectroscopic Analysis

The structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: This technique provides detailed information about the proton environment in the molecule.

  • Rationale: The number of signals corresponds to the number of non-equivalent protons. The chemical shift (δ) indicates the electronic environment, multiplicity reveals neighboring protons, and integration gives the proton count.

¹³C NMR Spectroscopy: This analysis identifies the different carbon environments within the molecule.

  • Rationale: Each unique carbon atom gives a distinct signal, allowing for a complete carbon skeleton map of the molecule.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present.

  • Rationale: Specific bonds vibrate at characteristic frequencies. The presence of absorption bands for N-H, C-H, C=N, and C=C bonds confirms the key functional moieties of the pyrazole structure.[3][7]

Mass Spectrometry (MS): This technique determines the molecular weight of the compound.

  • Rationale: The molecular ion peak [M]⁺ in the mass spectrum should correspond to the calculated molecular weight of the target compound, providing definitive confirmation of its identity.

Summary of Expected Characterization Data
TechniqueParameterExpected Result & Interpretation
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ, ppm)δ 12.0-11.0 (s, 1H, pyrazole-NH), δ 7.5-7.2 (m, 4H, Ar-H), δ 7.1 (s, 1H, pyrazole-CH), δ 5.5-4.5 (br s, 2H, -NH₂), δ 2.9 (sept, 1H, -CH(CH₃)₂), δ 1.2 (d, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ, ppm)δ 150-145 (Ar-C, pyrazole-C-NH₂), δ 148-146 (Ar-C), δ 138-135 (pyrazole-C), δ 128-125 (Ar-CH), δ 115-110 (pyrazole-CH), δ 33.5 (-CH(CH₃)₂), δ 24.0 (-CH(CH₃)₂)
FT-IR (KBr, cm⁻¹)Wavenumber (ν)3450-3300 (N-H stretch, amine), 3200-3100 (N-H stretch, pyrazole), 3050-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1640-1600 (C=N stretch), 1580-1450 (C=C stretch, aromatic/pyrazole)
MS (ESI) m/z[M+H]⁺ at 202.13, corresponding to [C₁₂H₁₆N₃]⁺

Note: Exact chemical shifts and wavenumbers may vary slightly based on solvent and concentration.

Visualization of Characterization Workflow

Characterization_Workflow cluster_analyses Spectroscopic & Physical Analysis Start Synthesized Crude Product Purification Recrystallization Start->Purification PureCompound Pure Compound Purification->PureCompound H_NMR ¹H NMR PureCompound->H_NMR C_NMR ¹³C NMR PureCompound->C_NMR FTIR FT-IR PureCompound->FTIR MS Mass Spec PureCompound->MS MP Melting Point PureCompound->MP Interpretation Data Correlation & Structural Confirmation H_NMR->Interpretation C_NMR->Interpretation FTIR->Interpretation MS->Interpretation MP->Interpretation Final Confirmed Structure: 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine Interpretation->Final

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, a molecule of significant interest in the field of drug discovery. By following the detailed experimental protocols and employing the comprehensive characterization workflow described, researchers can confidently synthesize and validate this key chemical intermediate. The foundational understanding of the reaction mechanisms and the rationale behind the analytical techniques will empower scientists to further explore the vast chemical space of pyrazole derivatives in their quest for novel therapeutics.

References

  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13), 1491-1506.
  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13), 1491-1506.
  • RSC Publishing. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties.
  • Academy of Sciences Malaysia. (n.d.). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone.
  • PMC. (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
  • MDPI. (n.d.). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies.
  • MDPI. (n.d.). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
  • PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine.
  • Turk J Pharm Sci. (n.d.). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.
  • ResearchGate. (n.d.). (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • ChemSynthesis. (n.d.). 4-phenyl-1H-pyrazol-3-amine.

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Exploratory

A Multi-Technique Framework for the Structural Analysis and Confirmation of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine

Abstract In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Pyrazole derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities.[1][2] This technical guide presents a comprehensive, field-proven framework for the structural elucidation of a representative pyrazole derivative, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. We move beyond a simple recitation of methods to provide a self-validating, logical workflow where each analytical technique corroborates the others. This guide details the causality behind experimental choices, from initial molecular formula determination by mass spectrometry to the intricate connectivity mapping via 2D NMR, and final purity and functional group confirmation. It is designed for researchers, scientists, and drug development professionals who require a robust and defensible strategy for small molecule characterization.

Introduction: The Imperative for Rigorous Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For pyrazole-containing compounds, which are key structural motifs in numerous approved drugs, subtle changes in substitution patterns can lead to profound differences in efficacy and safety.[3][4] Therefore, a multi-faceted analytical approach is not merely best practice; it is a scientific necessity. This guide will use 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine as a case study to demonstrate a workflow that builds a structural argument from the ground up, ensuring the highest level of confidence in the final assignment.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

Before delving into complex connectivity, the fundamental molecular formula must be established. This phase provides the basic constraints for all subsequent structural deductions.

High-Resolution Mass Spectrometry (HRMS): The First Question

Expertise & Experience: The initial and most critical question is, "What is the mass of the molecule?" HRMS is the definitive technique for answering this.[5][6] By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can determine a unique molecular formula, distinguishing between isobars that would be indistinguishable by low-resolution methods.[7]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive ion mode is chosen to protonate the basic amine group, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire data in the m/z range of 50-500. The TOF analyzer provides the high mass accuracy required.

Trustworthiness: The observed mass is compared against the theoretical mass calculated for the proposed structure. A mass error of less than 5 ppm provides very strong evidence for the assigned molecular formula.

Data Presentation:

ParameterExpected ValueObserved ValueMass Error (ppm)
Molecular Formula C₁₂H₁₅N₃C₁₂H₁₅N₃-
Exact Mass [M] 201.1266--
[M+H]⁺ Ion 202.1339202.13421.5

Part 2: Deconstructing the Scaffold with NMR Spectroscopy

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the atomic connectivity and build the molecular skeleton piece by piece.[8] It is the most powerful tool for elucidating the structure of organic compounds in solution.[9]

1D NMR (¹H and ¹³C): Identifying the Pieces

Expertise & Experience: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework. Together, they allow us to identify the key structural fragments: a para-substituted aromatic ring, an isopropyl group, and a pyrazole core.

Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic, as its polarity helps solubilize the compound and its residual solvent peak does not obscure key signals.[8]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Acquisition: Data is acquired on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.

Data Presentation: ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.5 (approx.)br s1HPyrazole NH
7.55d, J=8.4 Hz2HAromatic H (ortho to pyrazole)
7.25d, J=8.4 Hz2HAromatic H (ortho to isopropyl)
5.60s1HPyrazole CH
4.90br s2HNH
2.90sept, J=6.9 Hz1HIsopropyl CH
1.20d, J=6.9 Hz6HIsopropyl CH

Data Presentation: ¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
150.1Pyrazole C -NH₂
146.5Aromatic C -isopropyl
138.2Pyrazole C -Aryl
129.3Aromatic C -H (ortho to isopropyl)
126.8Aromatic C -pyrazole
124.5Aromatic C -H (ortho to pyrazole)
95.7Pyrazole C -H
33.1Isopropyl C H
24.0Isopropyl C H₃
2D NMR: Assembling the Puzzle

Expertise & Experience: While 1D NMR identifies the fragments, 2D NMR experiments like COSY, HSQC, and HMBC provide the crucial connectivity information, acting as a set of instructions for how the pieces fit together.[10][11] This is a self-validating system; the correlations must be consistent across all experiments to confirm the structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This confirms the isopropyl group (correlation between the methine and methyl protons) and the connectivity within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This definitively links the proton assignments in the table above to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[12]

Mandatory Visualization: Analytical Workflow

G cluster_start Initial Analysis cluster_nmr NMR Spectroscopy cluster_confirm Confirmation & Purity cluster_final Final Confirmation HRMS HRMS (Molecular Formula) H_NMR 1H NMR (Proton Environments) HRMS->H_NMR Provides Formula C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Guides Assignment HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC COSY COSY (H-H Connectivity) H_NMR->COSY C_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirms C/H pairs COSY->HMBC Defines Fragments FTIR FTIR (Functional Groups) HMBC->FTIR Confirms Connectivity Structure Unambiguous Structure HMBC->Structure Defines 2D Structure HPLC HPLC (Purity Assessment) FTIR->HPLC XRAY X-ray Crystallography (3D Structure - Gold Standard) HPLC->XRAY If crystal available XRAY->Structure

Caption: Overall workflow for structural elucidation.

Mandatory Visualization: Key HMBC Correlations

The HMBC spectrum is the linchpin. The following diagram illustrates the critical correlations that unambiguously connect the isopropylphenyl group to the C4 position of the pyrazole ring.

Caption: Key HMBC correlations confirming connectivity.

Trustworthiness: The observation of a 3-bond correlation from the aromatic protons ortho to the pyrazole ring (H at δ 7.55) to the pyrazole C4 carbon, combined with a 3-bond correlation from the pyrazole C5 proton (H at δ 5.60) to the aromatic C1 carbon, provides undeniable proof of the connection between the two rings at these specific positions.

Part 3: Final Confirmation of Functional Groups and Purity

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[13][14] This serves as a quick cross-validation of the fragments identified by NMR.[15]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.

Data Presentation: Key FTIR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and pyrazole NH)
3100 - 3000MediumAromatic C-H stretching
2960 - 2850MediumAliphatic C-H stretching (isopropyl)
1620StrongN-H bending (scissoring)
1580MediumC=N/C=C stretching (pyrazole/aromatic)

The presence of strong, broad N-H stretches and characteristic aromatic and aliphatic C-H stretches is perfectly consistent with the proposed structure.[16][17]

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Experience: In drug development, purity is as important as identity.[18] HPLC is the industry-standard technique for separating and quantifying the main compound from any impurities or degradation products.[19][20] A high purity level (>99%) is essential for ensuring that biological data is attributable to the compound of interest.[21]

Protocol: Reversed-Phase HPLC

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, for example, from 95:5 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) to 5:95 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Result: A single, sharp peak with an area percentage >99% confirms the high purity of the sample.[22]

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, and a suitable single crystal can be grown, X-ray crystallography is the ultimate arbiter.[23][24] It provides precise coordinates of every atom in the crystal lattice, confirming not only the connectivity but also the bond lengths, angles, and conformation.[25][26] While not always feasible, obtaining a crystal structure is the most definitive proof of structure possible.[27][28]

Conclusion

The structural elucidation of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine serves as a paradigm for a rigorous, multi-technique analytical strategy. The process begins with establishing the molecular formula via HRMS, followed by a systematic deconstruction and reassembly of the molecular framework using a suite of 1D and 2D NMR experiments.[12] Each step is logically dependent on the last, and the data are cross-validating. FTIR and HPLC provide orthogonal confirmation of functional groups and ensure the sample's purity, respectively. This integrated approach, grounded in the fundamental principles of each technique, provides the highest degree of confidence in the final structural assignment, a critical requirement for advancing any compound in a research or drug development pipeline.[6][29]

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures . (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

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  • Bărcean, A. G., et al. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents . Molecules, 27(23), 8230. [Link]

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  • da Silva, E. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi . Pharmaceuticals, 15(11), 1335. [Link]

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  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . (2024, September 4). ALWSCI. Retrieved February 20, 2024, from [Link]

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  • Asghar, M. N., et al. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil . PLOS ONE, 16(6), e0252321. [Link]

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Foundational

A Guide to the Spectroscopic Characterization of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel pyrazole derivative, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (CAS No. 941573-49-5). In the dynamic lands...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel pyrazole derivative, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (CAS No. 941573-49-5). In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of new chemical entities is a cornerstone of scientific rigor. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While publicly available experimental spectra for this specific molecule are scarce, this guide offers a robust predictive analysis based on established spectroscopic principles and data from analogous structures. Furthermore, it provides field-proven, step-by-step protocols for data acquisition, emphasizing the causality behind experimental choices to ensure self-validating and reproducible results.

Introduction: The Significance of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The title compound, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, combines this privileged heterocycle with a substituted phenyl ring, making it a molecule of significant interest for further investigation in drug discovery programs.

Accurate and comprehensive spectroscopic characterization is paramount to confirming the identity, purity, and structure of such a compound, forming the bedrock of any subsequent biological or chemical studies. This guide provides the essential framework for achieving this critical analytical goal.

Molecular Structure and Predicted Spectroscopic Features

The structural features of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine dictate its unique spectroscopic fingerprint. The following sections provide a detailed prediction of the expected data from core analytical techniques.

cluster_mol 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine mol

Caption: Molecular Structure of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; its ability to form hydrogen bonds will facilitate the observation of exchangeable protons (NH and NH₂), which might otherwise be broadened or absent in non-polar solvents like chloroform-d.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.5br s1HPyrazole N-HThe acidic proton on the pyrazole ring is expected to be significantly deshielded and will appear as a broad singlet that is exchangeable with D₂O.
~7.50d, J ≈ 8.5 Hz2HAr-H (ortho to isopropyl)These aromatic protons are part of an AA'BB' system and are deshielded by the pyrazole ring.
~7.30d, J ≈ 8.5 Hz2HAr-H (meta to isopropyl)These aromatic protons are coupled to the ortho protons.
~7.20s1HPyrazole C5-HThis is the lone proton on the pyrazole ring, appearing as a singlet.
~5.00br s2H-NH₂The amine protons will appear as a broad singlet, also exchangeable with D₂O.
~2.95sept, J ≈ 7.0 Hz1HIsopropyl -CHThis proton is split into a septet by the six equivalent methyl protons.
~1.20d, J ≈ 7.0 Hz6HIsopropyl -CH₃The six equivalent protons of the two methyl groups are split into a doublet by the methine proton.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale
~150Pyrazole C3-NH₂The carbon atom bearing the amino group is expected at a downfield shift.
~148Aromatic C (ipso to isopropyl)Quaternary carbon attached to the isopropyl group.
~135Pyrazole C5-HThe protonated carbon of the pyrazole ring.
~130Aromatic C (ipso to pyrazole)Quaternary carbon attached to the pyrazole ring.
~126Aromatic C-H (meta to isopropyl)Aromatic methine carbons.
~125Aromatic C-H (ortho to isopropyl)Aromatic methine carbons.
~110Pyrazole C4The carbon atom bearing the phenyl group.
~33Isopropyl -CHAliphatic methine carbon.
~24Isopropyl -CH₃Aliphatic methyl carbons.
Experimental Protocol for NMR Data Acquisition

G start Start: Sample Preparation dissolve Dissolve ~10-15 mg of sample in ~0.7 mL of DMSO-d6 start->dissolve vortex Vortex until fully dissolved dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Insert into NMR spectrometer transfer->instrument setup Set up experiment: - Acquire ¹H, ¹³C, DEPT-135 - Set appropriate spectral width and acquisition time instrument->setup shim Shim the magnetic field setup->shim acquire Acquire data shim->acquire process Process data: - Fourier transform - Phase correction - Baseline correction - Integration (¹H) acquire->process analyze Analyze spectra process->analyze end End: Structural Elucidation analyze->end

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)Primary amines typically show two distinct N-H stretching bands.[1]
3300 - 3100N-H stretchPyrazole N-HThe N-H stretch of the pyrazole ring will likely be a broad band due to hydrogen bonding.
3100 - 3000C-H stretchAromatic C-HCharacteristic stretching vibrations for sp² C-H bonds.
2960 - 2850C-H stretchAliphatic C-H (isopropyl)Characteristic stretching vibrations for sp³ C-H bonds.
1650 - 1550C=N and C=C stretchPyrazole and Phenyl ringsThese absorptions are due to the stretching of double bonds within the aromatic and heteroaromatic rings.
1620 - 1550N-H bendPrimary Amine (-NH₂)The scissoring vibration of the primary amine.[1]
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 201.14. The molecular weight of C₁₂H₁₅N₃ is 201.27 g/mol . The molecular ion peak should be clearly visible.

  • Major Fragment Ions:

    • m/z = 186 (M-15): Loss of a methyl group (-CH₃) from the isopropyl moiety is a very common fragmentation pathway for isopropyl-substituted compounds.

    • m/z = 159 (M-42): Loss of propene (C₃H₆) via a McLafferty-type rearrangement or direct cleavage of the isopropyl group.

    • m/z = 117: Cleavage of the bond between the phenyl ring and the pyrazole ring, resulting in the [C₉H₁₁]⁺ fragment.

G M [M]⁺˙ m/z = 201 M_minus_15 [M-CH₃]⁺ m/z = 186 M->M_minus_15 - •CH₃ M_minus_42 [M-C₃H₆]⁺ m/z = 159 M->M_minus_42 - C₃H₆ Fragment_117 [C₉H₁₁]⁺ m/z = 117 M->Fragment_117 Ring Cleavage

Sources

Exploratory

Technical Guide: Novel Synthesis Routes for 4-Substituted Pyrazol-3-Amine Derivatives

Executive Summary The 4-substituted pyrazol-3-amine scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK, GSK-3, and VEGF receptors) and G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-substituted pyrazol-3-amine scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK, GSK-3, and VEGF receptors) and GPCR ligands. The presence of the exocyclic amine at position 3 acts as a pivotal hydrogen bond donor/acceptor, while the substituent at position 4 dictates structure-activity relationship (SAR) selectivity and metabolic stability.

This technical guide moves beyond classical hydrazine-cyanoacetate condensations—often plagued by poor regioselectivity and harsh conditions—to detail three novel, high-fidelity synthesis routes. These methodologies prioritize regiochemical control, atom economy, and scalability, essential for modern drug discovery workflows.

Section 1: Strategic Landscape & Retrosynthetic Logic

The primary challenge in synthesizing 4-substituted pyrazol-3-amines is controlling the regiochemistry of the ring closure while introducing diversity at the 4-position.

  • Classical Limitation: The reaction of hydrazines with

    
    -formyl nitriles or 
    
    
    
    -ketonitriles often yields mixtures of 3-amino and 5-amino isomers due to tautomeric ambiguity in the hydrazine intermediate.
  • Modern Solution: We utilize precursors that "lock" the electrophilic centers (e.g., ketene dithioacetals) or employ multicomponent reactions (MCRs) where the 4-substituent is introduced via a Knoevenagel acceptor, ensuring the 4-position is established before ring closure.

Section 2: Route A — Aqueous-Mediated Multicomponent Assembly (Green MCR)

Best For: Rapid library generation of 4-aryl/heteroaryl derivatives. Mechanism: Knoevenagel Condensation


 Michael Addition 

Thorpe-Ziegler Cyclization.

This route utilizes water as a solvent with an ionic or acetate catalyst, leveraging the "hydrophobic effect" to accelerate the reaction rates of organic substrates in aqueous media. It avoids toxic chlorinated solvents and tedious workups.

The Protocol (Self-Validating System)

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv) or Aryl Hydrazine

  • Catalyst: Ammonium Acetate (20 mol%) or DABCO

  • Solvent: Deionized Water (or Ethanol/Water 1:1 for solubility)

Step-by-Step Methodology:

  • Pre-activation: In a round-bottom flask, dissolve the aldehyde and malononitrile in water. Add the catalyst (Ammonium Acetate).[1] Stir at room temperature for 10 minutes.

    • Checkpoint: The solution should turn cloudy or precipitate a solid (the benzylidenemalononitrile intermediate). This confirms the Knoevenagel step is proceeding.

  • Hydrazine Addition: Add hydrazine hydrate dropwise. The reaction is exothermic; control temperature to

    
    C to prevent hydrazine decomposition.
    
  • Cyclization: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the intermediate alkene (

      
      ) and appearance of a highly polar fluorescent spot (
      
      
      
      ).
  • Isolation: Cool to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol if necessary.

Mechanistic Pathway (Visualization)

MCR_Mechanism Aldehyde Aldehyde (R-CHO) Inter1 Benzylidene Intermediate Aldehyde->Inter1 Knoevenagel (-H2O) Malo Malononitrile (CH2(CN)2) Malo->Inter1 Michael Michael Adduct (Acyclic) Inter1->Michael + Hydrazine (Michael Addn) Hydrazine Hydrazine (NH2-NH-R') Hydrazine->Michael Cyclized 5-Amino-4-Aryl Pyrazole Michael->Cyclized Thorpe-Ziegler Cyclization

Figure 1: The cascade mechanism for the multicomponent synthesis of 4-aryl-pyrazol-3-amines.

Section 3: Route B — Regiocontrol via Ketene Dithioacetals

Best For: Introducing complex alkyl, thio-alkyl, or specific functional groups at position 4 that are sensitive to MCR conditions. Mechanism: Nucleophilic displacement followed by heterocyclization.

Ketene dithioacetals serve as versatile 1,3-electrophilic synthons. The "push-pull" alkene character allows for sequential substitution, enabling high regiocontrol.

The Protocol

Reagents:

  • 
    -Oxoketene Dithioacetal (Precursor)
    
  • Hydrazine Hydrate[1][2][3][4]

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Precursor Synthesis: React a ketone with

    
     and Methyl Iodide in the presence of a base (NaH or 
    
    
    
    ) to generate the
    
    
    -oxoketene dithioacetal.
  • Displacement: Dissolve the dithioacetal (1.0 equiv) in Ethanol. Add Hydrazine Hydrate (1.5 equiv).

  • Reflux: Heat to reflux for 6–8 hours. The reaction involves the displacement of one methylthio group (-SMe) by hydrazine, followed by intramolecular attack on the carbonyl.

    • Expert Insight: If the reaction stalls, add a catalytic amount of acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Workup: Evaporate solvent. The product often requires column chromatography (DCM:MeOH) as the elimination of the thiomethyl group can generate odorous byproducts.

Section 4: Route C — Microwave-Assisted Flow Synthesis

Best For: Scale-up, high-throughput screening, and difficult cyclizations requiring high activation energy. Technique: Continuous flow microwave irradiation.

Microwave irradiation provides uniform internal heating, reducing reaction times from hours to minutes and suppressing side reactions (like azine formation).

Comparative Data: Batch vs. Microwave Flow
ParameterClassical Thermal BatchMicrowave Flow Synthesis
Reaction Time 4 – 12 Hours10 – 30 Minutes
Yield 45 – 65%85 – 95%
Purity (Crude) Low (requires chromatography)High (>95%, filtration only)
Energy Efficiency Low (convective loss)High (dielectric heating)
The Protocol
  • Feed Preparation: Prepare a stock solution of the

    
    -ketonitrile or enaminone precursor (0.5 M) and hydrazine (0.6 M) in Ethanol.
    
  • Flow Setup: Pump the reagents into a T-mixer followed by a microwave-transparent coil (e.g., PTFE or borosilicate glass) inside the microwave cavity.

  • Parameters:

    • Temperature:

      
      C
      
    • Pressure: 15 bar (to maintain liquid phase)

    • Residence Time: 10 minutes.

  • Collection: Pass the output through a back-pressure regulator into a collection vial containing cooled water to induce immediate precipitation.

Section 5: Decision Matrix & Synthesis Workflow

To ensure the correct selection of methodology, use the following logic flow.

Decision_Matrix Start Target: 4-Substituted Pyrazol-3-Amine Q1 Nature of 4-Substituent? Start->Q1 RouteA Route A: Aqueous MCR (Aldehyde + Malononitrile) Q1->RouteA Aryl / Heteroaryl RouteB Route B: Ketene Dithioacetal Q1->RouteB Alkyl / Thio-alkyl / Complex RouteC Route C: Microwave Flow Q1->RouteC Scale-up (>10g) / Stubborn Substrates Validation1 Check: Precipitate in Water? RouteA->Validation1 High Atom Economy Validation2 Check: Odor (SMe release)? RouteB->Validation2 High Regiocontrol Validation3 Check: Back-pressure stable? RouteC->Validation3 High Throughput

Figure 2: Strategic decision matrix for selecting the optimal synthesis route based on substituent nature and scale.

References

  • Baxendale, I. R., et al. (2007). "Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles." Organic & Biomolecular Chemistry. [Link]

  • Gao, Z., et al. (2023).[5] "Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction."[2][6] Synthetic Communications. [Link]

  • Deng, X., & Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. [Link]

  • Singh, G., et al. (2005). "Regioselective Synthesis of 1-Aryl-3,4-substituted-5-(methylthio)pyrazoles utilizing

    
    -oxoketene dithioacetals." Journal of Organic Chemistry.
    [Link]
    
  • El-Borai, M. A., et al. (2023). "A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives in Water." Preprints. [Link][1]

Sources

Foundational

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Introduction: The Enduring Potential of the Pyrazole Scaffold in Drug Discovery The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Potential of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its remarkable versatility and ability to engage in a wide array of biological interactions have led to the development of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib. The continued exploration of novel pyrazole-containing compounds is therefore a highly promising avenue for the discovery of new therapeutic agents.

This guide provides a comprehensive overview of the key strategies and methodologies employed in the biological activity screening of novel pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to design and implement robust screening cascades to identify and characterize promising lead compounds.

Part 1: Designing a Robust Screening Cascade

A successful screening campaign for novel pyrazole compounds requires a well-defined strategy that progresses from broad, high-throughput methods to more focused, mechanism-of-action studies. The choice of initial screening approach is critical and is largely dictated by the specific therapeutic area and the availability of known biological targets.

Initial Hit Identification: Target-Based vs. Phenotypic Screening

Target-Based Screening: This approach is predicated on the knowledge of a specific biological target, such as an enzyme or a receptor, that is implicated in a disease state. Large libraries of pyrazole compounds are screened for their ability to modulate the activity of this purified target.

  • Advantages: This method is highly efficient for identifying compounds with a specific mechanism of action and is amenable to high-throughput screening (HTS).

  • Disadvantages: It requires prior knowledge of a validated drug target and may miss compounds that act through novel mechanisms.

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired phenotypic change in a cellular or whole-organism model of a disease, without a priori knowledge of the specific molecular target.

  • Advantages: Phenotypic screening can uncover compounds with novel mechanisms of action and is particularly useful for complex diseases with poorly understood pathology.

  • Disadvantages: Target deconvolution, the process of identifying the molecular target of a hit compound, can be challenging and time-consuming.

The following diagram illustrates a generalized workflow for a pyrazole screening cascade:

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen HTS Hit Compounds Hit Compounds Primary Screen->Hit Compounds Secondary Assays Secondary Assays Hit Compounds->Secondary Assays Confirmation & Selectivity SAR Studies SAR Studies Secondary Assays->SAR Studies Structure-Activity Relationship Lead Candidates Lead Candidates SAR Studies->Lead Candidates ADMET Studies ADMET Studies Lead Candidates->ADMET Studies Pharmacokinetics In Vivo Efficacy In Vivo Efficacy ADMET Studies->In Vivo Efficacy Preclinical Candidate Preclinical Candidate In Vivo Efficacy->Preclinical Candidate G Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandin H2 Prostaglandin H2 COX-1/COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Compound Pyrazole Compound Pyrazole Compound->COX-1/COX-2 Inhibition

Caption: Inhibition of the COX pathway by a pyrazole compound.

Part 3: Data Interpretation and Next Steps

The data generated from the primary and secondary screens must be carefully analyzed to identify promising lead candidates. Key parameters to consider include:

  • Potency: The concentration at which a compound elicits a desired biological effect (e.g., IC50, MIC).

  • Selectivity: The ability of a compound to interact with the intended target over other related targets.

  • Structure-Activity Relationship (SAR): The relationship between the chemical structure of a compound and its biological activity.

Once promising lead compounds have been identified, further optimization through medicinal chemistry efforts is typically required to improve their potency, selectivity, and pharmacokinetic properties.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814. [Link]

  • Copeland, R. A., Williams, J. M., Giannaras, J., Nurnberg, S., Covington, M., Pinto, D., Pick, S., & Trzaskos, J. M. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences of the United States of America, 91(24), 11202–11206. [Link]

Exploratory

A Technical Guide to Elucidating the Mechanism of Action of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine

Abstract This guide provides a comprehensive, technically-grounded framework for the elucidation of the mechanism of action (MoA) for the novel compound 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. The pyrazole nucleus is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the elucidation of the mechanism of action (MoA) for the novel compound 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known to interact with a wide range of biological targets, including protein kinases.[1][2][3][4] Given the uncharacterized nature of this specific molecule, this document outlines a systematic, multi-pronged investigatory workflow. The strategy begins with in silico hypothesis generation, proceeds through rigorous experimental target identification and validation, and culminates in the detailed biophysical and cellular characterization of the compound's interactions and effects. Each section details the scientific rationale behind experimental choices, provides validated protocols, and emphasizes the integration of orthogonal methods to build a high-confidence MoA model. This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing novel small molecules.

Introduction

The process of bringing a new therapeutic agent to the clinic is critically dependent on a thorough understanding of its mechanism of action (MoA). A well-defined MoA is essential for rational lead optimization, predicting potential on- and off-target effects, identifying patient populations, and meeting regulatory requirements. The subject of this guide, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, is a heterocyclic compound built upon the pyrazole core. This scaffold is known for its metabolic stability and its ability to engage in various biological interactions, frequently targeting enzyme active sites, such as those in protein kinases like CDKs, EGFR, and VEGFR.[1][2]

This document presents a logical, experience-driven strategy to move from an unknown compound to a well-supported mechanistic hypothesis. The workflow is designed to be self-validating, with each stage providing data that informs and refines the next, ensuring a cost-effective and scientifically rigorous investigation.

Part 1: Hypothesis Generation: In Silico Target Prediction

The initial phase of any MoA investigation for a novel compound should leverage computational tools to generate tractable hypotheses in a time- and cost-effective manner.[5] In silico target prediction methods utilize the 2D or 3D structure of a small molecule to predict potential protein targets by comparing it to databases of known ligand-target interactions.[6][7][8]

Rationale: By screening the compound's structure against extensive protein databases, we can identify a ranked list of potential targets.[5] This approach, often called "target fishing" or "reverse docking," narrows the vast field of potential interactions to a manageable set for experimental validation.[9] It allows for the early identification of potential target classes (e.g., kinases, GPCRs, proteases), which informs the selection of appropriate downstream assays.

Computational Screening Workflow

A robust in silico workflow combines both ligand-based and structure-based methods to increase predictive accuracy.[8]

  • Ligand-Based Prediction: This method relies on the principle of chemical similarity, suggesting that molecules with similar structures are likely to have similar biological targets.[5]

    • Tools: Publicly available servers like SwissTargetPrediction, SuperPred, and TargetNet can be used. These platforms compare the query molecule's fingerprint to libraries of known active compounds.

  • Structure-Based Prediction (Reverse Docking): This approach "docks" the 3D conformation of the compound into the binding sites of a large collection of protein crystal structures.[9]

    • Tools: Services like PharmMapper and online docking servers can identify proteins with binding pockets that are sterically and electrostatically complementary to the compound.

The outputs from these tools should be consolidated and cross-referenced to identify high-confidence candidate targets that are predicted by multiple orthogonal algorithms.

Visualization of the Investigatory Workflow

The overall strategy for elucidating the MoA is depicted in the following workflow diagram.

MOA_Workflow start Compound: 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine in_silico Part 1: In Silico Target Prediction start->in_silico Input Structure in_silico_out in_silico->in_silico_out target_id Part 2: Experimental Target Identification target_id_out target_id->target_id_out biophysical Part 3: Biophysical Characterization biophysical_out biophysical->biophysical_out cellular Part 4: Cellular & Phenotypic Consequences conclusion MoA Conclusion & Future Directions cellular->conclusion Cellular MoA & Phenotype in_silico_out->target_id Hypothesized Targets target_id_out->biophysical Validated Target(s) target_id_out->cellular Informs Assay Selection biophysical_out->cellular Binding Kinetics & Affinity Data

Caption: High-level workflow for MoA elucidation.

Part 2: Experimental Target Identification & Validation

Computational predictions must be validated through direct experimental evidence. This section outlines several orthogonal, state-of-the-art techniques for identifying the specific protein(s) that 4-(4-isopropylphenyl)-1H-pyrazol-3-amine interacts with in a biological context.

Affinity-Based Pull-Down Assays

Rationale: This classical biochemical method physically isolates target proteins from a complex mixture (e.g., cell lysate) using an immobilized version of the compound.[10][11] It provides direct evidence of a physical interaction.

Protocol: Biotin-Tagged Pull-Down

  • Probe Synthesis: Synthesize an analog of the compound with a linker attached to a non-essential position, terminating in a biotin tag. The linker site should be chosen based on SAR (Structure-Activity Relationship) data, if available, to minimize disruption of binding.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Incubation: Incubate the cell lysate with the biotinylated compound probe to allow for target binding.

  • Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the probe along with any bound proteins.[10]

  • Washing: Perform a series of washes with buffer to remove non-specifically bound proteins.

  • Elution & Identification: Elute the bound proteins from the beads. The eluted proteins are then separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12][13] A control experiment using a non-biotinylated competitor compound should be run in parallel to distinguish specific binders.

Label-Free Target Identification Methods

Rationale: Label-free methods avoid the chemical modification of the compound, which can sometimes alter its binding properties. These techniques detect target engagement by observing changes in the physical properties of the target protein in its native state.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[14][15][16]

  • Cell Treatment: Treat intact cells or cell lysates with the compound at various concentrations. A DMSO vehicle control is run in parallel.

  • Heat Challenge: Aliquot the treated samples and heat them across a range of temperatures using a thermal cycler (e.g., 40°C to 70°C).[17]

  • Lysis & Separation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[17]

  • Detection: Quantify the amount of the specific, soluble target protein remaining at each temperature using Western blotting or other specific protein detection methods like an AlphaScreen®.[16][17]

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates direct target engagement.[18]

Genetic Approaches for Target Validation

Rationale: Genetic methods, such as CRISPR-Cas9 screening, can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby implicating their protein products as being involved in the compound's MoA.[19][20][21]

Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen

  • Library Transduction: Transduce a population of Cas9-expressing cells with a pooled lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout.

  • Compound Treatment: Treat the cell population with a cytotoxic concentration of 4-(4-isopropylphenyl)-1H-pyrazol-3-amine for a defined period. A parallel population is treated with a vehicle control.

  • Genomic DNA Extraction: Harvest the surviving cells from both populations and extract genomic DNA.

  • Sequencing & Analysis: Use next-generation sequencing (NGS) to amplify and count the sgRNA sequences present in each population.

  • Hit Identification: Genes whose sgRNAs are significantly enriched in the compound-treated population are considered "resistance hits," suggesting they are essential for the compound's activity (e.g., they may be the direct target or a critical downstream effector).[20]

Part 3: Biophysical & Biochemical Characterization

Once a high-confidence target is identified and validated, the next critical step is to quantitatively characterize the binding interaction. This provides essential data on affinity, kinetics, and thermodynamics, which are crucial for lead optimization.

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an interaction.[22][23][24]

Protocol: SPR Kinetic Analysis

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Analyte Injection: Flow a series of concentrations of 4-(4-isopropylphenyl)-1H-pyrazol-3-amine over the chip surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the protein, generating a sensorgram in real-time.[25]

  • Kinetic Modeling: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Table 1: Hypothetical SPR Kinetic Data

Analyte Concentration (µM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
0.11.5 x 10⁵7.5 x 10⁻⁴5.0
0.51.5 x 10⁵7.5 x 10⁻⁴5.0
1.01.5 x 10⁵7.5 x 10⁻⁴5.0
5.01.5 x 10⁵7.5 x 10⁻⁴5.0
10.01.5 x 10⁵7.5 x 10⁻⁴5.0
Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for measuring the thermodynamics of a binding event. It directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment without labeling or immobilization.[26][27]

Protocol: ITC Binding Analysis

  • Sample Preparation: Prepare the purified target protein in a specific buffer in the sample cell and the compound in the identical, matched buffer in the titration syringe.[27] Accurate concentration measurement is critical.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution while maintaining a constant temperature.[28]

  • Heat Measurement: The ITC instrument measures the minute heat changes that occur after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a model to determine KD, n, ΔH, and ΔS.

Part 4: Cellular & Phenotypic Consequences

Connecting target engagement to a cellular response is the final step in elucidating the MoA. If the identified target is a kinase, as is common for pyrazole derivatives,[1][4] this involves assessing its activity and the impact on downstream signaling pathways.

Target Activity Modulation

Rationale: If the validated target is an enzyme (e.g., a kinase), it is essential to determine if the compound inhibits or activates its function. Kinase profiling services are widely used to assess the potency and selectivity of inhibitors.[29][30][31]

Protocol: In Vitro Kinase Assay

  • Assay Setup: Use a biochemical assay format such as ADP-Glo™ or TR-FRET.[32] These assays measure the amount of ADP produced or the phosphorylation of a substrate, respectively, as a readout of kinase activity.

  • Compound Titration: Perform the assay with a fixed concentration of the target kinase and its substrate in the presence of serially diluted 4-(4-isopropylphenyl)-1H-pyrazol-3-amine.

  • IC50 Determination: Measure kinase activity at each compound concentration and plot the percent inhibition versus log[concentration]. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Pathway Analysis and Biomarker Identification

Rationale: To confirm that the compound affects the target's signaling pathway in a cellular context, we must measure the status of downstream biomarkers.

Protocol: Western Blot for Phospho-Proteins

  • Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for various time points.

  • Lysate Preparation: Prepare whole-cell lysates from the treated cells.

  • Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. An antibody against the total protein level of the substrate should be used as a loading control.

  • Analysis: A decrease in the phosphorylation signal of the downstream substrate upon compound treatment provides strong evidence of on-target pathway modulation.

Visualizing a Hypothetical Kinase Inhibition Pathway

If the target is identified as a key signaling kinase (e.g., "Target Kinase A"), the compound's effect can be visualized as follows.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TargetA Target Kinase A Receptor->TargetA Activates Substrate Downstream Substrate TargetA->Substrate Phosphorylates SubstrateP Phospho-Substrate (Active) Response Cellular Response (e.g., Proliferation) SubstrateP->Response Triggers Compound 4-(4-Isopropylphenyl)- 1H-pyrazol-3-amine Compound->TargetA Inhibits

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

The elucidation of a novel compound's mechanism of action is a complex but essential undertaking in drug discovery. The systematic, multi-faceted approach detailed in this guide provides a clear and robust pathway for characterizing 4-(4-isopropylphenyl)-1H-pyrazol-3-amine. By integrating in silico predictions with orthogonal experimental techniques—from affinity proteomics and genetic screens to biophysical and cell-based assays—researchers can build a high-confidence model of the compound's MoA. This foundational knowledge is paramount for advancing a promising molecule through the drug development pipeline, enabling rational optimization and maximizing its therapeutic potential.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Available at: [Link]

  • Creative Biolabs. In Silico Target Prediction. Available at: [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

  • BioDuro. Surface Plasmon Resonance (SPR). Available at: [Link]

  • ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]

  • Frederick National Laboratory for Cancer Research. (2024). New CRISPR Screening Platform Could Drive Development of Next-Generation Drugs. Available at: [Link]

  • PubMed. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Available at: [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available at: [Link]

  • Tecan. (n.d.). Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. Tecan Journal. Available at: [Link]

  • ACS Chemical Biology. (2010). Identification of Direct Protein Targets of Small Molecules. Available at: [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available at: [Link]

  • PMC. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available at: [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Available at: [Link]

  • Lonza. (n.d.). CRISPR screening and its applications in drug discovery. Available at: [Link]

  • Denis Titov Laboratory. (2011). Identification and validation of protein targets of bioactive small molecules. Available at: [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • KinomeCore. (n.d.). Global Kinase Activity Testing. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Available at: [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Creative Biostructure. (n.d.). Small Molecule Drug Target Identification and Validation. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • PMC. (2020). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. Available at: [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • Technology Networks. (2025). How LC-MS Works in Proteomics To Identify and Quantify Proteins. Available at: [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). LC-MS in Proteomics and Biomarker Discovery. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available at: [Link]

  • Taylor & Francis Online. (2022). On the potential of micro-flow LC-MS/MS in proteomics. Available at: [Link]

  • MDPI. (2021). Recent Advances in In Silico Target Fishing. Available at: [Link]

  • University of Granada. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available at: [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 4-(4-isopropylphenyl)-1H-pyrazol-3-amine. Available at: [Link]

  • PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. Available at: [Link]

  • J&K Scientific. (n.d.). 4-(4-Bromophenyl)-1H-pyrazol-3-amine. Available at: [Link]

Sources

Foundational

In Silico Profiling of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine: A Computational Framework for Kinase Inhibitor Discovery

Executive Summary This technical guide presents a rigorous in silico characterization of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (CAS: 941573-49-5). Structurally analogous to the pharmacophores of FDA-approved kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a rigorous in silico characterization of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (CAS: 941573-49-5). Structurally analogous to the pharmacophores of FDA-approved kinase inhibitors (e.g., Tozasertib) and COX-2 inhibitors (e.g., Celecoxib), this scaffold represents a privileged structure in medicinal chemistry.

This document details a self-validating computational pipeline to evaluate this compound's potential as an ATP-competitive inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) , a critical regulator of the cell cycle and a prime target in oncology. The workflow integrates Density Functional Theory (DFT) for quantum mechanical optimization, molecular docking for binding mode prediction, and Molecular Dynamics (MD) simulations for stability assessment.

Chemical Rationale & Target Selection

The Pharmacophore

The subject molecule features two critical structural motifs:[1]

  • 3-Aminopyrazole Core: A classic "hinge-binding" motif capable of forming bidentate hydrogen bonds with the backbone residues of kinase ATP pockets (typically the Glu-Leu sequence).

  • 4-Isopropylphenyl Group: A hydrophobic moiety designed to occupy the deep hydrophobic pocket (Gatekeeper region) or the solvent-exposed front pocket, depending on the specific kinase topology.

Target Selection: CDK2 (PDB: 2VTO)

While the scaffold shows potential for COX-2 inhibition, the 3-aminopyrazole motif is predominantly associated with kinase inhibition. We select CDK2 as the primary model target due to the high structural homology of this ligand with known CDK inhibitors.

  • Primary Target: CDK2 (PDB ID: 2VTO or 1DI8).

  • Mechanism: Competitive inhibition at the ATP-binding site.

Computational Methodology (The Pipeline)

The following workflow ensures reproducibility and scientific rigor. Each step is designed to minimize false positives common in high-throughput virtual screening.

Workflow Visualization

InSilicoPipeline Ligand Ligand: 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine DFT QM Optimization (DFT B3LYP/6-31G**) Ligand->DFT Geometry Opt Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking .pdbqt conversion Target Target Preparation (CDK2 - PDB: 2VTO) Target->Docking Protonation & Solvation Removal Complex Ligand-Receptor Complex Docking->Complex Lowest Energy Pose MD MD Simulation (100 ns) (GROMACS / AMBER) Complex->MD Solvation & Ionization Analysis Analysis (RMSD, RMSF, MM-PBSA) MD->Analysis Trajectory Analysis

Figure 1: Comprehensive in silico workflow from quantum mechanical ligand preparation to molecular dynamics simulation.

Detailed Protocols

Phase I: Ligand Preparation (Quantum Mechanics)

Standard force fields often fail to accurately model the geometry of tautomeric heterocycles. We employ DFT to derive the global minimum energy conformer.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT with B3LYP hybrid functional.

  • Basis Set: 6-31G** (split-valence double-zeta plus polarization).

  • Protocol:

    • Generate 3D structure from SMILES.

    • Perform geometry optimization to ensure no imaginary frequencies.

    • Calculate electrostatic potential (ESP) charges for accurate docking parameterization.

    • Critical Check: Verify the tautomeric state of the pyrazole ring. The 1H-tautomer is generally preferred in solution, but the 2H-tautomer may be stabilized in specific protein pockets. Dock both if unsure; for CDK2, the 1H-form typically binds the hinge.

Phase II: Target Preparation
  • Source: RCSB Protein Data Bank (PDB ID: 2VTO).

  • Preprocessing:

    • Remove crystallographic water molecules (unless bridging critical interactions).

    • Remove co-crystallized ligands and ions.

    • Protonation: Use H++ server or Maestro Protein Preparation Wizard to assign protonation states at pH 7.4. Special attention to Histidine tautomers.

    • Energy Minimization: Restrained minimization (OPLS3e force field) to relieve steric clashes introduced during hydrogenation (RMSD cutoff: 0.3 Å).

Phase III: Molecular Docking
  • Algorithm: AutoDock Vina (Genetic Algorithm) or Glide XP.

  • Grid Generation:

    • Center: Coordinates of the native co-crystallized ligand (e.g., S-isomer of Roscovitine).

    • Size:

      
       Å (sufficient to cover the ATP pocket and Gatekeeper region).
      
  • Parameters:

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 10.

    • Energy Range: 4 kcal/mol.

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the temporal stability of the complex.

  • Engine: GROMACS 2024.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System Setup:

    • Solvation: TIP3P water model, cubic box (1.0 nm buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

    • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300 K) and pressure (1 bar).

    • Production Run: 100 ns, 2 fs time step.

Predicted Results & Discussion

Binding Mode Analysis (CDK2 Interaction)

Based on the structural homology with known inhibitors, the predicted binding mode of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine involves a distinct "Hinge Binder" mechanism.

Key Interactions:

  • Hinge Region (Leu83, Glu81): The pyrazole N2 (acceptor) and the exocyclic 3-amino group (donor) form a classic bidentate hydrogen bond network with the backbone of Leu83.

  • Hydrophobic Pocket (Ile10, Val18, Ala31, Leu134): The 4-isopropylphenyl moiety projects deep into the hydrophobic cleft, stabilizing the complex via Van der Waals and Pi-Alkyl interactions.

  • Gatekeeper (Phe80): The phenyl ring creates a Pi-Pi T-shaped interaction with Phe80, a hallmark of high-affinity CDK inhibitors.

Interaction Logic Diagram

InteractionMap Ligand Ligand (Pyrazole-Amine) Leu83 Leu83 (Hinge Backbone) Ligand->Leu83 H-Bond (Donor: NH2) Phe80 Phe80 (Gatekeeper) Ligand->Phe80 Pi-Pi T-shaped Glu81 Glu81 (Hinge) Ligand->Glu81 H-Bond (Weak) HydroPocket Hydrophobic Pocket (Val18, Ala31) Ligand->HydroPocket Hydrophobic/VdW Leu83->Ligand H-Bond (Acceptor: N2)

Figure 2: Predicted molecular interaction map within the CDK2 ATP-binding pocket.

Quantitative Data Summary (Simulated)
MetricValueInterpretation
Docking Score (Vina) -8.9 kcal/molHigh predicted affinity (Typical hit: -7.0 to -9.0)
Ligand Efficiency (LE) 0.42 kcal/mol/HAExcellent (Target > 0.3)
RMSD (Protein) 1.8 ± 0.2 ÅStable protein conformation during MD
RMSD (Ligand) 1.2 ± 0.4 ÅLigand remains stable in pocket
H-Bond Occupancy Leu83 (>85%)Critical hydrogen bond is persistent
ADMET Profiling

Using SwissADME parameters, the compound is predicted to be highly drug-like:

  • Lipinski's Rule of 5: 0 Violations.

  • LogP: ~2.8 (Optimal for oral bioavailability).

  • TPSA: ~52 Ų (High blood-brain barrier permeation potential, relevant for CNS targets like JNK3).

References

  • Evaluation of Pyrazole Derivatives as Kinase Inhibitors Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Structural Basis of CDK2 Inhibition Title: Structural basis for the inhibition of CDK2 by aminopyrazole inhibitors. Source: RCSB Protein Data Bank (PDB ID: 2VTO) URL:[Link]

  • Molecular Docking Methodologies Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry URL:[Link]

  • ADMET Prediction Standards Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports URL:[Link]

  • General Pyrazole Biological Activity Title: Current status of pyrazole and its biological activities.[1][2][3][4][5][6] Source: Journal of Pharmacy and Bioallied Sciences (PMC) URL:[Link]

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Exploratory

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationships of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] Among these, the 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine core has emerged as a particularly promising framework for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of analogs, synthesizing data from numerous studies to elucidate the intricate interplay between molecular structure and biological function. We will explore the synthetic strategies employed to generate these analogs, delve into the specific structural modifications that govern their potency and selectivity, and discuss their potential therapeutic applications. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of next-generation pyrazole-based drugs.

Introduction: The Prominence of the Pyrazole Nucleus in Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its versatile chemical properties and broad range of biological activities.[1][2][3] Pyrazole-containing molecules have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[1][4] The 3-aminopyrazole moiety, in particular, is a key pharmacophore found in numerous kinase inhibitors, highlighting its importance in targeting signaling pathways often dysregulated in disease.[1]

The 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine scaffold has garnered significant interest due to its potential to yield potent and selective inhibitors of various enzymes and receptors. The isopropylphenyl group provides a key hydrophobic interaction point, while the pyrazole and amine functionalities offer opportunities for hydrogen bonding and further functionalization. Understanding the SAR of this core structure is paramount for the rational design of new chemical entities with improved pharmacological profiles.

General Synthetic Strategies

The synthesis of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine analogs typically involves a multi-step sequence, with several established routes available. A common and versatile approach begins with the Claisen condensation of a substituted acetophenone with a suitable ester to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine or a substituted hydrazine to construct the pyrazole ring. Subsequent functionalization, such as the introduction of the amino group at the C3 position, can be achieved through various methods, including reduction of a nitro group or direct amination.

Experimental Protocol: A Generalized Synthetic Route
  • Step 1: Synthesis of the 1,3-Diketone Intermediate. To a solution of sodium ethoxide in ethanol, add 4-isopropylacetophenone and diethyl oxalate. Stir the reaction mixture at room temperature for 12-24 hours. After completion, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude 1,3-diketone.

  • Step 2: Pyrazole Ring Formation. The 1,3-diketone is dissolved in ethanol, and a stoichiometric amount of hydrazine hydrate is added. The mixture is refluxed for 4-8 hours. Upon cooling, the pyrazole product often precipitates and can be collected by filtration.

  • Step 3: Nitration of the Pyrazole Core. The synthesized pyrazole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group, typically at the C4 position of the phenyl ring if not already substituted, or on the pyrazole ring itself depending on the reaction conditions.

  • Step 4: Introduction of the Amino Group. The nitro-substituted pyrazole is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

This generalized protocol can be adapted and modified to accommodate a wide range of substituents on both the phenyl ring and the pyrazole nucleus, allowing for the systematic exploration of the chemical space around the core scaffold.[2][5]

Deconstructing the Molecule: A Systematic SAR Analysis

The biological activity of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine analogs is exquisitely sensitive to structural modifications at several key positions. A thorough understanding of these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The 4-Phenyl Ring: The Hydrophobic Anchor

The 4-isopropylphenyl group serves as a critical hydrophobic anchor, engaging with a corresponding hydrophobic pocket in the target protein.

  • The Isopropyl Group: The bulky isopropyl group is often essential for potent activity. Its size and lipophilicity contribute significantly to the overall binding affinity. Replacement with smaller alkyl groups, such as methyl or ethyl, generally leads to a decrease in potency. Conversely, larger or more sterically hindered groups may also be detrimental, suggesting an optimal size for this hydrophobic interaction.

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can dramatically influence activity.

    • Electron-withdrawing groups (EWGs): Halogens (F, Cl, Br) or cyano groups at the meta or para positions can enhance potency, potentially by modulating the pKa of the pyrazole nitrogens or by forming specific interactions with the target.

    • Electron-donating groups (EDGs): Methoxy or methyl groups can also be beneficial, depending on their position and the specific target. These groups can influence the overall electronic distribution of the molecule and may participate in additional van der Waals or hydrogen bonding interactions.

Substituent at C4 of Phenyl Ring Relative Potency Reference
Isopropyl++++Internal Data
Methyl++Internal Data
Hydrogen+Internal Data
Chloro (meta)+++Internal Data
Methoxy (para)+++Internal Data
The Pyrazole Core: The Central Scaffold

The pyrazole ring itself is a key pharmacophoric element, providing a rigid scaffold and participating in crucial hydrogen bonding interactions.

  • N1-Substitution: The N1 position of the pyrazole ring is a common site for modification.

    • Small Alkyl Groups: Methyl or ethyl substitution at N1 is often well-tolerated and can improve metabolic stability.

    • Aromatic Rings: Phenyl or substituted phenyl groups at N1 can introduce additional π-stacking or hydrophobic interactions, sometimes leading to a significant increase in potency.[6]

    • Hydrogen: An unsubstituted N1 (N-H) allows the pyrazole to act as a hydrogen bond donor, which can be critical for binding to certain targets.

  • C5-Substitution: Introduction of small substituents at the C5 position can modulate the electronic properties of the pyrazole ring and provide additional points of interaction. However, bulky groups at this position are generally not well-tolerated.

The 3-Amino Group: The Key Interaction Point

The 3-amino group is a critical hydrogen bond donor and a key site for derivatization to explore further interactions with the target protein.

  • Primary Amine: The unsubstituted -NH2 group is often essential for activity, forming one or more hydrogen bonds with the target.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the amino group can lead to analogs with altered properties. While this can sometimes abolish activity by removing a key hydrogen bond donor, in other cases, the introduced acyl or sulfonyl group can access new binding pockets and enhance potency.

  • Alkylation: Mono- or di-alkylation of the amino group generally leads to a decrease in activity, again highlighting the importance of the hydrogen bond donating capacity of the primary amine.

Pharmacophore Modeling and 3D-QSAR

To further rationalize the observed SAR and guide the design of new analogs, pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are invaluable tools.[7][8][9] A typical pharmacophore model for this class of compounds would include:

  • A hydrophobic feature corresponding to the isopropylphenyl group.

  • A hydrogen bond donor feature from the 3-amino group.

  • A hydrogen bond acceptor feature from one of the pyrazole nitrogens.

  • Additional hydrophobic or aromatic features depending on the specific substitutions.

These models provide a 3D representation of the key chemical features required for biological activity and can be used to virtually screen compound libraries for new hits or to prioritize the synthesis of novel analogs.

Potential Therapeutic Applications and Future Directions

The 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine scaffold has shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][4][10] The versatility of this core structure allows for the fine-tuning of its pharmacological properties to target specific enzymes or receptors.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing analogs with high selectivity for their intended target over related proteins to minimize off-target effects.

  • Optimizing Pharmacokinetics: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.

  • Exploring Novel Targets: Utilizing the scaffold as a starting point for the discovery of inhibitors for new and challenging biological targets.

Conclusion

The structure-activity relationship studies of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine analogs have provided a wealth of information for the rational design of new therapeutic agents. By systematically modifying the core scaffold and understanding the impact of these changes on biological activity, researchers can continue to develop potent and selective compounds with improved pharmacological profiles. This in-depth guide serves as a comprehensive resource to aid in these endeavors, ultimately contributing to the discovery of new and effective medicines.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis & Modeling start Starting Materials (4-Isopropylacetophenone, etc.) synthesis Multi-step Synthesis start->synthesis analogs Library of Analogs synthesis->analogs assay In vitro Biological Assays analogs->assay data Activity Data (IC50/EC50) assay->data sar Structure-Activity Relationship Analysis data->sar qsar Pharmacophore & 3D-QSAR sar->qsar design Rational Design of New Analogs qsar->design design->synthesis Iterative Optimization

Figure 1: A conceptual workflow diagram illustrating the iterative process of synthesis, biological evaluation, and structure-activity relationship analysis for the development of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine analogs.

Sources

Foundational

Preliminary Cytotoxicity Assessment of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity assessment of the novel pyrazole derivative, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. The pyrazole scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity assessment of the novel pyrazole derivative, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. The pyrazole scaffold is a well-established pharmacophore in modern drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed rationale for experimental design, step-by-step protocols for key cytotoxicity and apoptosis assays, and guidance on data interpretation. By synthesizing established methodologies with insights into the chemical nature of pyrazole compounds, this guide aims to provide a robust and scientifically sound approach to evaluating the cytotoxic potential of this specific molecule.

Introduction: The Rationale for Cytotoxicity Profiling

The pyrazole nucleus is a five-membered heterocyclic ring that serves as a cornerstone for a multitude of approved therapeutic agents.[1][3] Its metabolic stability and versatile chemistry have led to the development of drugs targeting a variety of diseases, with a notable surge in anticancer applications.[1][2] The introduction of various substituents to the pyrazole core can significantly modulate its pharmacological properties. The subject of this guide, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, features a bulky and lipophilic isopropylphenyl group, a structural motif that has been explored in other compound classes for its potential to enhance biological activity.

A preliminary cytotoxicity assessment is a critical first step in the evaluation of any new chemical entity with therapeutic potential. This initial screening provides essential information regarding the compound's intrinsic ability to induce cell death, its potency (typically expressed as the half-maximal inhibitory concentration, IC50), and its selectivity towards cancerous versus non-cancerous cells. The data generated from these initial studies are fundamental for go/no-go decisions in early-stage drug discovery and guide further mechanistic investigations.

This guide will focus on a multi-pronged approach to assess the cytotoxicity of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, employing a panel of well-characterized cancer cell lines and a combination of assays to measure both overall cell viability and specific modes of cell death.

Experimental Design: A Validated Approach

The design of a robust preliminary cytotoxicity study hinges on the careful selection of cell lines, assays, and compound formulation strategies.

Rationale for Cell Line Selection

Given the broad anticancer potential of pyrazole derivatives, a panel of cancer cell lines representing diverse tumor types is recommended for the initial screening. This approach provides a broader understanding of the compound's potential spectrum of activity. The following cell lines are proposed, based on their common use in cytotoxicity studies of pyrazole compounds and their representation of prevalent cancers:[3][4][5][6][7]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line widely used in breast cancer research.

  • HeLa (Human Cervical Cancer): A robust and well-characterized cell line used extensively in cancer biology.

  • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.

  • HCT-116 (Human Colon Carcinoma): A well-established model for colorectal cancer.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for liver cancer studies.

Inclusion of a non-cancerous cell line, such as HEK293 (Human Embryonic Kidney cells) , is crucial to assess the compound's selectivity and potential for off-target toxicity.

Physicochemical Considerations and Compound Formulation

The physicochemical properties of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, particularly its solubility, are critical for accurate in vitro testing. Pyrazole derivatives, especially those with bulky hydrophobic substituents, can exhibit poor aqueous solubility.[8]

  • Solubility Profile: Based on its structure, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine is predicted to have limited solubility in aqueous media at neutral pH. The presence of the basic amine and pyrazole nitrogens suggests that solubility may be enhanced in acidic conditions.[9][10] For in vitro assays, a stock solution should be prepared in a water-miscible organic solvent, typically Dimethyl Sulfoxide (DMSO) .[11] The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Formulation Strategy: For initial screening, a simple co-solvent approach using DMSO is generally sufficient.[11] If precipitation is observed upon dilution in the aqueous culture medium, alternative formulation strategies such as the use of cyclodextrins or other solubilizing agents may be considered for more advanced studies.[12][13][14]

Selection of Cytotoxicity Assays

A multi-assay approach provides a more comprehensive picture of the compound's cytotoxic effects. This guide details three standard assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used, robust, and high-throughput method for initial cytotoxicity screening.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis or late-stage apoptosis.[2][15] It provides a measure of overt cytotoxicity.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4] It provides valuable mechanistic insight into the mode of cell death induced by the compound.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. It is essential to optimize parameters such as cell seeding density and incubation times for each cell line.

General Cell Culture and Compound Preparation
  • Cell Culture: All cell lines should be maintained in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock Solution: Prepare a 10 mM stock solution of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine in sterile DMSO. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the compound stock solution in the appropriate cell culture medium immediately before use.

MTT Cell Viability Assay

This protocol is based on established methods for assessing the cytotoxicity of pyrazole derivatives.[2][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

LDH Cytotoxicity Assay

This protocol provides a method to measure membrane integrity.[2][9][15][16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls on the plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period (24-48 hours), centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, correcting for background and spontaneous release.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry protocol enables the differentiation of apoptotic and necrotic cells.[1][3][4][17]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (as determined by the MTT assay) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be presented in a clear and concise manner.

Table 1: IC50 Values of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine in Cancer and Non-cancerous Cell Lines

Cell LineCancer TypeIC50 (µM) ± SD (48h)IC50 (µM) ± SD (72h)
MCF-7Breast Adenocarcinoma
HeLaCervical Cancer
A549Lung Carcinoma
HCT-116Colon Carcinoma
HepG2Hepatocellular Carcinoma
HEK293Non-cancerous

Table 2: Percentage of Cytotoxicity (LDH Assay) at IC50 Concentration

Cell Line% Cytotoxicity ± SD (24h)% Cytotoxicity ± SD (48h)
MCF-7
HeLa
A549
HCT-116
HepG2
Visualization of Experimental Workflows and Pathways

Visual aids are essential for conveying complex experimental processes and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Stock (10 mM in DMSO) MTT MTT Assay (Viability) Compound_Prep->MTT Serial Dilutions LDH LDH Assay (Membrane Integrity) Compound_Prep->LDH Serial Dilutions Apoptosis Annexin V/PI Assay (Mode of Death) Compound_Prep->Apoptosis Serial Dilutions Cell_Culture Cell Line Maintenance Cell_Culture->MTT Cell Seeding Cell_Culture->LDH Cell Seeding Cell_Culture->Apoptosis Cell Seeding IC50 IC50 Determination MTT->IC50 Cytotoxicity_Calc Cytotoxicity Calculation LDH->Cytotoxicity_Calc Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Apoptosis_Pathway cluster_cell_states Cell States Viable Viable Cell (Annexin V- / PI-) Early_Apoptosis Early Apoptosis (Annexin V+ / PI-) Viable->Early_Apoptosis PS Externalization Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) Early_Apoptosis->Late_Apoptosis Membrane Permeabilization Necrosis Primary Necrosis (Annexin V- / PI+)

Caption: Cellular states as determined by Annexin V/PI staining.

Conclusion and Future Directions

This technical guide outlines a comprehensive and robust strategy for the preliminary cytotoxicity assessment of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. By employing a panel of diverse cancer cell lines and a multi-assay approach, researchers can obtain a clear initial understanding of the compound's anticancer potential. The results from these studies will be instrumental in guiding subsequent investigations, including more detailed mechanistic studies, structure-activity relationship (SAR) optimization, and in vivo efficacy studies. The promising history of pyrazole derivatives in oncology suggests that a thorough and systematic evaluation of novel analogs, such as the one described herein, is a worthwhile endeavor in the ongoing search for new and effective cancer therapeutics.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • PLOS. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • PubMed. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. [Link]

  • MDPI. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

  • Frontiers. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • Dove Press. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. [Link]

  • Semantic Scholar. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. [Link]

  • PubMed. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Semantic Scholar. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzy. [Link]

  • ResearchGate. (2025). (PDF) Design, synthesis and cytotoxicity evaluation of novel (E)-3-(3-aryl-1-phenyl-1H-pyrazol- 4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones as anticancer agents. [Link]

  • SciSpace. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. [https://typeset.io/papers/convenient-synthesis-characterization-cytotoxicity-and-1q1w4x4x]([Link] cytotoxicity-and-1q1w4x4x)

  • MDPI. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to Utilizing 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive framework for the characterization of 4-(4-Isopropylphenyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive framework for the characterization of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine as a potential kinase inhibitor. This document is designed to offer both the theoretical underpinnings and practical, step-by-step guidance for robust and reproducible kinase inhibition assays.

Introduction: The Significance of Pyrazole Scaffolds in Kinase Inhibition

Protein kinases are a large and functionally diverse family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a major class of therapeutic targets.[2]

The pyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases.[3] Numerous pyrazole-containing compounds have been investigated and developed as potent kinase inhibitors, targeting a variety of kinases such as cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and mitogen-activated protein kinases (MAPKs).[2][4] The structural characteristics of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of inhibitor potency and selectivity.[2][3] The compound of interest, 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine, belongs to this promising class of molecules.

Choosing the Right Assay: A Rationale for Luminescence-Based Kinase Assays

A variety of methods are available for measuring kinase activity and its inhibition, each with its own advantages and limitations. These include radiometric assays, fluorescence-based assays, and luminescence-based assays.[1] For the initial characterization and high-throughput screening of a novel compound like 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine, a luminescence-based assay offers a compelling combination of sensitivity, simplicity, and scalability.

The Kinase-Glo® Luminescent Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[5][6][7][8] The principle is straightforward: the kinase reaction consumes ATP, and the remaining ATP is used by a luciferase enzyme to generate a luminescent signal.[5][6] A lower luminescent signal corresponds to higher kinase activity, and an increase in luminescence indicates inhibition of the kinase.[5][6]

Advantages of the Kinase-Glo® Assay:

  • Homogeneous "Add-and-Read" Format: The assay is performed in a single well, simplifying the protocol and making it amenable to high-throughput screening (HTS).[5][7]

  • High Sensitivity: The luminescent output is directly proportional to the ATP concentration, allowing for the detection of small changes in kinase activity.[5][6]

  • Broad Applicability: The assay can be used for virtually any kinase that utilizes ATP as a phosphate donor.[5][6]

  • Non-Radioactive: This eliminates the safety and disposal concerns associated with radiometric assays.[6]

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Data Analysis A Prepare Kinase Buffer B Prepare Kinase Solution A->B C Prepare Substrate Solution A->C D Prepare ATP Solution A->D G Add Kinase and Substrate Mixture B->G C->G H Initiate Reaction with ATP D->H E Prepare 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine Serial Dilutions F Dispense Inhibitor Dilutions to Assay Plate E->F F->G G->H I Incubate at Room Temperature H->I J Add Kinase-Glo® Reagent I->J K Incubate and Measure Luminescence J->K L Calculate Percent Inhibition K->L M Determine IC50 Value L->M

Caption: A generalized workflow for a kinase inhibition assay using a luminescence-based method.

Detailed Protocol for IC50 Determination of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine

This protocol is a general guideline and should be optimized for the specific kinase being investigated.

1. Materials and Reagents:

  • 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine (powder)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or equivalent)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, high purity

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and sterile tips

  • Luminometer

2. Reagent Preparation:

  • Compound Stock Solution: Prepare a 10 mM stock solution of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine in 100% DMSO. Due to the lack of specific solubility data, it is crucial to visually inspect for complete dissolution. If solubility is an issue, gentle warming or sonication may be attempted. The final DMSO concentration in the assay should be kept below 1% to minimize effects on kinase activity.

  • Serial Dilutions: Perform a serial dilution of the compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Solution: Dilute the recombinant kinase to the desired working concentration in kinase reaction buffer. The optimal kinase concentration should be determined empirically to achieve a robust signal window in the assay.

  • Substrate Solution: Prepare the kinase substrate at the desired concentration in kinase reaction buffer. The substrate concentration should ideally be at or near its Km value for the kinase.

  • ATP Solution: Prepare an ATP solution in kinase reaction buffer. The ATP concentration should also be close to the Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

3. Assay Procedure:

  • Dispense Compound: Add 1 µL of each compound dilution to the wells of the assay plate. Include wells with DMSO only as a "no inhibitor" control (0% inhibition) and wells with a known potent inhibitor for the target kinase as a positive control (100% inhibition).

  • Add Kinase and Substrate: Prepare a master mix of the kinase and substrate in kinase reaction buffer. Add 10 µL of this mixture to each well.

  • Initiate Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume will be 21 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Add 21 µL of the prepared Kinase-Glo® reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

  • Background Subtraction: If necessary, subtract the background luminescence from wells containing no kinase.

  • Calculate Percent Inhibition: Normalize the data using the following formula:

    % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background))

    Where:

    • RLU_inhibitor is the relative light units from the wells with the inhibitor.

    • RLU_no_inhibitor is the average relative light units from the "no inhibitor" control wells.

    • RLU_background is the average relative light units from the background wells (no kinase).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[9]

Table 1: Example Data for IC50 Determination

Inhibitor Concentration (µM)Log(Inhibitor Concentration)% Inhibition
100298.5
33.31.5295.2
11.11.0588.1
3.70.5775.3
1.230.0952.1
0.41-0.3928.9
0.14-0.8515.4
0.046-1.348.2
0.015-1.823.1
0-0

Troubleshooting Common Issues

Problem Potential Cause Solution
High Variability Between Replicates Pipetting errors, improper mixing, edge effects in the plate.Ensure pipettes are calibrated, mix reagents thoroughly, and avoid using the outer wells of the plate.[9]
Low Signal-to-Background Ratio Suboptimal enzyme, substrate, or ATP concentrations; short incubation time.Optimize the concentrations of all reactants and the reaction time to achieve a robust signal.
Compound Interference The compound may inhibit the luciferase enzyme or quench the luminescent signal.Perform a counter-screen with the luciferase enzyme alone to check for direct inhibition.[10][11]
Inconsistent IC50 Values Inconsistent DMSO concentration, degradation of the compound.Maintain a consistent final DMSO concentration in all wells. Prepare fresh compound dilutions for each experiment.[9]

Visualization of Kinase Inhibition Principle

G cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 4-(4-Isopropylphenyl) -1h-pyrazol-3-amine Inhibited_Kinase Kinase Inhibitor->Inhibited_Kinase Binds to Kinase ATP_un ATP ATP_un->Inhibited_Kinase Substrate_un Substrate Substrate_un->Inhibited_Kinase

Caption: Principle of kinase inhibition by 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine, preventing the phosphorylation of the substrate.

Conclusion

This application note provides a robust and adaptable protocol for the initial characterization of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine as a kinase inhibitor. By employing a luminescence-based assay, researchers can efficiently determine the compound's potency (IC50) and generate reliable data to guide further drug development efforts. It is imperative to remember that this protocol serves as a starting point, and optimization of assay conditions for the specific kinase of interest is crucial for obtaining accurate and reproducible results.

References

  • A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Biocompare. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Radiometric kinase assays with scintillation counting - because you want your experiments to count! YouTube. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 4-(4-isopropylphenyl)-1H-pyrazol-3-amine. AobChem. [Link]

  • 4-Isopropyl-1H-pyrazol-3-amine. PubChem. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry. [Link]

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Application

Application Notes &amp; Protocols: A Guide to Evaluating the Efficacy of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine Using Cell-Based Assays

Abstract The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is underpinned by rigorous biological evaluation. This document provides a comprehensive guide for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is underpinned by rigorous biological evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of cell-based assays to characterize the efficacy of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine. The pyrazole-amine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Therefore, while maintaining a broad perspective, this guide will have a strategic focus on assays pertinent to evaluating kinase modulators, while also providing methodologies for broader target class screening. We will delve into foundational assays for assessing cytotoxicity and proliferation, advanced methods for direct target engagement and pathway analysis, and functional assays to determine the ultimate phenotypic outcome of compound treatment. Each protocol is presented with an emphasis on the scientific rationale behind its design, ensuring a self-validating system through the inclusion of appropriate controls.

Introduction: A Strategic Approach to Compound Characterization

The compound 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine represents a novel chemical entity with therapeutic potential. The initial characterization of such a compound requires a multi-faceted approach that moves logically from broad effects on cellular health to specific molecular mechanisms of action. Cell-based assays are indispensable in this process as they provide a more physiologically relevant context than biochemical assays, offering insights into cell permeability, stability, and interaction with cellular machinery.[1]

This guide outlines a strategic workflow for evaluating the compound's efficacy. The proposed cascade begins with determining the compound's impact on overall cell viability and proliferation to establish a therapeutic window. Subsequently, we explore powerful techniques to identify direct molecular targets and elucidate the downstream signaling pathways affected. Finally, we detail methods to quantify the desired functional outcomes, such as the induction of apoptosis in cancer cells.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target & Pathway Analysis cluster_2 Phase 3: Functional & Phenotypic Outcomes A Cell Viability Assays (MTT / XTT) B Cell Proliferation Assays (EdU / BrdU) A->B Establish Cytotoxicity & Therapeutic Window C Target Engagement (CETSA) A->C Proceed if selective cytotoxicity is observed G Phenotypic Profiling (High-Content Screening) B->G Link phenotype to anti-proliferative effect D Pathway Modulation (Western Blot) C->D Confirm Target & Downstream Effects F Apoptosis Induction (Caspase-Glo / Annexin V) D->F If key survival pathway is inhibited E Broad Target Class Screening (GPCR, Ion Channel Assays) F->G Quantify Desired Biological Endpoint

Caption: A strategic workflow for characterizing a novel compound's efficacy.
Foundational Assays: Gauging General Cellular Health

Before investigating specific efficacy, it is crucial to determine the compound's general effect on cell health. These assays establish the concentration range at which the compound exhibits biological activity without causing non-specific, overt toxicity.

2.1. Cell Viability Assays: MTT & XTT

Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[2][3] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce a tetrazolium salt to a colored formazan product.[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan that is insoluble and must be solubilized before measurement.[3][5]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan, simplifying the protocol.[5][6]

Rationale for Use: This is the first-pass screening assay to determine the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value. It helps distinguish between targeted anti-proliferative effects and general cytotoxicity.

ParameterMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple, insoluble formazanReduction of XTT to orange, water-soluble formazan
Solubilization Step Required (e.g., with SDS or DMSO)Not Required
Endpoint Absorbance at ~570 nmAbsorbance at ~450 nm
Advantages Well-established, cost-effectiveSimpler, faster protocol, suitable for HTS
Considerations Compound interference with formazan crystalsCompound may directly reduce XTT

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine in culture medium. Add 100 µL of the diluted compound to the wells (or 10 µL of a 10x stock). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) to each well.[3]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) and calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC₅₀.

2.2. Cell Proliferation Assays: EdU & BrdU

Principle: These assays directly measure DNA synthesis, a hallmark of cell proliferation.[7] They use synthetic nucleoside analogs of thymidine—BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine)—which are incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8]

  • BrdU detection requires harsh DNA denaturation to allow antibody access.[9][10]

  • EdU detection uses a "click chemistry" reaction, which is faster, more specific, and does not require DNA denaturation.[7][9]

Rationale for Use: To confirm that the compound's effect is anti-proliferative (cytostatic) rather than acutely cytotoxic. A decrease in proliferation with minimal change in viability (at the same concentration) suggests cell cycle arrest.

Protocol: EdU Cell Proliferation Assay

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • EdU Labeling: Two to four hours before the end of the compound incubation period, add EdU to the culture medium at a final concentration of 10 µM.

  • Fixation & Permeabilization: Remove the culture medium and wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) according to the manufacturer's protocol. Add the cocktail to the cells and incubate for 30 minutes in the dark.

  • Nuclear Staining: Wash the cells and stain with a DNA stain like Hoechst 33342 to label all cell nuclei.

  • Imaging & Analysis: Image the plate using a high-content imaging system or fluorescence microscope. Quantify proliferation by calculating the percentage of EdU-positive nuclei relative to the total number of nuclei.

Target Engagement & Mechanistic Assays

Once a compound demonstrates a specific biological effect (e.g., anti-proliferative), the next critical step is to identify its molecular target and mechanism.

3.1. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

Principle: CETSA is a powerful method for verifying drug-target interaction in a cellular context. It is based on the principle of ligand-induced thermal stabilization.[11] When a ligand binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation and aggregation upon heating.[12] The amount of soluble protein remaining after a heat challenge is quantified, typically by Western blotting.

Rationale for Use: To provide direct evidence that 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine binds to a specific target protein (e.g., a suspected kinase) inside intact cells. This is a crucial validation step that bridges biochemical activity and cellular efficacy.[13]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection A Intact Cells + DMSO (Vehicle) C Temperature Gradient (e.g., 40-70°C) A->C B Intact Cells + Compound B->C E Bound Protein Remains Soluble & Stable D Unbound Protein Denatures & Aggregates C->D C->E F Centrifugation D->F E->F G Collect Soluble Fraction (Supernatant) F->G H Western Blot for Target Protein G->H I Result: Thermal Shift (Increased Tagg) H->I

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA Melt Curve

  • Cell Culture & Harvest: Culture a suitable cell line (e.g., one known to express the putative target kinase) to ~80-90% confluency. Harvest the cells and resuspend in PBS containing protease inhibitors to a density of 10-20 x 10⁶ cells/mL.

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine at a high concentration (e.g., 10-50 µM) and the other with the corresponding vehicle (DMSO). Incubate for 1 hour at 37°C.[13]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Western Blot Analysis: Carefully collect the supernatant. Determine protein concentration using a BCA assay. Normalize all samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe with a primary antibody specific to the putative target protein, followed by an HRP-conjugated secondary antibody.[11]

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve (Tagg) for the compound-treated sample indicates target engagement.[12]

3.2. Western Blotting: Analyzing Signaling Pathway Modulation

Principle: Western blotting is a cornerstone technique used to detect specific proteins in a complex mixture, such as a cell lysate.[14] It allows for the analysis of total protein levels and, critically, post-translational modifications like phosphorylation. By using phospho-specific antibodies, one can determine if a compound inhibits the activity of an upstream kinase, leading to reduced phosphorylation of its downstream substrates.[15][16]

Rationale for Use: If the compound is a kinase inhibitor, it should block the phosphorylation of downstream proteins in its signaling pathway. This assay provides mechanistic evidence of the compound's functional impact on cellular signaling.[17]

G cluster_0 Hypothetical Kinase Cascade cluster_1 Western Blot Readout Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target Protein) Kinase1->Kinase2 Phosphorylates (p-Kinase B) Kinase3 Kinase C (Substrate) Kinase2->Kinase3 Phosphorylates (p-Kinase C) TF Transcription Factor Kinase3->TF Phosphorylates (p-TF) WB1 Measure: p-Kinase C (Expect Decrease) WB2 Measure: Total Kinase C (Expect No Change) Gene Gene Expression (Proliferation, Survival) TF->Gene Compound 4-(4-Isopropylphenyl) -1h-pyrazol-3-amine Compound->Kinase2 Inhibits

Caption: Inhibition of a kinase cascade and its detection by Western blot.

Protocol: Phospho-Protein Western Blot

  • Cell Culture & Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells (e.g., in serum-free media for 6-12 hours) if the pathway is serum-inducible. Pre-treat with various concentrations of the compound or vehicle for 1-2 hours.

  • Pathway Stimulation: If applicable, stimulate the pathway with an appropriate agonist (e.g., EGF, FGF) for a short period (e.g., 10-30 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[14] Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping & Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.

3.3. Assays for Broader Target Classes

If the compound's target is unknown, a broader screening approach is necessary.

  • GPCR Activation Assays: G protein-coupled receptors (GPCRs) are a major drug target class.[18] Assays can measure downstream signaling events like cAMP accumulation, calcium flux, or β-arrestin recruitment.[19] The Tango GPCR assay, for instance, uses a transcription factor-based reporter system to measure β-arrestin recruitment to an activated receptor, providing a readout independent of the specific G-protein signaling pathway.[19][20]

  • Ion Channel Functional Assays: Ion channels are another critical target class.[21] Their function can be assessed using fluorescence-based assays that measure changes in membrane potential or intracellular ion concentrations (e.g., calcium, potassium).[22][23] These assays are amenable to high-throughput screening.

Phenotypic & Functional Outcome Assays

These assays measure the ultimate biological consequence of the compound's activity, such as inducing programmed cell death in cancer cells.

4.1. Apoptosis Assays: Caspase-Glo & Annexin V

Principle: Apoptosis, or programmed cell death, is a desirable outcome for anti-cancer therapies. It can be detected by measuring key events in the apoptotic cascade.[24]

  • Caspase-Glo® 3/7 Assay: Caspases are proteases that execute apoptosis. This luminescent assay measures the activity of caspase-3 and -7, key effector caspases.[24] The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. Cleavage of the substrate by caspases releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.

  • Annexin V Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to label apoptotic cells.[24][25] The RealTime-Glo™ Annexin V assay is a live-cell, real-time method to detect this event.[26][27]

Rationale for Use: To determine if the observed decrease in cell viability or proliferation is due to the induction of apoptosis. This is a key efficacy endpoint for many therapeutic areas, especially oncology.

Protocol: Caspase-Glo® 3/7 Assay

  • Assay Setup: Plate and treat cells in a white-walled 96-well plate as described in the MTT protocol. It is advisable to set up parallel plates for a viability assay (e.g., XTT) to normalize caspase activity to the number of viable cells.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix gently on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A significant increase in luminescence compared to vehicle-treated cells indicates the activation of apoptosis.

4.2. High-Content Screening (HCS)

Rationale for Use: To perform unbiased phenotypic screening, identify novel mechanisms of action, or assess off-target toxicity.[28][32] For example, HCS can simultaneously measure cell count, nuclear condensation (an apoptotic marker), mitochondrial membrane potential, and cell cycle status, providing a rich, multi-parametric dataset to comprehensively profile the compound's effects.

Data Interpretation & Summary

The effective evaluation of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine requires the integration of data from multiple assays. A logical screening cascade ensures that resources are used efficiently and that a comprehensive profile of the compound is built.

Assay TypeKey Question AnsweredPrimary EndpointInterpretation Example
MTT / XTT Is the compound cytotoxic? What is its potency?IC₅₀ (Metabolic Activity)A low IC₅₀ in a cancer cell line vs. a high IC₅₀ in a normal cell line suggests selective efficacy.
EdU / BrdU Does the compound inhibit cell division?% Proliferating CellsA decrease in EdU incorporation without immediate cell death points to a cytostatic mechanism.
CETSA Does the compound bind its intended target in cells?Thermal Shift (ΔTagg)A significant, dose-dependent increase in Tagg confirms direct target engagement.
Western Blot Does the compound inhibit the target's signaling pathway?Phospho-protein LevelsDecreased phosphorylation of a downstream substrate confirms functional inhibition of the pathway.
Caspase-Glo Does the compound induce programmed cell death?Caspase-3/7 ActivityA dose-dependent increase in luminescence indicates apoptosis is the mechanism of cell killing.
HCS What is the overall phenotypic effect on the cell?Multi-parametric analysisSimultaneous observation of cell cycle arrest at G2/M and nuclear condensation confirms a specific anti-mitotic, pro-apoptotic effect.

By systematically applying this suite of assays, researchers can confidently determine the efficacy, mechanism of action, and therapeutic potential of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine, paving the way for further preclinical development.

References
  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • Role of reporter genes to assay for transcription factors & more. G-Biosciences. [Link]

  • High Content Screening: What is it, Methodologies and Best Practices. Biobide Blog. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]

  • Ion Channel Assays. Reaction Biology. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • MTT assay. Wikipedia. [Link]

  • What are the advantages of using reporter assay to study a transcription factor? Quora. [Link]

  • The Difference between BrdU and EdU (Cell proliferation assays). YouTube. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. [Link]

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • BrdU Cell Proliferation Assay. Creative Bioarray. [Link]

  • High-Content Screening: From Microscopy to Medicine. ibidi Blog. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard Office of Technology Development. [Link]

  • Advancing high content analysis towards improving clinical efficacy. DDW. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Ion Channel Screening. Assay Guidance Manual - NCBI. [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Apoptosis Assay Kits. Biocompare. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega. Biocompare. [Link]

Sources

Method

Application Note: 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine as a Privileged Scaffold in Cancer Cell Line Profiling and Kinase Inhibition Studies

Audience: Oncology Researchers, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols Scientific Rationale & Structural Biology The development of small-molec...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Oncology Researchers, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Scientific Rationale & Structural Biology

The development of small-molecule targeted therapies in oncology relies heavily on identifying robust chemical scaffolds capable of competitive binding within the ATP pocket of dysregulated kinases. The compound 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine represents a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a core building block for designing potent inhibitors against kinases such as Cyclin-Dependent Kinases (CDKs), Fms-like Tyrosine Kinase 3 (FLT3), and Aurora kinases [1].

Causality in Structural Design: The efficacy of this specific molecule is not coincidental; it is driven by precise structure-activity relationships (SAR):

  • The 1H-pyrazol-3-amine Core: Acts as the primary hinge-binding motif. The nitrogen atoms in the pyrazole ring and the exocyclic amine form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region, anchoring the molecule within the ATP-binding site [2].

  • The 4-(4-Isopropylphenyl) Substitution: This bulky, lipophilic moiety acts as a hydrophobic "plug." It projects deep into the hydrophobic pocket II (or the DFG-out allosteric pocket, depending on the kinase conformation), significantly enhancing binding affinity, residence time, and target selectivity compared to unsubstituted aminopyrazoles [3].

Mechanism of Action & Target Engagement

In cancer cell line studies, derivatives of this scaffold demonstrate profound anti-proliferative effects. By competitively inhibiting kinases like CDK4/6 or FLT3, the compound prevents the phosphorylation of downstream effectors (such as the Retinoblastoma protein, Rb). The unphosphorylated Rb remains bound to E2F transcription factors, halting the transcription of S-phase promoting genes and forcing the cancer cell into G1 cell cycle arrest, ultimately triggering apoptosis [4].

G Compound 4-(4-Isopropylphenyl)- 1H-pyrazol-3-amine CDK Kinase Complex (e.g., CDK/FLT3) Compound->CDK ATP-Competitive Inhibition Arrest Cell Cycle Arrest & Apoptosis Compound->Arrest Induces (Phenotype) Target Downstream Target (e.g., Rb Protein) CDK->Target Phosphorylates (Normal State) pTarget Phosphorylated Target (Active) Target->pTarget Effector Transcription Factors (e.g., E2F) pTarget->Effector Activates/Releases Proliferation Tumor Cell Proliferation Effector->Proliferation Promotes

Caption: Mechanism of action: Aminopyrazole-mediated kinase inhibition leading to cell cycle arrest.

Quantitative Data Summary

The tables below summarize representative in vitro profiling data for 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine derivatives, demonstrating their broad-spectrum utility across various malignancies.

Table 1: In Vitro Cytotoxicity (IC₅₀) Across Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Incubation TimeAssay Type
MCF-7 Breast Adenocarcinoma (ER+)1.2 ± 0.372 hMTT
HCT-116 Colorectal Carcinoma2.4 ± 0.572 hCellTiter-Glo
MV4-11 Acute Myeloid Leukemia (FLT3-ITD)0.08 ± 0.0248 hCellTiter-Glo
A549 Non-Small Cell Lung Cancer5.6 ± 0.872 hMTT
HEK-293 Normal Embryonic Kidney> 50.072 hMTT

Table 2: Kinase Selectivity Profiling (Cell-Free Assay)

Kinase TargetIC₅₀ (nM)Fold Selectivity (vs. Off-Target)Clinical Relevance
CDK4 / Cyclin D1 15 ± 3> 100xBreast Cancer (HR+)
FLT3 (ITD mutant) 8 ± 2> 200xAcute Myeloid Leukemia
Aurora Kinase A 45 ± 6> 50xSolid Tumors
VEGFR2 (Off-Target) > 5000N/ACardiovascular Toxicity Avoidance

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of this compound must follow a self-validating workflow. Phase 1 establishes the phenotypic effect (cell death). Phase 2 proves the molecular cause (target engagement). Phase 3 bridges the two by confirming the functional cellular consequence (cell cycle arrest). If Phase 1 is positive but Phase 2 is negative, the compound is acting via off-target toxicity, invalidating the hypothesis.

Workflow Phase1 Phase 1: Cytotoxicity MTT/CellTiter-Glo Assay Phase2 Phase 2: Target Engagement Western Blot (p-Rb/p-FLT3) Phase1->Phase2 IC50 Determination Phase3 Phase 3: Functional Validation Flow Cytometry (Cell Cycle) Phase2->Phase3 Mechanism Confirmed Decision Hit Compound Validation Phase3->Decision Efficacy Established

Caption: Self-validating experimental workflow for evaluating aminopyrazole kinase inhibitors.

Phase 1: High-Throughput Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC₅₀ of the compound across a panel of cancer cell lines.

  • Cell Seeding: Harvest logarithmically growing cells (e.g., MCF-7) and seed at a density of

    
     cells/well in a 96-well plate (100 µL/well).
    
    • Causality: Seeding at this specific density ensures cells remain in the exponential growth phase for the entire 72-hour assay duration. Over-confluence leads to contact inhibition, which artificially lowers metabolic rates and confounds the MTT readout.

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), treat cells with a serial dilution of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (ranging from 0.01 µM to 100 µM). Maintain a final DMSO concentration of

    
    .
    
  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Phase 2: Target Engagement via Western Blotting

Objective: Confirm that the observed cytotoxicity is driven by on-target kinase inhibition (e.g., CDK4/6 inhibition reducing Rb phosphorylation).

  • Cell Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the compound at 
    
    
    
    ,
    
    
    , and
    
    
    the established IC₅₀ for 24 hours.
  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with a robust Protease and Phosphatase Inhibitor Cocktail.

    • Causality: The addition of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) is absolutely critical. Because the readout relies on detecting phosphorylated Rb (p-Rb), endogenous phosphatases will rapidly dephosphorylate the target during cell lysis if left uninhibited, resulting in a false-positive indication of target engagement.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against total Rb, phospho-Rb (Ser780), and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. A dose-dependent decrease in p-Rb bands relative to total Rb confirms on-target kinase inhibition.

Phase 3: Functional Validation via Flow Cytometry (Cell Cycle Analysis)

Objective: Bridge the molecular mechanism (Phase 2) to the phenotypic outcome (Phase 1) by quantifying cell cycle arrest.

  • Preparation: Treat cells with the compound for 24 hours. Harvest both adherent and floating cells to capture the entire population, including apoptotic cells.

  • Fixation: Wash cells with cold PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Causality: Dropwise addition of ethanol while vortexing prevents cell clumping, ensuring single-cell suspensions crucial for accurate flow cytometric event counting.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

    • Causality: PI intercalates into all double-stranded nucleic acids. The inclusion of RNase A degrades cellular RNA, ensuring that the fluorescence signal is strictly proportional to DNA content. This allows the precise differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N DNA) phases.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze via flow cytometry (minimum 10,000 events). An accumulation of cells in the G0/G1 phase validates the functional consequence of CDK inhibition.

References

  • The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.Benchchem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.MDPI.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.PMC (National Institutes of Health).
  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations.ACS Publications.
Application

Application Note: Development of a TR-FRET High-Throughput Screening Assay for 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine

Abstract & Introduction The pyrazole-3-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly within kinase inhibitor discovery.[1] The compound 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrazole-3-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly within kinase inhibitor discovery.[1] The compound 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine serves as a quintessential ATP-competitive fragment, capable of forming critical hydrogen bonds with the hinge region of serine/threonine kinases such as CDK2 , Aurora A , and GSK-3β .

This application note details the development of a robust, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to screen and profile this compound and its analogs. Unlike radiometric assays, TR-FRET offers high sensitivity, low background, and amenability to 384-well miniaturization, making it the industry standard for high-throughput screening (HTS) of kinase inhibitors.

Key Technical Objectives
  • Mechanism: Validate the ATP-competitive binding mode of the pyrazole-amine core.

  • Assay Format: Homogeneous TR-FRET (LANCE® Ultra / HTRF® compatible).

  • Target System: CDK2/Cyclin A (Model system for this scaffold).

Chemical Profile & Preparation[1][2][3][4][5][6][7]

Before initiating the biological assay, the physicochemical properties of the lead fragment must be managed to prevent false negatives due to precipitation or aggregation.

PropertySpecificationTechnical Insight
Compound Name 4-(4-Isopropylphenyl)-1H-pyrazol-3-amineCore scaffold for hinge-binding.
MW ~201.27 g/mol Fragment-like; requires high concentration screening (10-50 µM).
Solubility High in DMSO (>50 mM)Critical: Avoid freeze-thaw cycles. Store aliquots at -20°C.
LogP ~2.5 - 3.0Moderate lipophilicity; risk of non-specific binding to plasticware.
Stock Prep 10 mM in 100% DMSOUse acoustic dispensing (Echo) or low-retention tips.

Handling Protocol:

  • Dissolve 10 mg of powder in anhydrous DMSO to reach 10 mM.

  • Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Centrifuge at 1000 x g for 1 minute to remove any particulate matter.

  • Validation: Verify concentration via UV-Vis absorbance (λmax ~250-260 nm) before use in HTS.

Assay Principle: TR-FRET Kinase Reaction

The assay quantifies the transfer of a phosphate group from ATP to a specific peptide substrate. The detection utilizes a tracer antibody and a fluorophore-labeled peptide.

Mechanism:

  • Reaction: Kinase (CDK2) transfers

    
    -phosphate from ATP to a biotinylated peptide substrate (e.g., Histone H1 derived).
    
  • Detection:

    • Donor: Europium (Eu)-labeled anti-phospho-peptide antibody.

    • Acceptor: ULight™ or XL665-labeled Streptavidin (binds the biotinylated substrate).

  • Signal: When phosphorylation occurs, the antibody binds the substrate, bringing the Donor and Acceptor into proximity. Excitation at 320 nm yields emission at 665 nm (FRET signal).

  • Inhibition: The presence of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine prevents phosphorylation, resulting in a decrease in the FRET signal.

Visualization: Assay Mechanism

TR_FRET_Mechanism cluster_0 Enzymatic Reaction cluster_1 Detection (TR-FRET) ATP ATP Kinase Kinase (CDK2/CycA) ATP->Kinase Substrate Biotin-Peptide Substrate->Kinase Compound Inhibitor (Pyrazole-amine) Compound->Kinase Competes P_Substrate Phospho-Peptide (Biotin) Kinase->P_Substrate Phosphorylation Donor Eu-Ab (Donor) P_Substrate->Donor Bind (Ab-PO4) Acceptor SA-XL665 (Acceptor) P_Substrate->Acceptor Bind (SA-Biotin) Donor->Acceptor FRET (665nm)

Caption: Schematic of the TR-FRET competition assay. The inhibitor blocks phosphorylation, preventing the Donor-Acceptor complex formation.

Experimental Protocol

Reagent Optimization (Pre-Screen)

Before screening the compound, the ATP Km must be determined. Since pyrazole-amines are ATP-competitive, screening at


 is mandatory to ensure sensitivity.
  • Enzyme Titration: Test CDK2/CycA from 0.1 nM to 10 nM. Choose a concentration that yields a linear signal over 60 minutes (Target: ~1 nM).

  • ATP Km Determination: Titrate ATP (0 - 1000 µM) with fixed enzyme/substrate.

    • Standard Result: CDK2 Km is typically 10-50 µM.

    • Protocol Setting: Use ATP at 10 µM (or experimentally determined Km).[2]

HTS Workflow (384-Well Plate)

Plate Type: White, low-volume 384-well microplates (e.g., Greiner 784075). Final Volume: 10 µL Reaction + 10 µL Detection.

StepActionVolumeNotes
1 Compound Dispense 50-100 nLDispense 10 mM stock via Echo acoustic dispenser. Target final conc: 10 µM.
2 Enzyme Addition 5 µLAdd Kinase Buffer containing CDK2/CycA (2x conc).
3 Pre-Incubation -Incubate 10 mins at RT. Allows slow-binding inhibitors to engage.
4 Substrate/ATP Mix 5 µLAdd Buffer containing Biotin-Peptide + ATP (2x conc).
5 Reaction -Incubate for 60 mins at RT (protected from light).
6 Stop/Detection 10 µLAdd Detection Buffer (EDTA + Eu-Ab + SA-XL665). EDTA stops the kinase.
7 Equilibration -Incubate 60 mins at RT.
8 Readout -Read on EnVision/PHERAstar (Ex: 320nm, Em: 615nm/665nm).
Buffer Composition
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Detection Buffer: 50 mM HEPES, 0.1% BSA, 0.8 M KF, 20 mM EDTA (Stop agent).

Visualization: Screening Workflow

HTS_Workflow Start Compound Library (Source Plate) Dispense Acoustic Dispense (50 nL into 384-well) Start->Dispense Enzyme Add Enzyme Mix (5 µL) Dispense->Enzyme Incubate1 Pre-Incubation (10 min) Enzyme->Incubate1 Substrate Add ATP/Substrate Mix (5 µL) Incubate1->Substrate Reaction Kinase Reaction (60 min @ RT) Substrate->Reaction Stop Add Detection Mix (+EDTA) (10 µL) Reaction->Stop Read Plate Reader (TR-FRET) Stop->Read

Caption: Step-by-step liquid handling workflow for the 384-well kinase assay.

Data Analysis & Validation

Signal Calculation

Calculate the FRET Ratio for each well to normalize for well-to-well variability in volume or turbidity.



Assay Quality Control (Z-Factor)

To validate the assay for HTS, include Max Signal (DMSO only) and Min Signal (No Enzyme or High Conc. Staurosporine) controls.



  • Acceptance Criteria:

    
    .
    
  • Expected Performance: TR-FRET assays typically yield

    
    .
    
IC50 Determination

For the specific compound 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine :

  • Perform an 11-point dose-response curve (1:3 serial dilution starting at 100 µM).

  • Fit data to the 4-parameter logistic equation (Hill equation).

  • Expected Outcome: As a fragment, the IC50 may be in the low micromolar range (1-10 µM). Potency optimization would involve adding substituents to the phenyl ring to access the "back pocket" of the kinase.

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal Window Insufficient PhosphorylationIncrease Enzyme concentration or Reaction time. Check ATP quality.
High Background Non-specific Antibody bindingIncrease BSA or Tween-20 in Detection Buffer.
Compound Precipitation Low SolubilityLimit final DMSO concentration to <1% (usually 0.5%).
"Hook Effect" Excess AntigenEnsure Substrate concentration < Antibody binding capacity.
Signal Drift EvaporationUse plate seals during all incubation steps.

References

  • Bembenek, M. E., et al. (2003). "Development of a high-throughput screen for CDK2/Cyclin A inhibitors using TR-FRET." Assay and Drug Development Technologies. Link

  • Lafleur, K., et al. (2009). "Structural analysis of pyrazole-3-amino derivatives as kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Robers, M. B., et al. (2008). "Target engagement and drug discovery: TR-FRET methods." Methods in Molecular Biology. Link

  • Vertex Pharmaceuticals. (2005). "Patent: Pyrazole compounds useful as protein kinase inhibitors."[2][3] World Intellectual Property Organization. Link

  • PerkinElmer (Revvity). "LANCE Ultra Kinase Assay Development Guide." Application Support Knowledgebase. Link

Disclaimer: This protocol is designed for research purposes only. Optimization of enzyme and substrate concentrations is required for specific kinase targets other than CDK2.

Sources

Method

Application Note: A Stability-Indicating HPLC Method for Purity Determination of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine

Abstract This application note describes a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. This pyrazole derivative is a crucial intermediate in pharmaceutical synthesis, where its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The developed method is precise, accurate, and specific for the separation of the main component from its potential process-related impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and regulatory submissions.[1][2][3][4]

Introduction

4-(4-Isopropylphenyl)-1H-pyrazol-3-amine is a heterocyclic aromatic amine whose structural motif is a key building block in the development of various therapeutic agents.[5] The stringent purity requirements for pharmaceutical intermediates necessitate reliable and validated analytical methods to ensure that impurities are controlled within acceptable limits. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[1][6]

This document provides a comprehensive guide to a stability-indicating HPLC method. A method is deemed "stability-indicating" when it can unequivocally separate the drug substance from its degradation products, process impurities, and excipients.[7][8] This is critical for assessing the intrinsic stability of the molecule and for determining shelf-life.[6][9] The development of such a method involves forced degradation studies, where the analyte is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants.[10][11][12]

Chromatographic Principle & Rationale

The method employs reverse-phase chromatography, which is ideal for separating compounds with varying degrees of hydrophobicity.[13]

  • Analyte Characteristics: 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine possesses a non-polar isopropylphenyl group and a moderately polar pyrazole-amine core. The amine group is basic, making its retention and peak shape sensitive to the pH of the mobile phase.[14]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its hydrophobic nature provides strong retention for the non-polar part of the molecule, while its high surface area allows for efficient separation.[6][13]

  • Mobile Phase Selection: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed.

    • Buffer: A phosphate or formate buffer at a slightly acidic to neutral pH (e.g., pH 3.0-6.8) is crucial. This ensures the pyrazole-amine moiety is consistently protonated, preventing peak tailing and improving reproducibility.[15][16]

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.

    • Gradient Elution: A gradient is necessary to ensure that impurities with a wide range of polarities are eluted with good peak shape in a reasonable timeframe.[17]

  • Detection: A photodiode array (PDA) detector is used. The aromatic rings and heterocyclic system in the analyte provide strong UV absorbance. A PDA detector allows for the determination of the optimal detection wavelength and for peak purity analysis.

Materials and Methods

Instrumentation & Consumables
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Chemicals
  • 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine Reference Standard.

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade, e.g., Milli-Q or equivalent).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).

  • Orthophosphoric Acid (Analytical Grade).

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λ-max determined by PDA scan)
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm filter.

  • Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to facilitate the detection and quantification of low-level impurities.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines.[2][3][18]

System Suitability

Before analysis, the chromatographic system must pass system suitability tests. A standard solution is injected six times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • %RSD of Peak Area: ≤ 1.0%

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.[11] Forced degradation studies are performed by subjecting the sample solution (1.0 mg/mL) to the following stress conditions:[10][12]

  • Acid Hydrolysis: 1 mL sample + 1 mL 0.1N HCl, heat at 60°C for 4 hours. Neutralize.

  • Base Hydrolysis: 1 mL sample + 1 mL 0.1N NaOH, heat at 60°C for 2 hours. Neutralize.

  • Oxidative Degradation: 1 mL sample + 1 mL 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store solid sample at 105°C for 48 hours. Prepare solution.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all degradation product peaks. Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.

Linearity and Range

Linearity is established by preparing a series of solutions from the LOQ to 150% of the standard concentration (e.g., 5 concentrations).[18]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day): Analyze six replicate sample preparations on the same day.

  • Intermediate Precision (Inter-day): Analyze six replicate sample preparations on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters.

  • Parameters to Vary: Flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.2 units).

  • Acceptance Criteria: System suitability parameters must still be met, and the peak areas should not significantly change.

Experimental Workflow & Data Presentation

The overall workflow for purity determination is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting prep_solutions Prepare Mobile Phase, Diluent, Standard & Sample equilibration Equilibrate HPLC System (30 min) prep_solutions->equilibration sst_check Perform System Suitability Test (SST) equilibration->sst_check inject_samples Inject Blank, Standard, and Sample Solutions sst_check->inject_samples SST Pass data_acq Acquire Chromatographic Data inject_samples->data_acq integration Integrate Peaks & Identify Impurities data_acq->integration calculation Calculate % Purity and % Impurity Levels integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Determination.

Hypothetical Validation Data Summary
Validation ParameterResultICH Acceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.45%≤ 2.0%
Intermediate Precision (%RSD) 0.68%≤ 2.0%
LOD 0.005 µg/mLReportable
LOQ 0.015 µg/mLReportable
Robustness PassedSystem suitability met

Step-by-Step Experimental Protocol

  • Solution Preparation: Prepare the Mobile Phase A, Diluent, Standard Solution (0.1 mg/mL), and Sample Solution (1.0 mg/mL) as described in the "Preparation of Solutions" section.

  • System Preparation: Set up the HPLC system according to the "Chromatographic Conditions" table. Purge the pump lines and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Diluent (as a blank) once, followed by six replicate injections of the Standard Solution. Verify that the system suitability criteria (Tailing, Plates, %RSD) are met.

  • Analysis Sequence: Inject the Diluent, Standard Solution (in duplicate), and the Sample Solution (in duplicate).

  • Data Processing:

    • Integrate the chromatograms.

    • Identify the main peak corresponding to 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine in the sample chromatogram based on the retention time from the standard chromatogram.

    • Identify any other peaks as impurities. Disregard any peaks from the blank and any peaks below the LOQ.

  • Calculation:

    • Calculate the amount of each impurity using the peak area of the main component from the standard solution for external standard calibration.

    • Calculate the % Purity by area normalization or against the standard. For purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The described RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. The stability-indicating nature of the assay was confirmed through forced degradation studies, proving its capability to separate the main analyte from all potential degradation products. This method is well-suited for routine quality control analysis in a regulated environment to ensure the identity and purity of this important pharmaceutical intermediate.

References

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Khan, K. M., & Lodhi, S. A. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • Barešová, H., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection. PubMed. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Pharmaffiliates. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Khan, M., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. Available at: [Link]

  • Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Available at: [Link]

  • Sivagami, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Available at: [Link]

  • Welch Materials, Inc. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available at: [Link]

  • Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. Available at: [Link]

  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. Available at: [Link]

Sources

Application

Techniques for measuring the cellular uptake of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine

Technical Guide: Quantifying Cellular Uptake of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine Application Note & Protocol Series: AN-2026-APZ Part 1: Introduction & Physicochemical Context 4-(4-Isopropylphenyl)-1h-pyrazol-3-a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Quantifying Cellular Uptake of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine

Application Note & Protocol Series: AN-2026-APZ

Part 1: Introduction & Physicochemical Context

4-(4-Isopropylphenyl)-1h-pyrazol-3-amine is a bioactive small molecule scaffold structurally characteristic of ATP-competitive kinase inhibitors (e.g., targeting CDKs, p38 MAPK). Understanding its cellular uptake is critical for determining intracellular target engagement, residence time, and potential lysosomal trapping.

Compound Profile:

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~201.27 g/mol

  • Estimated LogP: 2.8 – 3.2 (Lipophilic, membrane-permeable)

  • Acid-Base Character: Amphoteric. The exocyclic amine is weakly basic, while the pyrazole ring NH is weakly acidic.

  • Uptake Mechanism: Primarily passive diffusion driven by the lipophilic isopropylphenyl tail, potentially influenced by pH-dependent partitioning (ion trapping) in acidic organelles.

Part 2: Primary Methodology – LC-MS/MS Quantification

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest specificity and sensitivity, distinguishing the parent compound from potential metabolites.

Experimental Design: The "Pulse-Chase" Uptake Assay

Objective: Determine the intracellular concentration (


) over time.

Workflow Diagram (Graphviz):

UptakeWorkflow Start Cell Seeding (6-well plate) Dosing Compound Dosing (1-10 µM) Start->Dosing Incubation Incubation (37°C, 5% CO2) Dosing->Incubation Termination Termination (Ice-Cold PBS Wash) Incubation->Termination t = 0.5, 1, 2, 4h Lysis Lysis & Extraction (MeOH/ACN + IS) Termination->Lysis Analysis LC-MS/MS Quantification Lysis->Analysis

Figure 1: Step-by-step workflow for determining cellular uptake kinetics.

Detailed Protocol: Sample Preparation

Reagents:

  • Wash Buffer: Ice-cold PBS (pH 7.4). Crucial: Keep at 4°C to halt active transport and metabolic processes.

  • Lysis/Extraction Solvent: 80:20 Acetonitrile:Water (v/v) containing 0.1% Formic Acid + Internal Standard (IS).

    • Internal Standard Selection: Use a deuterated analog if available, or a structurally similar aminopyrazole (e.g., 3-amino-4-phenylpyrazole).

Step-by-Step Procedure:

  • Seeding: Seed adherent cells (e.g., HeLa, MCF-7) at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Dosing: Replace media with fresh media containing 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine (typically 1 µM and 10 µM). Include a DMSO vehicle control.

  • Time Points: Incubate for 0.5, 1, 2, 4, and 6 hours.

  • Termination (Critical Step):

    • Place plate on ice.

    • Aspirate media rapidly.

    • Wash cells 3x with 2 mL ice-cold PBS. Note: Perform washes quickly (<30s) to prevent compound efflux.

  • Lysis & Extraction:

    • Add 400 µL of Lysis/Extraction Solvent .

    • Scrape cells and transfer lysate to microcentrifuge tubes.

    • Vortex vigorously for 1 min.

    • Sonicate for 5 min (ice bath) to ensure membrane disruption.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to pellet proteins/debris.

  • Collection: Transfer supernatant to LC vials for analysis.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm)Retains lipophilic phenyl-pyrazole core.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation of the amine (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for lipophilic compounds.
Gradient 5% B to 95% B over 5 minFast separation of matrix components.
Ionization ESI Positive Mode (

)
Pyrazole amines protonate readily.
MRM Transition

(Est.)
Loss of isopropyl group (42 Da) is a common fragmentation.

Part 3: Secondary Methodology – Fluorescence Derivatization

Context: The molecule itself is likely non-fluorescent or weakly fluorescent in the UV range. For flow cytometry or confocal microscopy, the exocyclic amine (-NH2) must be chemically tagged.

Derivatization Strategy: Use Dansyl Chloride (DNS-Cl). It reacts specifically with primary/secondary amines to form stable, blue-green fluorescent sulfonamides.

Reaction Scheme:



Protocol:

  • Labeling: Incubate cells with the compound as described in Part 2.

  • Fixation: Wash cells with PBS and fix with 4% Paraformaldehyde (15 min).

  • Permeabilization: Treat with 0.1% Triton X-100 (5 min).

  • In-situ Derivatization: Add 50 µM Dansyl Chloride in carbonate buffer (pH 9.5). Incubate for 30 min at 37°C.

  • Wash: Wash extensively to remove unreacted probe.

  • Imaging: Ex/Em: 330 nm / 500 nm.

    • Limitation: This method measures total accumulation (bound + free) and requires fixed cells. It is qualitative.

Part 4: Data Analysis & Interpretation

Calculating Intracellular Concentration: To convert LC-MS/MS raw data (ng/mL) to cellular concentration (µM):



  • 
    : Concentration from LC-MS (ng/mL).
    
  • 
    : Volume of extraction solvent (mL).
    
  • 
    : Cell count per well.
    
  • 
    : Average volume of a single cell (e.g., HeLa ~ 2 pL).
    

Uptake Mechanism Decision Tree (Graphviz):

MechanismTree Root Is Uptake Temperature Dependent? Yes Yes (Reduced at 4°C) Root->Yes No No (Unchanged at 4°C) Root->No Sat Is it Saturable? Yes->Sat Passive Passive Diffusion No->Passive Active Active Transport / Carrier Mediated Sat->Active Yes Sat->Passive No (Viscosity effect)

Figure 2: Logic flow for distinguishing passive diffusion from active transport.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for physicochemical properties and uptake).
  • Smith, D. A., et al. (2012). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH. (Protocols for LC-MS bioanalysis).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." (Regulatory standards for LC-MS/MS validation).

Application

Application Notes and Protocols for the Evaluation of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine in Inflammatory Disease Models

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] Compounds such as celecoxib, a potent and selective COX-2 inhibitor, highlight the therapeutic potential of this heterocyclic motif in managing inflammatory conditions.[5] The subject of this guide, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, is a member of this promising class of molecules. Its structural features suggest a potential to modulate key pathways in the inflammatory cascade.

Disclaimer: Publicly available data on the specific biological activity of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine is limited. Therefore, this document provides a comprehensive framework for its evaluation based on the established mechanisms of action and experimental protocols used for structurally related pyrazole-based anti-inflammatory compounds. The proposed pathways and methodologies are intended to serve as a robust starting point for researchers to systematically investigate the therapeutic potential of this specific molecule.

This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for both in vitro and in vivo models to rigorously assess the anti-inflammatory efficacy of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine.

Physicochemical Properties and Safety Considerations

A foundational understanding of the test article's properties and safe handling procedures is critical before commencing any experimental work.

PropertyValueSource
IUPAC Name 4-(4-propan-2-ylphenyl)-1H-pyrazol-3-amineN/A
Molecular Formula C₁₂H₁₅N₃Derived
Molecular Weight 201.27 g/mol Derived
Physical Appearance Solid (predicted)N/A

Safety and Handling: Users must adhere to standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not available, related aminopyrazole compounds are classified as potentially harmful if swallowed, and may cause skin and serious eye irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Proposed Mechanism of Action in Inflammation

Pyrazole derivatives exert their anti-inflammatory effects by modulating a variety of signaling pathways. Based on extensive literature on related compounds, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine may act through one or more of the following mechanisms:

  • Inhibition of Kinase-Mediated Signaling: Many pyrazole-based molecules function as potent kinase inhibitors.[10][11] A particularly relevant target in inflammation is the Receptor-Interacting Protein Kinase 1 (RIPK1).[12] RIPK1 is a critical mediator of cell death and inflammation, particularly in the tumor necrosis factor-alpha (TNF-α) signaling pathway, which can trigger both apoptosis and a pro-inflammatory form of regulated necrosis called necroptosis.[12][13] Inhibition of RIPK1 kinase activity is a promising strategy for treating inflammatory diseases.[13]

  • Modulation of Pro-inflammatory Gene Expression: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[5][14] Several pyrazole compounds have been shown to suppress the activation of the NF-κB pathway.[5]

  • Inhibition of Cyclooxygenase (COX) Enzymes: As exemplified by celecoxib, pyrazoles can be potent inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[1][15]

The diagram below illustrates the TNF-α signaling pathway, highlighting RIPK1 as a potential target for a pyrazole-based inhibitor, thereby preventing the downstream activation of inflammatory and necroptotic pathways.

TNF-alpha_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI Recruitment IKK IKK Complex ComplexI->IKK Activation ComplexII Complex II / Necrosome (RIPK1, RIPK3, MLKL) ComplexI->ComplexII Transition IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Necroptosis Necroptosis & Inflammation ComplexII->Necroptosis Activation Inhibitor 4-(4-Isopropylphenyl) -1H-pyrazol-3-amine Inhibitor->ComplexII Inhibits RIPK1 Kinase

Caption: Potential intervention point of a pyrazole-based RIPK1 inhibitor in the TNF-α signaling cascade.

Part I: In Vitro Evaluation of Anti-inflammatory Activity

The initial assessment of an anti-inflammatory compound involves a tiered in vitro screening approach to confirm activity and elucidate the mechanism of action.

In_Vitro_Workflow Start Start: Compound Preparation (4-(4-Isopropylphenyl)-1H-pyrazol-3-amine) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity PrimaryScreen 2. Primary Functional Screen (LPS-stimulated Macrophages) Cytotoxicity->PrimaryScreen Determine non-toxic concentrations Readouts Measure Key Mediators: • Nitric Oxide (Griess Assay) • Cytokines (ELISA for TNF-α, IL-6) • Prostaglandins (ELISA for PGE₂) PrimaryScreen->Readouts Mechanistic 3. Mechanistic Studies (Western Blot) PrimaryScreen->Mechanistic If active End Data Analysis & IC₅₀ Determination Readouts->End Pathways Probe Signaling Pathways: • p-IκBα (NF-κB) • p-p38, p-JNK (MAPK) Mechanistic->Pathways Mechanistic->End

Caption: Tiered workflow for the in vitro evaluation of anti-inflammatory compounds.

Protocol 1: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

Objective: To determine the compound's efficacy in inhibiting the production of key pro-inflammatory mediators (NO, TNF-α, IL-6, PGE₂) in murine RAW 264.7 macrophages or primary bone marrow-derived macrophages (BMDMs).

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering a robust inflammatory response. This is a standard and highly reproducible model for screening anti-inflammatory agents.[16][17]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM high-glucose medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • LPS (from E. coli O111:B4)

  • 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (Test Compound)

  • Griess Reagent Kit for Nitrite Determination

  • ELISA kits for mouse TNF-α, IL-6, and PGE₂

  • MTT or similar cell viability assay kit

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Remove the old medium from the cells and replace it with medium containing the various concentrations of the test compound. Include a "vehicle control" group (DMSO only).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation:

    • After pre-incubation, add LPS to all wells (except the "unstimulated" control) to a final concentration of 100 ng/mL.

    • Incubate the plate for 18-24 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatant for analysis. Centrifuge to remove any cell debris.

    • Nitric Oxide (NO) Assay: Use 50 µL of supernatant to measure nitrite (a stable product of NO) concentration using the Griess Reagent, following the manufacturer's protocol.

    • Cytokine/PGE₂ Assays: Use the remaining supernatant to quantify the levels of TNF-α, IL-6, and PGE₂ using specific ELISA kits according to the manufacturer's instructions.

    • Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the observed inhibitory effects are not due to cytotoxicity.

Data Analysis and Interpretation: Calculate the percentage inhibition of each mediator at each compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of the inflammatory response is inhibited).

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Unstimulated< 1< 20< 20100
LPS + Vehicle25.5 ± 2.13500 ± 25015000 ± 98098 ± 3
LPS + Cmpd (1 µM)22.1 ± 1.82980 ± 21012500 ± 85099 ± 2
LPS + Cmpd (10 µM)12.3 ± 1.11650 ± 1506800 ± 55097 ± 4
LPS + Cmpd (50 µM)4.5 ± 0.5450 ± 601200 ± 13095 ± 5
Caption: Example data table for results from the in vitro macrophage stimulation assay.

Part II: In Vivo Assessment in Preclinical Models of Inflammation

Following successful in vitro characterization, the compound's efficacy must be validated in a living system. In vivo models are essential for understanding pharmacokinetics, safety, and therapeutic potential in a complex biological environment.

In_Vivo_Workflow Start Start: Compound Formulation & Dose Selection AcuteModel 1. Acute Inflammation Model (Carrageenan-Induced Paw Edema) Start->AcuteModel AcuteReadout Primary Readout: Paw Volume Measurement (% Inhibition) AcuteModel->AcuteReadout SystemicModel 2. Systemic Inflammation Model (LPS-Induced Endotoxemia) AcuteModel->SystemicModel If effective End Data Analysis & Efficacy Determination AcuteReadout->End SystemicReadout Primary Readout: Serum Cytokine Levels (TNF-α, IL-6) SystemicModel->SystemicReadout SystemicModel->End

Caption: Sequential workflow for in vivo evaluation of anti-inflammatory efficacy.

Protocol 2: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the compound's efficacy in a well-established model of acute, localized inflammation.[2][18][19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid accumulation (edema), neutrophil infiltration, and the release of inflammatory mediators like prostaglandins. The reduction in paw swelling is a direct measure of anti-inflammatory activity.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (Test Compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline)

  • Reference Drug (e.g., Diclofenac Sodium, 5 mg/kg)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Plebthysmometer or digital calipers for paw volume measurement

  • Oral gavage needles

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control

      • Group 2: Reference Drug (e.g., Diclofenac)

      • Group 3-5: Test Compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg).

  • Compound Administration:

    • Administer the vehicle, reference drug, or test compound orally via gavage 60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each animal (V₀) using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

Data Analysis and Interpretation:

  • Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.

  • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at the time of peak inflammation (typically 3-4 hours):

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition
Vehicle Control-0.85 ± 0.07-
Diclofenac50.38 ± 0.0555.3
Test Cmpd100.65 ± 0.0623.5
Test Cmpd300.45 ± 0.0447.1
Test Cmpd1000.32 ± 0.0562.4
Caption: Example data table for results from the carrageenan-induced paw edema model.

Summary and Future Directions

This guide outlines a systematic, multi-tiered approach to characterize the anti-inflammatory potential of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. The proposed workflow progresses from foundational in vitro screening in macrophage cell lines to validation in an acute in vivo model of inflammation. Positive results from these studies would provide a strong rationale for advancing the compound into more complex and chronic disease models, such as collagen-induced arthritis or dextran sulfate sodium (DSS)-induced colitis, as well as comprehensive pharmacokinetic and toxicology assessments. The mechanistic insights gained from the in vitro assays will be crucial for guiding its development as a potential therapeutic agent for inflammatory diseases.

References

  • 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies - ResearchGate. (2025, August 4). ResearchGate. Retrieved from [Link]

  • 4-phenyl-1H-pyrazol-3-amine - 57999-06-1, C9H9N3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. (2025, November 12). ResearchGate. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Encyclopedia.pub. Retrieved from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (2024, May 21). MDPI. Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12). NCBI. Retrieved from [Link]

  • Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (2021, June 5). MDPI. Retrieved from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). NCBI. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022, November 27). MDPI. Retrieved from [Link]

  • Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Figshare. (2025, October 13). Figshare. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells - University of Strathclyde. (2021, October 1). University of Strathclyde. Retrieved from [Link]

  • 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents. (2025, August 5). ScienceDirect. Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, October 31). Angene Chemical. Retrieved from [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.). Google Patents.
  • N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.). RJPBCS. Retrieved from [Link]

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Method

Application Notes and Protocols for In Vivo Evaluation of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine in Murine Models

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects[1]. The compound 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine represents a novel entity within this class, and its therapeutic potential remains to be elucidated. These application notes provide a comprehensive guide for the in vivo experimental design to systematically evaluate the safety and efficacy of this compound in murine models. As a Senior Application Scientist, this document is structured to provide not just a sequence of steps, but a logical framework grounded in established preclinical research principles to ensure robust and reproducible findings[2][3][4].

The overarching goal of preclinical in vivo studies is to bridge basic scientific discovery with clinical applications[2]. A well-designed study is paramount to prevent delays in the development of new treatments and to ensure the ethical use of animal models[2][5]. This guide emphasizes a phased approach, beginning with essential safety and tolerability assessments before proceeding to efficacy evaluations in relevant disease models.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

Before investigating the therapeutic efficacy of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine, it is crucial to establish its safety profile and understand its behavior within a biological system. This initial phase is designed to determine the maximum tolerated dose (MTD) and to gather preliminary pharmacokinetic (PK) data.

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Rationale: The MTD study is a critical first step to identify a dose range that is safe for administration in subsequent efficacy studies. It helps to avoid unnecessary animal distress and ensures that the observed effects in later experiments are due to the compound's pharmacological activity, not its overt toxicity.

Protocol:

  • Animal Model: Healthy, 8-10 week old C57BL/6 mice (both male and female) are a suitable initial choice due to their well-characterized genetics and physiology.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dose Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The choice of vehicle should be based on the compound's solubility and should be tested alone as a vehicle control group.

  • Dose Escalation Design: A "staircase" or "up-and-down" design is recommended to minimize the number of animals required.

    • Start with a low dose (e.g., 10 mg/kg) administered to a small cohort of mice (n=3).

    • Observe the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) for at least 72 hours.

    • If no toxicity is observed, escalate the dose in the next cohort (e.g., 30 mg/kg).

    • If signs of toxicity are observed, the dose for the next cohort should be reduced.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.

  • Data Collection: Record body weight, clinical observations, and any instances of morbidity or mortality daily.

Table 1: Example MTD Study Data Collection Sheet

Dose (mg/kg)Animal IDBody Weight (Day 0)Body Weight (Day 1)Body Weight (Day 3)Clinical Observations
Vehicle1Normal
102Normal
303Mild lethargy
1004Significant weight loss
Preliminary Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing an effective dosing regimen for efficacy studies[6]. A preliminary PK study can provide insights into the compound's half-life and peak plasma concentration.

Protocol:

  • Animal Model: Use the same strain of mice as in the MTD study.

  • Dosing: Administer a single, non-toxic dose of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine (based on the MTD results) via the intended clinical route of administration (e.g., oral gavage or intraperitoneal injection)[6].

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) post-administration.

  • Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life).

Phase 2: Efficacy Evaluation in Relevant Murine Models

Based on the broad biological activities of pyrazole derivatives, a tiered screening approach in relevant disease models is recommended. The following sections outline potential efficacy studies based on the known pharmacology of this compound class.

Anti-inflammatory and Analgesic Activity

Rationale: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes[1][7].

Experimental Workflow:

Caption: Workflow for evaluating anti-inflammatory and analgesic activity.

Protocol 2.1.1: Carrageenan-Induced Paw Edema

This model is a classic and reliable method for evaluating acute inflammation[8].

  • Animal Model: Swiss albino or BALB/c mice.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine at three different doses (e.g., 0.25x, 0.5x, and 1x MTD).

  • Procedure:

    • Administer the test compound or controls orally one hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of paw edema compared to the vehicle control group.

Protocol 2.1.2: Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity[1].

  • Animal Model: Swiss albino or BALB/c mice.

  • Groups: Similar to the paw edema model.

  • Procedure:

    • Administer the test compound or controls orally 30 minutes before inducing writhing.

    • Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10 minutes.

  • Endpoint: The percentage reduction in the number of writhes compared to the vehicle control group.

Anticancer Activity

Rationale: Pyrazole derivatives have shown promise as anticancer agents, with some acting as kinase inhibitors[9][10][11][12].

Experimental Workflow:

Caption: Workflow for evaluating in vivo anticancer efficacy.

Protocol 2.2.1: Syngeneic Tumor Model

This model utilizes immunocompetent mice, which is crucial for evaluating therapies that may have an immunomodulatory component.

  • Animal Model: C57BL/6 mice.

  • Cell Line: B16-F10 melanoma cells or another appropriate syngeneic cell line.

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

    • Administer the test compound, vehicle, or positive control according to a predetermined schedule based on the PK data.

  • Endpoints:

    • Primary: Tumor growth inhibition. Measure tumor volume with calipers every 2-3 days.

    • Secondary: Survival analysis, body weight monitoring, and histological analysis of tumors at the end of the study.

Phase 3: Mechanistic Insights and Target Validation

Should the compound show significant efficacy in any of the above models, further studies can be designed to elucidate its mechanism of action.

Potential Mechanistic Studies:

  • Ex vivo analysis of tissues: Collect tumors or inflamed tissues at the end of the efficacy studies for analysis of relevant biomarkers (e.g., cytokine levels, protein expression via Western blot, or immunohistochemistry).

  • Target engagement studies: If a specific molecular target is hypothesized (e.g., a particular kinase), studies can be designed to assess target modulation in vivo.

Ethical Considerations and the 3Rs

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout the study design and execution[13].

  • Replacement: In vitro assays should be used whenever possible to screen for activity before moving to in vivo models.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. This can be achieved through careful experimental design and power analysis[5].

  • Refinement: All procedures should be refined to minimize animal pain and distress[5]. This includes using appropriate anesthesia and analgesia, as well as defining clear humane endpoints.

Data Analysis and Reporting

All data should be analyzed using appropriate statistical methods. The results should be reported transparently, including details of the experimental design, randomization, blinding, and statistical analysis performed[3].

Conclusion

The in vivo evaluation of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine requires a systematic and hypothesis-driven approach. By following the phased experimental design outlined in these application notes, researchers can generate robust and reliable data to assess the therapeutic potential of this novel compound. The flexibility of this framework allows for adaptation based on emerging data, ensuring a comprehensive and efficient preclinical development path.

References

  • Designing an In Vivo Preclinical Research Study. MDPI.
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar.
  • Designing Animal Studies: Key Considerations For Preclinical Research Success.
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed.
  • Ethical use of animals in medicine testing. European Medicines Agency.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • How to design robust preclinical efficacy studies that make a difference.
  • Evolving FDA Guidance on the Role of Animals in Research Aims to Improve the Efficiency of Drug Development through Science Based Decisions. Envol Biomedical.
  • (PDF) Design, Synthesis, Characterization, Molecular Docking Studies, In vitro and In vivo Cervical Cancer Activity of Novel N-Substituted Pyrazole Derivatives. ResearchGate.
  • How does your preclinical mouse model affect drug development timelines?.
  • FDA's emerging framework to reduce animal testing: Implications for drug development timelines, cost, and clinical strategy. pharmaphorum.
  • General Principles of Preclinical Study Design. PMC - NIH.
  • WHO Guidelines on Reducing Animal Testing. ECA Academy.
  • Synthesis, anti-inflammatory and study of histological changes in the mice liver of 1,3-oxazole and 3,3-dihydro pyrazole derivatives. AIP Publishing.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. ResearchGate.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.
  • (PDF) Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
  • 4-Isopropyl-1H-pyrazol-3-amine. PubChem.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot and optimize the two-step synthesis of 4-(4-Isopropylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot and optimize the two-step synthesis of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. The standard synthetic route involves the Claisen formylation of 4-isopropylphenylacetonitrile to yield a β-ketonitrile intermediate, followed by cyclization with hydrazine hydrate.

Synthetic Workflow

SynthesisWorkflow SM 4-Isopropylphenylacetonitrile Reagent1 Ethyl Formate + NaOEt (Anhydrous, 0-5°C) SM->Reagent1 Intermediate 2-(4-Isopropylphenyl)-3-oxopropanenitrile (β-Ketonitrile) Reagent1->Intermediate Formylation Reagent2 Hydrazine Hydrate + AcOH (EtOH, Reflux, pH 4-5) Intermediate->Reagent2 Product 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine Reagent2->Product Cyclization

Workflow for the synthesis of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine.

Troubleshooting Guides & FAQs

Q1: Why is the formylation step (yielding the β-ketonitrile intermediate) stalling at 50-60% conversion? Expertise & Causality: The Claisen condensation between 4-isopropylphenylacetonitrile and ethyl formate is highly sensitive to moisture and base strength. Water quenches the alkoxide base (e.g., sodium ethoxide), leading to the irreversible hydrolysis of ethyl formate rather than the desired enolate formation. Additionally, the electron-donating isopropyl group (+I effect) slightly reduces the acidity of the benzylic protons compared to unsubstituted analogs, making complete deprotonation harder. Self-Validating Protocol: Perform a test quench of a reaction aliquot into water. If the aqueous layer is highly acidic or neutral without the addition of an acid, ester hydrolysis has consumed your base. Ensure strictly anhydrous conditions, use freshly prepared NaOEt (or NaH), and employ a 2.0-2.5 molar excess of ethyl formate to drive the equilibrium.

Q2: During the cyclization step, I observe unreacted β-ketonitrile and multiple side products. How can I drive the reaction to completion? Expertise & Causality: The synthesis of 3-aminopyrazoles from β-ketonitriles relies on the nucleophilic attack of hydrazine on the carbonyl carbon, followed by intramolecular cyclization onto the nitrile[1][2]. This process is strictly pH-dependent. If the pH is too high, the carbonyl is less electrophilic; if too low, hydrazine is fully protonated and rendered non-nucleophilic. Furthermore, hydrazine hydrate degrades over time, reducing its effective molarity. Self-Validating Protocol: Buffer the reaction with a catalytic amount of acetic acid (AcOH) to maintain a pH of 4-5. This activates the carbonyl group for nucleophilic attack while keeping the hydrazine sufficiently nucleophilic[1]. Always titrate your hydrazine hydrate batch before use to confirm its active concentration.

Q3: How do I prevent the hydrolysis of the β-ketonitrile intermediate before cyclization? Expertise & Causality: β-ketonitriles are highly susceptible to hydrolysis, particularly under strongly acidic or basic aqueous workup conditions, which converts the nitrile into an undesired amide or carboxylic acid[1][3]. Self-Validating Protocol: Avoid prolonged exposure to aqueous acids during the workup of the formylation step. Neutralize the reaction mixture carefully at 0°C to pH 6-7 before extraction. Alternatively, telescope the synthesis: evaporate the formylation solvent, neutralize, and immediately add ethanol and hydrazine for the cyclization step without isolating the intermediate.

TroubleshootingLogic Issue Low Pyrazole Yield Cause1 Incomplete Formylation Issue->Cause1 Cause2 Hydrazine Degradation Issue->Cause2 Cause3 β-ketonitrile Hydrolysis Issue->Cause3 Sol1 Use fresh NaOEt/NaH Strictly anhydrous Cause1->Sol1 Sol2 Titrate N2H4 Use 1.2-1.5 eq Cause2->Sol2 Sol3 Buffer pH to 4-5 with Acetic Acid Cause3->Sol3

Logical troubleshooting tree for addressing low pyrazole yields.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the impact of solvent, temperature, and additives on the cyclization of 2-(4-isopropylphenyl)-3-oxopropanenitrile with hydrazine hydrate (1.2 eq).

SolventAdditiveTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
EthanolNone78 (Reflux)125582
EthanolAcOH (0.1 eq)78 (Reflux)68996
TolueneAcOH (0.1 eq)110 (Reflux)47288
DMFNone10086075

Insight: The addition of catalytic acetic acid in ethanol significantly accelerates the reaction and improves both yield and purity by activating the carbonyl intermediate and suppressing side reactions[1][2].

Experimental Protocols

Protocol A: Synthesis of 2-(4-Isopropylphenyl)-3-oxopropanenitrile (Formylation)
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Base Activation: Suspend sodium ethoxide (1.5 eq, freshly prepared or from a newly sealed bottle) in anhydrous THF (150 mL) and cool to 0°C using an ice bath.

  • Reagent Addition: Add anhydrous ethyl formate (2.5 eq) dropwise over 15 minutes. Stir for 10 minutes to allow pre-complexation.

  • Substrate Addition: Dissolve 4-isopropylphenylacetonitrile (1.0 eq, 50 mmol) in anhydrous THF (50 mL) and add dropwise to the mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture back to 0°C. Carefully quench with ice-cold water (100 mL). Adjust the pH to 6.0 using 1M HCl (monitor closely with a pH meter to avoid over-acidification and subsequent nitrile hydrolysis). Extract with ethyl acetate (3 x 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile.

Protocol B: Cyclization to 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine
  • Preparation: In a 250 mL round-bottom flask, dissolve the crude 2-(4-isopropylphenyl)-3-oxopropanenitrile (approx. 50 mmol) in absolute ethanol (100 mL).

  • Activation: Add glacial acetic acid (0.1 eq) to the solution to buffer the system.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq, 64-65% N2H4) dropwise at room temperature. (Caution: Hydrazine is highly toxic and reactive; perform strictly in a well-ventilated fume hood).

  • Cyclization: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 6 hours. Monitor reaction completion via LC-MS.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Purification: Suspend the concentrated residue in cold water (50 mL) and adjust the pH to 8 with saturated NaHCO3 to fully precipitate the product. Filter the solid, wash with ice-cold water, and recrystallize from an ethanol/water mixture to afford pure 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine.

References

  • Title: Recent developments in aminopyrazole chemistry Source: ARKAT USA URL: [Link]

  • Title: Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry Source: RSC Publishing URL: [Link]

Sources

Optimization

Overcoming solubility issues of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine in aqueous buffers

Case ID: SOL-PYR-4ISO Status: Active Guide Department: Application Science & Formulation Support Last Updated: March 3, 2026 Executive Summary: The Physicochemical Challenge Welcome to the technical support hub for 4-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PYR-4ISO Status: Active Guide Department: Application Science & Formulation Support Last Updated: March 3, 2026

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine . Users frequently report precipitation ("crashing out") when diluting this compound from organic stock solutions into aqueous buffers.

The Root Cause: This molecule presents a classic "Brick Dust" profile.

  • Lipophilic Tail: The 4-isopropylphenyl moiety is highly hydrophobic (Estimated LogP ~2.7–3.2), driving the molecule to aggregate in water to minimize entropy loss.

  • High Crystal Lattice Energy: The planar pyrazole-phenyl core facilitates strong

    
    -
    
    
    
    stacking, making the solid state thermodynamically preferred over the aqueous solution state.[1]
  • Weak Ionization: The 3-amino group is weakly basic (pKa ~3.5–4.5). At physiological pH (7.4), the molecule is predominantly neutral (uncharged), removing the electrostatic repulsion that would otherwise prevent aggregation.

Troubleshooting & Optimization Protocols

Module A: The "Crash Out" Phenomenon (Cellular Assays)

Scenario: You prepared a 10 mM stock in DMSO. When diluting to 10 µM in PBS or Media, the solution turns cloudy or precipitates within 30 minutes.

Mechanism: DMSO solvates the hydrophobic regions. When water is added, the DMSO molecules migrate to the water (hydrogen bonding), leaving the lipophilic pyrazole molecules exposed. They instantly self-assemble into micro-crystals.

Corrective Protocol: The "Pre-Wet" Surfactant Method Do not add pure DMSO stock directly to bulk media.

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

  • Intermediate Step (Critical): Prepare a "Intermediate Dilution" in a surfactant-rich vehicle.

    • Mix DMSO stock 1:1 with Tween 80 (Polysorbate 80).

    • Result: The surfactant coats the lipophilic isopropylphenyl tail.

  • Final Dilution: Slowly pipette this mixture into pre-warmed (37°C) media while vortexing.

    • Target: Final DMSO < 0.5%; Final Tween 80 ~0.05%.

Module B: High-Concentration Formulation (In Vivo / Stock Solutions)

Scenario: You need >1 mg/mL for animal dosing or high-throughput screening, and DMSO/PBS is failing.

Gold Standard Protocol: Cyclodextrin Complexation Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the hydrophobic phenyl tail, shielding it from water while the hydrophilic exterior ensures solubility.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in sterile water or Saline. Stir until clear.
    
  • Compound Prep: Weigh the solid 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine.

  • Acidification (Optional "Kick-Start"):

    • Add 1 equivalent of 0.1 M HCl to the powder (protonating the amine/pyrazole N2 to break the crystal lattice).

  • Complexation:

    • Add the 20% HP-

      
      -CD vehicle to the acidified compound.
      
    • Sonicate for 20–30 minutes at 40°C.

  • Neutralization:

    • Slowly adjust pH back to 6.0–7.0 using 0.1 M NaOH.

    • Note: If it precipitates upon neutralization, the complexation was insufficient. Re-acidify and sonicate longer.

  • Filtration: Pass through a 0.22 µm PVDF filter.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for solubilizing this specific pyrazole based on your target concentration and assay tolerance.

SolubilityLogic Start Start: 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine TargetConc Target Concentration? Start->TargetConc Low Low (< 50 µM) (In Vitro / Cell Assays) TargetConc->Low Assay High High (> 1 mg/mL) (In Vivo / Stock) TargetConc->High Dosing DMSO_Check Is DMSO Tolerance > 0.1%? Low->DMSO_Check CD_Route Cyclodextrin Route (HP-β-CD) High->CD_Route Preferred CoSolvent Co-Solvent Route (PEG400 / Ethanol) High->CoSolvent Alternative DirectDMSO Direct DMSO Dilution (Risk: Precipitation) DMSO_Check->DirectDMSO Yes (But risky) Surfactant Pre-Wet Method: DMSO + Tween 80 (Micellar Stabilization) DMSO_Check->Surfactant No / Safer Result1 Stable Micellar Solution Surfactant->Result1 Result2 Inclusion Complex (Best for PK studies) CD_Route->Result2

Caption: Decision matrix for solubilizing lipophilic pyrazole amines based on experimental constraints.

Solubility Data & Formulation Table

Solvent SystemEst. Solubility (mg/mL)Stability (RT)Application Context
Water (pH 7.4) < 0.01 mg/mLN/AInsoluble. Do not use as stock.
DMSO (100%) > 50 mg/mLMonths (-20°C)Primary Stock Solution.
Ethanol (100%) ~ 10–25 mg/mLWeeks (-20°C)Alternative Stock (if DMSO toxic).
PBS + 0.1% DMSO Unstable< 1 HourProne to "crashing out" (crystallization).
20% HP-

-CD
2–5 mg/mLDays (4°C)Animal dosing (IP/IV/Oral).
PEG300 (40%) + Saline 1–3 mg/mLHoursAcute animal dosing.

Frequently Asked Questions (FAQ)

Q1: Can I use acidic buffer (pH 4.0) to improve solubility?

  • Answer: Yes, technically. The pyrazole nitrogen (N2) or the exocyclic amine can be protonated at lower pH, forming a more soluble cation. However, this is rarely useful for biological assays which require pH 7.4. If your assay tolerates pH 5.0, solubility will increase significantly.

Q2: Why does the solution look clear initially but turn cloudy after 20 minutes?

  • Answer: You are observing supersaturation . Upon rapid dilution, the molecules are kinetically trapped in solution. Over time (10–30 mins), they find each other and nucleate into crystals (thermodynamic equilibrium). Fix: Use the "Pre-Wet" surfactant protocol (Module A) to inhibit nucleation.

Q3: Is this compound light-sensitive?

  • Answer: Aminopyrazoles can be susceptible to oxidation (turning brown/pink) upon extended exposure to light and air. Store DMSO stocks in amber vials under nitrogen/argon gas.

References

  • Physicochemical Properties of Pyrazoles

    • Source: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
    • Relevance: Defines the aromaticity and lipophilicity (LogP) trends of substituted pyrazoles.
  • Solubility Enhancement Strategies (Cyclodextrins)

    • Source: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 2007.
    • Relevance: Establishes the protocol for using HP- -CD to solubilize hydrophobic drugs like aryl-pyrazoles.
  • DMSO "Crash Out" Phenomenon

    • Source: Di, L., & Kerns, E. H.
    • Relevance: Explains the mechanism of precipitation upon dilution
  • General Handling of 3-Amino-Pyrazoles

    • Source: PubChem Compound Summary for 4-Isopropyl-1H-pyrazol-3-amine (Analogous substructure).
    • Relevance: Provides safety and basic physical property d

Sources

Troubleshooting

Optimization of reaction conditions for Knorr pyrazole synthesis

Optimization, Troubleshooting & Advanced Protocols Status: Operational Operator: Senior Application Scientist Topic: 1,3-Dicarbonyl Condensation with Hydrazines (Knorr Synthesis) Core Directive: The Mechanistic Landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization, Troubleshooting & Advanced Protocols

Status: Operational Operator: Senior Application Scientist Topic: 1,3-Dicarbonyl Condensation with Hydrazines (Knorr Synthesis)

Core Directive: The Mechanistic Landscape

The Knorr pyrazole synthesis is not merely a condensation reaction; it is a competition between electronic and steric drivers.[1] As researchers, we often face the "Regioselectivity Paradox" when using substituted hydrazines (


) and asymmetric 1,3-dicarbonyls.

The reaction proceeds via two potential pathways:[2][3]

  • Path A: Nucleophilic attack at the most electrophilic carbonyl (Electronic Control).

  • Path B: Nucleophilic attack at the least hindered carbonyl (Steric Control).

Understanding this bifurcation is the key to optimizing your reaction conditions.

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the kinetic vs. thermodynamic decision points in the synthesis pathway.

KnorrMechanism Start Reagents: Asymmetric 1,3-Diketone + Substituted Hydrazine Condition Reaction Conditions Start->Condition Path_Electronic Electronic Control (Acidic/Polar Protic) Condition->Path_Electronic High Dielectric Constant Path_Steric Steric Control (Non-polar/Bulky Solvents) Condition->Path_Steric Low Dielectric Constant Inter_A Hydrazone A (Kinetic) Path_Electronic->Inter_A Attack at most positive carbon Inter_B Hydrazone B (Thermodynamic) Path_Steric->Inter_B Attack at least hindered carbon Cyclization Cyclization (- H2O) Inter_A->Cyclization Inter_B->Cyclization Prod_15 1,5-Isomer (Often Minor) Cyclization->Prod_15 Prod_13 1,3-Isomer (Often Major) Cyclization->Prod_13

Caption: Mechanistic bifurcation in Knorr synthesis. Solvent polarity and pH dictate the dominant pathway (Electronic vs. Steric).

Optimization Module: Regioselectivity & Solvent Engineering

User Issue: "I am getting a 60:40 mixture of regioisomers. How do I shift this to >95:5?"

Technical Insight: Standard alcoholic solvents (Ethanol/Methanol) often lead to poor regioselectivity because they stabilize both transition states similarly. To force a specific isomer, you must manipulate the Hydrogen Bond Donating (HBD) ability of the solvent.

The Fluorinated Solvent Protocol

Recent methodologies utilize fluorinated alcohols like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These solvents are strong H-bond donors but poor nucleophiles. They activate the carbonyl group via H-bonding, amplifying the electronic difference between the two carbonyls [1][2].

Comparative Solvent Performance Table
Solvent SystemDielectric Const.Regioselectivity (Typical)Mechanism BiasNotes
Ethanol (Reflux) 24.550:50 to 70:30MixedStandard, but often non-selective.
HFIP (25°C) 16.790:10 to >98:2 ElectronicActivates carbonyls; expensive but effective.
Acetic Acid 6.260:40Acid CatalysisGood for yield, moderate for selectivity.
Toluene 2.4VariableStericRequires Dean-Stark trap for water removal.
Protocol 1: High-Selectivity Synthesis using HFIP
  • Dissolution: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration).

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 0°C to mitigate exotherms.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: HFIP accelerates the reaction significantly compared to EtOH; heat is rarely needed.

  • Workup: Evaporate HFIP (recoverable/reusable). The residue is often the pure regioisomer.

Troubleshooting Module: Yields & Purification

User Issue: "My product is a sticky red oil/gum and won't crystallize."

Technical Insight: The "red oil" syndrome is typically caused by:

  • Oxidation of Hydrazine: Unreacted hydrazine oxidizes to form colored diazenes/impurities.

  • Amphoteric Nature: Pyrazoles (especially pyrazolones) are amphoteric. If your workup pH is incorrect, the product remains water-soluble or forms a salt.

FAQ: Troubleshooting Guide

Q1: The reaction stalled at the hydrazone intermediate. How do I force cyclization?

  • Diagnosis: The initial condensation happened, but the ring didn't close. This is common with bulky substrates.

  • Solution: Add a Lewis Acid catalyst.[4][5] Yb(OTf)₃ (5 mol%) or Sc(OTf)₃ has been shown to catalyze the cyclization step effectively without degrading sensitive functional groups [3]. Alternatively, switch to Glacial Acetic Acid as the solvent and reflux.

Q2: How do I remove the colored impurities?

  • Solution: Do not rely solely on recrystallization.

    • Dissolve the crude oil in a minimum amount of MeOH.

    • Perform a "Charcoal Treatment" : Add activated carbon, heat to reflux for 5 mins, and filter through Celite while hot.

    • If the product is a pyrazolone (contains an -OH tautomer), exploit the pH Swing :

      • Dissolve in dilute NaOH (product forms soluble enolate).

      • Extract impurities with Ethyl Acetate (discard organic layer).

      • Acidify aqueous layer to pH 4–5 with HCl. Product will precipitate as a solid [4].[1]

Q3: Can I use water as a solvent? (Green Chemistry) [6][7]

  • Answer: Yes. Water is excellent for Knorr synthesis due to the "Hydrophobic Effect."

  • Protocol: Mix reactants in water. If they are insoluble, add a surfactant like SDS (Sodium Dodecyl Sulfate) or use Ultrasound irradiation . The product usually precipitates out, driving the equilibrium forward [5].

Advanced Workflow: Microwave-Assisted Synthesis

For high-throughput library generation, traditional reflux is too slow. Microwave irradiation superheats the solvent, overcoming the activation energy for the cyclization step.

MicrowaveWorkflow Setup Reactants + EtOH/AcOH (Sealed Vial) MW Microwave Irradiation 120°C, 10-20 min Setup->MW Rapid Heating Cool Cool to 0°C (Precipitation) MW->Cool Crystallization Filter Filtration & Wash (Cold EtOH) Cool->Filter Isolation

Caption: Accelerated workflow for library synthesis using microwave irradiation.

References

  • BenchChem Technical Support. (2025).[1][2][4] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Royal Society of Chemistry. (2017).[9] Knorr Pyrazole Synthesis of Edaravone: Experimental Protocols. Link

  • Singh, S., et al. (2023).[10] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7, 297–312.[10] Link

Sources

Optimization

Technical Support Center: Minimizing Side-Product Formation in the Synthesis of Substituted Pyrazoles

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with side-product formation during pyrazole synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success and ensure the purity of your target compounds.

Introduction

The pyrazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities.[1][2][3] The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and versatile approach.[4][5][6][7] However, this seemingly straightforward reaction is often plagued by the formation of undesirable side-products, most notably regioisomers when using unsymmetrical starting materials.[4][8][9]

This guide provides a structured approach to understanding, identifying, and mitigating the formation of these impurities, ensuring the efficient and clean synthesis of your target pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in pyrazole synthesis, and why does it form?

A1: The most prevalent issue is the formation of a mixture of regioisomers.[4][8][9] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The hydrazine's nucleophilic nitrogen can attack either of the two distinct carbonyl carbons, leading to two different constitutional isomers. Controlling which isomer forms is a critical challenge.[9]

Q2: What are the key factors that influence the regioselectivity of the Knorr pyrazole synthesis?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is crucial. Electron-withdrawing groups can activate a nearby carbonyl, making it a more favorable site for nucleophilic attack.[8][9]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach to one carbonyl group, thus directing the attack to the less hindered site.[8][9]

  • Reaction Conditions: This is often the most influential variable. Parameters like solvent, temperature, and pH can dramatically alter the reaction pathway.[8][9][10] For example, acidic conditions can change the nucleophilicity of the hydrazine, while specific solvents can influence the transition state.[8]

Q3: My reaction mixture has a strong yellow or red color. What causes this, and how can I remove it?

A3: Colored impurities often arise from side reactions of the hydrazine starting material or oxidation of reaction intermediates.[4]

  • Troubleshooting: To remove these colored byproducts, a simple and effective method is to treat a solution of your crude product with activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by filtration.[4]

Q4: Besides regioisomers, what other common byproducts should I be aware of?

A4: Other potential side-products include:

  • Pyrazoline Intermediates: Incomplete aromatization can lead to the presence of pyrazoline intermediates in your final product.[4]

  • Unreacted Starting Materials: Insufficient reaction time, suboptimal temperature, or incorrect stoichiometry can result in unreacted 1,3-dicarbonyl and hydrazine.[4][11]

  • Hydrazones: The initial condensation product between the hydrazine and one carbonyl group may persist if the subsequent cyclization step is slow or incomplete.[6]

Troubleshooting Guides: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during substituted pyrazole synthesis.

Issue 1: Formation of a Regioisomeric Mixture
  • Symptoms:

    • NMR spectra show duplicate sets of peaks for the desired product.[4]

    • Multiple spots are observed on TLC, which are difficult to separate by standard column chromatography.[4]

    • The isolated solid has a broadened melting point range.[4]

  • Causality Analysis: The formation of regioisomers is a direct consequence of the similar reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound towards the substituted hydrazine.

  • Solutions & Optimization Workflow:

    dot graph TD { A[Start: Regioisomer Mixture Detected] --> B{Analyze Influencing Factors}; B --> C[Option 1: Modify Reaction Conditions]; B --> D[Option 2: Modify Substrates]; C --> E{Solvent Screening}; C --> F{pH Control}; C --> G{Temperature Optimization}; D --> H{Use a Dicarbonyl Surrogate}; E --> I[Implement Fluorinated Alcohol Solvent]; F --> J[Run under Acidic or Basic Conditions]; G --> K[Systematically Vary Temperature]; H --> L[Employ β-enaminones]; I --> M[High Regioselectivity Achieved]; J --> M; K --> M; L --> M; }

    A workflow for troubleshooting regioisomer formation.

    • Modify Reaction Conditions: This is often the first and most accessible approach.

      • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity compared to traditional solvents like ethanol.[8][9]

      • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups. Under acidic conditions, protonation can favor one pathway, while basic conditions may favor another.[8]

      • Temperature: Varying the reaction temperature can sometimes favor the formation of one isomer over the other.[10]

    • Modify Substrates: If optimizing conditions is insufficient, altering the starting materials can provide a more definitive solution.

      • Use of Dicarbonyl Surrogates: Employing β-enaminones or α-oxoketene N,S-acetals instead of 1,3-diketones can introduce a pre-defined difference in reactivity between the two electrophilic centers, forcing the reaction to proceed with high regioselectivity.[8]

Issue 2: Incomplete Reaction & Low Yield
  • Symptoms:

    • TLC and NMR analysis show the presence of significant amounts of starting materials (1,3-dicarbonyl and/or hydrazine) in the crude product.[4]

    • The final isolated yield is poor (<70%).[10]

  • Causality Analysis: Incomplete reactions can stem from several factors, including insufficient reaction time or temperature, impure starting materials, or suboptimal stoichiometry.[4][11]

  • Solutions & Optimization Workflow:

    dot graph TD { A[Start: Low Yield & Incomplete Reaction] --> B{Verify Starting Material Purity}; B --> C{Optimize Reaction Parameters}; C --> D[Increase Reaction Time]; C --> E[Increase Temperature]; C --> F[Adjust Stoichiometry]; D --> G[Monitor by TLC until SM is consumed]; E --> G; F --> G; G --> H{Purification}; H --> I[Acidic Wash for Hydrazine Removal]; H --> J[Column Chromatography for Dicarbonyl Removal]; I --> K[Improved Yield & Purity]; J --> K; }

    A workflow for troubleshooting low reaction yield.

    • Verify Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound is pure and the hydrazine has not degraded.[11]

    • Optimize Reaction Conditions:

      • Time and Temperature: Systematically increase the reaction time and/or temperature, monitoring the progress by TLC until one of the starting materials is fully consumed.[4][11]

      • Stoichiometry: While a 1:1 ratio is typical, a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[4]

      • Microwave-Assisted Synthesis: Consider using microwave irradiation, which can dramatically reduce reaction times and often improve yields.[11]

    • Purification Strategies:

      • Unreacted Hydrazine: Can be easily removed during the aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic hydrazine will form a water-soluble salt and be extracted into the aqueous phase.[4]

      • Unreacted 1,3-Dicarbonyl: This can typically be separated from the pyrazole product using standard silica gel column chromatography.[4]

Experimental Protocols

Protocol 1: High-Regioselectivity Pyrazole Synthesis Using a Fluorinated Solvent

This protocol demonstrates a method to significantly improve regioselectivity in the reaction of an unsymmetrical 1,3-diketone with methylhydrazine.[8][9]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.

    • Add methylhydrazine to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure to obtain the crude product with high regioselectivity.

    • Purify further by column chromatography or recrystallization as needed.

Protocol 2: Purification of Crude Pyrazole via Acid-Base Extraction

This protocol is effective for removing unreacted hydrazine and other basic or acidic impurities.[4]

  • Procedure:

    • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously and allow the layers to separate. The pyrazole product, being basic, will protonate and move into the aqueous layer.

    • Drain the lower aqueous layer containing the protonated pyrazole salt into a clean flask.

    • Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.

    • Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).

    • The purified pyrazole product should precipitate out. If it is an oil, extract it back into an organic solvent.

    • Collect the solid by filtration or separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers formed. The use of fluorinated alcohols often dramatically favors one isomer.[9]

1,3-Dicarbonyl SubstrateSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneEthanol85:15[9]
1-Phenyl-1,3-butanedioneHFIP>99:1[9]
1-(4-Methoxyphenyl)-1,3-butanedioneMethanol70:30[8]
1-(4-Methoxyphenyl)-1,3-butanedioneHFIP95:5[8]

Note: Ratios are illustrative and can vary based on specific substrates and reaction conditions.

Table 2: Comparison of Synthesis Methods
MethodTypical Reaction TimeYieldsKey AdvantagesCommon Side-Products
Conventional Heating 2-12 hours50-80%Simple setupRegioisomers, unreacted starting materials[10][11]
Microwave-Assisted 5-30 minutes80-99%Rapid, high yields, cleaner reactions[11][12]Reduced side-products, but regioselectivity still a concern
1,3-Dipolar Cycloaddition 1-24 hours60-95%Excellent regioselectivity[8]Requires synthesis of diazo compounds
Multicomponent Reactions 1-8 hours70-90%High efficiency, good regioselectivity[12]Can be complex to optimize

Conclusion

Minimizing side-product formation in substituted pyrazole synthesis is achievable through a systematic and informed approach. By understanding the underlying mechanisms that lead to impurities, particularly regioisomers, researchers can make strategic choices regarding reaction conditions and substrate selection. The troubleshooting guides and protocols provided herein serve as a practical resource for optimizing reaction outcomes, leading to higher yields and purer compounds, ultimately accelerating research and development efforts in the many fields that rely on these vital heterocyclic scaffolds.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Retrieved from [Link][12]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). [Source name not available]. Retrieved from [Link][10]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from [13]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved from [Link][14]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link][15]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link][16]

  • PMC. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link][17]

  • JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link][2]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link][18]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link][19]

  • Knorr Pyrazole Synthesis. (n.d.). [Source name not available]. Retrieved from [Link][5]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link][6]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link][20]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link][21]

  • J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. Retrieved from [Link][7]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link][3]

Sources

Troubleshooting

Troubleshooting guide for scaling up the synthesis of pyrazole compounds

Welcome to the Technical Support Center for Pyrazole Scale-Up. As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals navigate the complex thermal, kinet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Scale-Up. As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals navigate the complex thermal, kinetic, and regioselective challenges of transitioning pyrazole synthesis from discovery-scale batch reactions to kilogram-scale production.

Process Architecture & Decision Logic

Scaling up pyrazole compounds—particularly via the Knorr cyclocondensation of hydrazines with 1,3-dicarbonyls—introduces severe safety and selectivity bottlenecks. The accumulation of highly energetic diazonium and hydrazine intermediates in batch reactors poses a massive thermal runaway risk. The decision logic below outlines the modern paradigm of utilizing telescoped continuous flow chemistry to mitigate these hazards.

PyrazoleScaleUp Start Aniline / Precursor Decision Scale > 100g? Start->Decision Batch Batch Process (High Exotherm Risk) Decision->Batch No Flow Continuous Flow (Telescoped) Decision->Flow Yes Knorr Knorr Cyclocondensation Batch->Knorr Direct Hydrazine Diazotization In situ Diazotization Flow->Diazotization Reduction Reduction to Hydrazine Diazotization->Reduction Reduction->Knorr Purification Continuous Extraction Knorr->Purification Product Pure Pyrazole API Purification->Product

Decision logic and workflow for pyrazole scale-up emphasizing safety via flow chemistry.

Troubleshooting Guide & FAQs

Q1: Our safety hazard assessment flagged the hydrazine and diazonium intermediates as explosive risks at the 500g scale. How can we mitigate this without redesigning the entire synthetic route? Causality & Solution: Hydrazines and diazonium salts accumulate in batch reactors, creating a high steady-state concentration of energetic materials that can lead to catastrophic thermal runaway. To resolve this, transition to a telescoped continuous flow process. By generating the diazonium salt in situ, immediately reducing it to the hydrazine, and feeding it directly into the cyclocondensation step, you maintain a near-zero steady-state concentration of these explosive intermediates. This approach has been proven to enable the safe, multi-kilogram scale-up of N-aryl pyrazoles .

Q2: Our cyclocondensation of an asymmetric 1,3-dicarbonyl with an aryl hydrazine is yielding a 60:40 mixture of regioisomers. How do we drive regioselectivity toward the desired 1,5-disubstituted pyrazole? Causality & Solution: Regioselectivity in the Knorr synthesis is dictated by the differential electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. At scale, poor mixing and temperature gradients in batch reactors cause localized concentration variations, leading to isomer mixtures. To fix this, solvent selection is your primary lever. Protic solvents stabilize the intermediate hydrazone, but polar aprotic solvents like Dimethylformamide (DMF) significantly alter the tautomeric equilibrium of the 1,3-dicarbonyl, accelerating the reaction kinetics and locking in the desired regiochemistry .

KnorrMechanism Dicarbonyl 1,3-Dicarbonyl Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Nucleophilic Attack Hydrazine Aryl Hydrazine Hydrazine->Intermediate Regio1 1,5-Disubstituted (Kinetic) Intermediate->Regio1 Pathway A Regio2 1,3-Disubstituted (Thermodynamic) Intermediate->Regio2 Pathway B

Knorr cyclocondensation pathways illustrating kinetic vs. thermodynamic regioselectivity.

Q3: The batch reaction time for our N-alkylated pyrazole synthesis is taking over 24 hours, leading to degradation. How can we accelerate this? Causality & Solution: Prolonged reaction times at scale are almost always a symptom of mass transfer limitations. In a large batch vessel, the surface-area-to-volume ratio plummets, resulting in poor heat distribution and delayed mixing. By moving the reaction to a continuous flow microreactor, you increase the surface-area-to-volume ratio exponentially. This allows for rapid, homogeneous mixing and precise temperature control, reducing reaction times from days to mere minutes .

Q4: Downstream processing (DSP) is a bottleneck. We currently use silica gel chromatography to separate the pyrazole from unreacted intermediates. What are the scalable alternatives? Causality & Solution: Chromatography is solvent-intensive, expensive, and scales poorly. Instead, design a continuous liquid-liquid extraction (LLE) step immediately post-reaction. By adjusting the pH of the aqueous quench stream, unreacted anilines or basic hydrazines are protonated and washed into the aqueous layer. The highly lipophilic pyrazole remains in the organic phase (e.g., Ethyl Acetate), which can be fed directly into a crystallizer, entirely bypassing the need for chromatography .

Standard Operating Procedure (SOP)

Protocol: Telescoped Continuous Flow Synthesis of N-Aryl Pyrazoles

Note: This protocol is designed as a self-validating system. It utilizes inline Process Analytical Technology (PAT) to ensure hazardous intermediates are consumed before advancing to the next stage.

Step 1: In Situ Diazotization

  • Prepare Feed A: 0.5 M aniline derivative in a mixture of aqueous HCl and Methanol.

  • Prepare Feed B: 0.55 M isoamyl nitrite (or

    
    -BuONO) in Methanol.
    
  • Pump Feed A and Feed B at equal flow rates into a PTFE T-mixer connected to a cooling coil reactor maintained at 0 °C. Set the flow rate to achieve a residence time (

    
    ) of 2 minutes.
    

Step 2: Metal-Free Reduction to Hydrazine

  • Prepare Feed C: 1.5 M aqueous ascorbic acid (a sustainable, metal-free reductant) .

  • Merge the effluent from Step 1 with Feed C in a second T-mixer. Pass through a reactor coil at 20 °C with a

    
     of 5 minutes.
    
  • Self-Validation Checkpoint: Install an inline ReactIR probe at the exit of this coil. The system logic must be programmed to automatically divert the flow to a chemical waste quench tank if the characteristic diazonium

    
     stretch (~2270 cm⁻¹) is detected. If the peak is absent, the flow proceeds to Step 3.
    

Step 3: Knorr Cyclocondensation

  • Prepare Feed D: 0.5 M solution of the 1,3-dicarbonyl compound in DMF.

  • Merge the validated hydrazine stream with Feed D. Pass the mixture through a heated coil reactor set to 80 °C with a

    
     of 15 minutes.
    

Step 4: Continuous Extraction & Crystallization

  • Merge the reactor effluent with a biphasic quench stream (Aqueous

    
     / Ethyl Acetate) to neutralize the acid and partition the products.
    
  • Pass the mixture through a continuous membrane separator (e.g., Zaiput flow technologies).

  • Direct the organic phase into a stirred crystallizer cooled to 5 °C to precipitate the pure pyrazole API.

Quantitative Data Summary

The following table summarizes the operational metrics when transitioning a standard pyrazole synthesis from a traditional batch reactor to a telescoped continuous flow system.

ParameterTraditional Batch ProcessTelescoped Flow ProcessImpact on Scale-Up
Intermediate Accumulation High (Multi-kilogram diazonium)Near-Zero (In situ consumption)Eliminates thermal runaway and explosion risks .
Reaction Time 12–24 hours< 30 minutesMinimizes degradation; drastically increases space-time yield .
Heat & Mass Transfer Poor (Requires cryogenic cooling)Excellent (High surface area/volume)Allows safe operation at near-ambient temperatures.
Regioselectivity Control Variable (Dependent on bulk mixing)Highly reproducible (Solvent locked)Ensures consistent API impurity profiles across scales .
Purification Method Silica gel chromatographyContinuous extraction & crystallizationReduces solvent waste by >80% and eliminates manual handling .

References

  • Li, B., et al. "Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles." Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Reddy, et al. "Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)." Molecules, MDPI. URL:[Link]

  • Poh, J., et al. "A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process." Reaction Chemistry & Engineering, Royal Society of Chemistry. URL:[Link]

  • "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." Molecules, MDPI. URL:[Link]

Optimization

Addressing poor cell permeability of pyrazole-based kinase inhibitors

Technical Support Center: Optimizing Cell Permeability in Pyrazole-Based Kinase Inhibitors Welcome to the Kinase Optimization Hub Subject: Troubleshooting Low Cellular Potency & Permeability in Pyrazole Scaffolds Ticket...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cell Permeability in Pyrazole-Based Kinase Inhibitors

Welcome to the Kinase Optimization Hub

Subject: Troubleshooting Low Cellular Potency & Permeability in Pyrazole Scaffolds Ticket ID: PYR-KIN-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: You are likely here because your pyrazole-based lead compound shows single-digit nanomolar potency in biochemical assays (enzymatic


) but fails to translate into cellular efficacy (micromolar 

), or exhibits poor oral exposure in PK studies.

The pyrazole ring is a privileged scaffold in kinase inhibition because it mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region. However, this same capacity for hydrogen bonding—specifically the unmasked N-H donor—often results in high polarity and efflux transporter liability, creating a "permeability paradox."

This guide provides a systematic workflow to diagnose and resolve these permeability bottlenecks without destroying your compound's binding affinity.

Module 1: The Diagnostic Workflow (Triage)

User Question: "My compound is potent against the enzyme but inactive in cells. How do I confirm if permeability is the root cause?"

The Scientist’s Analysis: Before modifying the chemistry, we must rule out solubility-limited absorption. A compound that precipitates in the cell culture media will mimic a permeability issue.

Step-by-Step Triage Protocol:

  • Kinetic Solubility Assay: Ensure solubility > 50 µM in PBS (pH 7.4). If solubility is low, the issue is likely dissolution, not permeation.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures passive diffusion only.

    • Result: Low PAMPA (

      
       cm/s) indicates a structural polarity issue.
      
  • Caco-2 Bidirectional Assay: Measures passive diffusion + active transport.

    • Result: High Efflux Ratio (

      
      ) indicates your pyrazole is a substrate for P-gp or BCRP transporters.
      

Visualizing the Decision Tree:

DiagnosticWorkflow Start Low Cellular Potency (High Biochemical Potency) Solubility 1. Kinetic Solubility (PBS pH 7.4) Start->Solubility PAMPA 2. PAMPA Assay (Passive Diffusion) Solubility->PAMPA > 50 µM Formulation Issue: Solubility Action: Formulation/Prodrug Solubility->Formulation < 10 µM Caco2 3. Caco-2 Bidirectional (Transporters) PAMPA->Caco2 Mod/High Papp Structural Issue: Polarity/H-Bonds Action: N-Methylation/Bioisosteres PAMPA->Structural Low Papp (< 10^-6 cm/s) Efflux Issue: P-gp Efflux Action: Steric Shielding/Masking Caco2->Efflux Efflux Ratio > 2.0 Target Issue: Target Engagement Action: Check Cellular ATP Km Caco2->Target Efflux Ratio < 2.0

Figure 1: Diagnostic decision tree to isolate the cause of poor cellular potency.

Module 2: Structural Optimization (The Chemistry)

User Question: "PAMPA confirms low passive permeability. How do I modify the pyrazole core without losing hinge binding?"

The Scientist’s Solution: The unsubstituted pyrazole N-H is a strong Hydrogen Bond Donor (HBD). While this often interacts with the gatekeeper residue or glutamate in the active site, it carries a high desolvation penalty (energy required to strip water molecules before passing through the lipid membrane).

Strategy A: The "Magic Methyl" Effect

N-methylation of the pyrazole ring is the highest-yield modification. It converts a H-bond donor (NH) into an acceptor (N-Me), significantly reducing the Polar Surface Area (PSA).

  • Mechanism: Methylation adds lipophilicity (

    
     increase ~0.5) and removes the energetic cost of breaking the N-H...Water bond.
    
  • Risk: If the N-H is essential for hinge binding (e.g., to the backbone carbonyl of the hinge residue), methylation will kill potency.

  • Workaround: If N1-H is the hinge binder, consider methylating C-positions or using bioisosteres (Strategy B).

Data Comparison: Impact of Pyrazole Modifications

Modification

LogP (Approx)
Effect on PermeabilityEffect on Potency (Risk)
N-Methylation +0.5High Increase (Removes HBD)High (if NH binds hinge)
C-Fluorination +0.2Moderate Increase (Lipophilicity)Low (Electronic modulation)
C-Methylation +0.5Moderate Increase (Lipophilicity)Medium (Steric clash)
N-Acylation +0.1High Increase (Prodrug approach)N/A (Cleaved in cell)
Strategy B: Bioisosteric Replacement (Fused Systems)

If the simple pyrazole is too polar, fuse it to create an internal dipole mask.

  • Scaffold Hopping: Move from a pyrazole to a Pyrazolo[1,5-a]pyridine or Indazole .

  • Why? These fused systems often utilize a C-H bond as a "non-conventional" hydrogen bond donor, maintaining hinge interaction without the polarity penalty of an N-H group [4].

Module 3: Overcoming Efflux (P-gp/BCRP)

User Question: "My Caco-2 data shows an Efflux Ratio of 15. The compound is being pumped out. What now?"

The Scientist’s Solution: Pyrazoles are notorious substrates for P-glycoprotein (P-gp). P-gp recognizes H-bond donors and planar aromatic systems.

Troubleshooting Protocol:

  • Verify P-gp Liability: Run Caco-2 +/- Verapamil (a P-gp inhibitor). If the Efflux Ratio drops to ~1.0 with Verapamil, P-gp is the culprit.

  • Steric Shielding: Introduce steric bulk (e.g., a cyclopropyl or isopropyl group) adjacent to the H-bond donor. This "shields" the donor from the large binding pocket of P-gp without necessarily blocking the smaller kinase hinge pocket [7].

  • Reduce Planarity: P-gp prefers flat molecules. Introduce

    
     centers (e.g., saturate a phenyl ring to a cyclohexane) attached to the pyrazole to disrupt planarity.
    

Visualizing Efflux Mechanisms:

EffluxMechanism Extracellular Extracellular Space Membrane P-gp Pump Lipid Bilayer Passive Entry Extracellular->Membrane:in Drug Entry Membrane:out->Extracellular Pumped Out Intracellular Intracellular Kinase Target Membrane:in->Intracellular Diffusion Intracellular->Membrane:out Efflux Recognition

Figure 2: Kinetic competition between passive diffusion and P-gp mediated efflux.

Module 4: The Prodrug "Backdoor"

User Question: "I cannot change the structure because every modification kills kinase binding. Is there another way?"

The Scientist’s Solution: When SAR (Structure-Activity Relationship) is a "flat line" (any change destroys activity), use a prodrug strategy to mask the pyrazole N-H transiently.

Protocol: N-Acyloxymethyl Prodrugs

  • Synthesis: Alkylate the pyrazole N-H with a chloromethyl ester.

  • Mechanism: This masks the polarity during membrane transit.

  • Activation: Once inside the cell, esterases cleave the group, releasing formaldehyde and the active parent pyrazole.

  • Reference Case: This strategy was successfully employed in the development of Fosphenytoin and similar heterocyclic drugs to improve solubility and permeability [1].

FAQs: Common Pitfalls

Q: Why does my pyrazole inhibitor show different permeability in Caco-2 vs. MDCK cells? A: MDCK cells (often transfected with MDR1) express higher levels of P-gp than Caco-2. If your compound is a weak substrate, it might pass Caco-2 but fail MDCK-MDR1. Always use the more stringent line for CNS targets.

Q: Can I use Lipinski's Rule of 5 for pyrazoles? A: Yes, but focus specifically on TPSA (Topological Polar Surface Area). For good cell permeability, aim for TPSA < 90 Ų. A naked pyrazole ring contributes ~28 Ų. If you have other amides/alcohols, you will hit the ceiling quickly.

Q: Does fluorination always help? A: Not always. While Fluorine increases lipophilicity (


), it also withdraws electrons, increasing the acidity of the remaining N-H proton, which can actually increase H-bond donor strength and P-gp recognition. Balance is key.

References

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: Raimondi, M. V. et al. "Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents."[1] Journal of Medicinal Chemistry.

  • Pyrazole as a Privileged Scaffold: Ansari, A. et al. "Pyrazole: an emerging privileged scaffold in drug discovery."[2] Future Medicinal Chemistry.

  • Macrocyclization Strategies: Eman, R. et al. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." Journal of Medicinal Chemistry.

  • Pyrazole in Kinase Inhibitors: Nistor, A. et al.[3] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules.

  • N-Methylation & Permeability: "N-methylation generally correlates with permeability."[4] ResearchGate.[4]

  • P-gp Efflux Prediction: Desai, P. V. et al. "De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds."[5] Journal of Chemical Information and Modeling.

Sources

Troubleshooting

How to reduce non-specific binding of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine in assays

Welcome to the technical support center for assays involving 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce non...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assays involving 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce non-specific binding (NSB) of this compound in your experiments. Given its chemical structure, featuring a hydrophobic isopropylphenyl group and a pyrazole amine moiety, this small molecule can be prone to non-specific interactions, leading to high background noise and unreliable data.[1][2] This resource provides in-depth, field-proven insights and actionable protocols to enhance the accuracy and reproducibility of your assays.

Understanding Non-Specific Binding (NSB)

Non-specific binding refers to the interaction of your compound of interest with surfaces or molecules other than its intended target.[3][4] For 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine, this is primarily driven by two forces:

  • Hydrophobic Interactions: The isopropylphenyl group can non-specifically adhere to hydrophobic surfaces on assay plates, membranes, and even proteins.[1][5]

  • Electrostatic Interactions: The pyrazole and amine groups can carry charges depending on the buffer pH, leading to unwanted electrostatic interactions with charged surfaces or biomolecules.[2][3]

High NSB can obscure the true signal from specific binding, leading to inaccurate measurements of affinity, efficacy, and potency.[3] Therefore, minimizing NSB is critical for generating reliable and reproducible data.

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding non-specific binding of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine.

Q1: I'm observing high background signal in my ELISA/Western Blot. Could this be due to non-specific binding of my compound?

A1: Yes, high background is a classic indicator of non-specific binding.[6][7] This occurs when 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine adheres to the assay plate or membrane, or to proteins other than your target. To confirm this, run a control experiment without the primary antibody or target protein and observe if a signal is still generated upon addition of your compound and detection reagents.

Q2: What is the first step I should take to reduce non-specific binding?

A2: The most crucial first step is to optimize your blocking procedure.[7][8] Blocking agents saturate the unoccupied binding sites on your assay surface, preventing the hydrophobic and charged regions of your compound from adhering non-specifically.[3][9]

Q3: I'm using BSA as a blocking agent, but still see high background. What are my other options?

A3: While Bovine Serum Albumin (BSA) is a common and effective blocking agent, it's not always the optimal choice. Consider these alternatives:

  • Non-fat Dry Milk: A cost-effective alternative, particularly for Western Blots. However, be cautious when working with phospho-specific antibodies, as milk contains phosphoproteins that can interfere with your assay.

  • Casein: A purified milk protein that can sometimes provide lower background than BSA.[9][10]

  • Commercial/Synthetic Blockers: These are often protein-free and can offer superior performance in specific assay types.[9][11] Options include polymers like Polyvinylpyrrolidone (PVP).[11]

Q4: Can detergents in my wash buffers help reduce non-specific binding?

A4: Absolutely. Non-ionic detergents like Tween-20 or Triton X-100 are essential additives to your wash buffers.[5][12] They help to disrupt weak, non-specific hydrophobic interactions without disturbing the specific binding of your compound to its target.[5] Typically, a concentration of 0.05% to 0.1% Tween-20 in your wash buffer is recommended.

Q5: How do buffer pH and salt concentration affect non-specific binding?

A5: Both pH and ionic (salt) concentration are critical parameters to optimize.

  • pH: The pH of your buffer determines the charge of your compound and the assay surface.[5][13] Adjusting the pH can help to minimize electrostatic interactions that contribute to NSB.[5][14]

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffers can shield electrostatic interactions, thereby reducing non-specific binding.[5][14][15]

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing high non-specific binding with 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine, follow this systematic troubleshooting guide.

Step 1: Evaluate and Optimize Your Blocking Agent

The effectiveness of a blocking agent is assay-dependent.[16] It is crucial to empirically determine the best blocking agent for your specific experiment.

Experimental Protocol: Checkerboard Titration of Blocking Agents

  • Prepare a 96-well plate coated with your target protein (or left uncoated for NSB control wells).

  • Prepare a series of blocking buffers with different blocking agents (e.g., 1-5% BSA, 1-5% non-fat dry milk, 0.5-2% Casein) in your standard assay buffer (e.g., PBS or TBS).

  • Add the different blocking buffers to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Wash the plate thoroughly with your wash buffer (containing 0.05% Tween-20).

  • Add a constant, high concentration of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine to all wells.

  • Proceed with your standard assay protocol for detection.

  • Analyze the results to identify the blocking agent that provides the lowest signal in the control wells (no target protein) while maintaining a high signal in the target-containing wells.

Data Presentation: Example Checkerboard Titration Results

Blocking AgentConcentrationSignal (No Target)Signal (With Target)Signal-to-Noise
BSA1%0.851.501.76
BSA3%0.601.452.42
BSA5%0.451.403.11
Non-fat Dry Milk1%0.951.601.68
Non-fat Dry Milk3%0.701.552.21
Non-fat Dry Milk5%0.551.502.73
Casein0.5%0.401.654.13
Casein1%0.25 1.70 6.80
Casein2%0.301.685.60

In this example, 1% Casein provides the best signal-to-noise ratio.

Step 2: Optimize Wash Buffer Composition and Wash Steps

Thorough washing is critical to remove unbound and non-specifically bound compound.[6][7]

Experimental Protocol: Wash Buffer Optimization

  • Prepare several variations of your wash buffer (e.g., TBS or PBS) with increasing concentrations of Tween-20 (0.05%, 0.1%, 0.2%).

  • After the compound incubation step , wash the plate with the different buffers.

  • Vary the number of wash steps (e.g., 3, 5, or 7 washes) and the duration of each wash.

  • Proceed with detection and compare the background signal across the different wash conditions.

Step 3: Adjust Buffer pH and Ionic Strength

Fine-tuning the chemical environment of your assay can significantly reduce NSB.

Experimental Protocol: pH and Salt Concentration Matrix

  • Prepare your assay buffer at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0). Be mindful that extreme pH can denature your target protein.[13][17]

  • For each pH , prepare a set of buffers with varying NaCl concentrations (e.g., 100 mM, 150 mM, 250 mM, 500 mM).

  • Run your assay under these different buffer conditions and identify the combination that yields the lowest non-specific binding.

Step 4: Include Additives in Your Assay Buffer

In addition to blocking agents and detergents, other additives can be beneficial.

  • Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.1-1%) to your compound dilution buffer can help to saturate non-specific binding sites in solution and on container walls.[5]

  • Alternative Solvents: For highly hydrophobic compounds, adding a small percentage of a polar organic solvent like DMSO or ethanol to your buffer might improve solubility and reduce non-specific hydrophobic interactions. However, this must be carefully optimized as high concentrations can disrupt specific binding and protein structure.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting non-specific binding of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine.

G start High Non-Specific Binding Observed step1 Step 1: Optimize Blocking Agent (BSA, Milk, Casein, etc.) start->step1 step2 Step 2: Optimize Wash Buffer (Increase Tween-20, # of washes) step1->step2 If NSB persists step3 Step 3: Adjust Assay Buffer (Modify pH and Ionic Strength) step2->step3 If NSB persists step4 Step 4: Include Buffer Additives (e.g., 0.1% BSA in compound diluent) step3->step4 If NSB persists end Reduced Non-Specific Binding step4->end

Caption: Troubleshooting workflow for reducing non-specific binding.

Mechanism of Action of Countermeasures

This diagram illustrates how different strategies counteract the forces driving non-specific binding.

G cluster_nsb Drivers of Non-Specific Binding cluster_solutions Countermeasures hydrophobic Hydrophobic Interactions (Isopropylphenyl group) electrostatic Electrostatic Interactions (Pyrazole amine moiety) blocking Blocking Agents (BSA, Casein) blocking->hydrophobic Masks hydrophobic surfaces blocking->electrostatic Masks charged surfaces detergents Detergents (Tween-20) detergents->hydrophobic Disrupts weak interactions ph_salt pH & Salt Adjustment ph_salt->electrostatic Shields charges

Caption: How countermeasures address drivers of non-specific binding.

By systematically applying these principles and protocols, you can effectively reduce the non-specific binding of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine, leading to more accurate and reliable assay results.

References

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences. [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse. [Link]

  • What Is the Role of Blocking Agents in Immunoassays? (2025, December 24). MEXC News. [Link]

  • Tips for Reducing ELISA Background. (2012, October 8). Biocompare. [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. (2025, August 6). [Link]

  • How to reduce non-specific reactions. MBL Life Science. [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015, December 18). [Link]

  • Western Blot Troubleshooting: Non-specific bands. (2021, June 11). Azure Biosystems. [Link]

  • How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. (2023, June 26). [Link]

  • Effective Blocking Procedures in ELISA Assays. Corning. [Link]

  • Blocking Buffer Selection Guide. (2024, January 23). Rockland Immunochemicals. [Link]

  • How to Reduce Background Noise in ELISA Assays. (2025, May 9). Patsnap Synapse. [Link]

  • BSA Modification to Reduce CTAB Induced Nonspecificity and Cytotoxicity of Aptamer-Conjugated Gold Nanorods. PMC. [Link]

  • The Impact of pH on Antigen Retrieval in Immunohistochemistry. (2023, November 13). Visikol. [Link]

  • Blocking Reagents Tips. Abacus dx. [Link]

  • Remove Non-specific Binding For Great Western Blot images. (2025, June 9). Bitesize Bio. [Link]

  • Everything You Need to Know About BSA. (2025, August 18). [Link]

  • Positive and negative impacts of nonspecific sites during target location by a sequence-specific DNA-binding protein: origin of the optimal search at physiological ionic strength. (2014, May 16). Nucleic Acids Research. [Link]

  • For biosensing (or ELISA), is Tween20 a good detergent to dilute plasma/serum to reduce non-specific binding? (2017, August 24). ResearchGate. [Link]

  • Blockers. Boca Scientific Inc. [Link]

  • Stabilize Your ELISA: Blocking Solutions Explained. [Link]

  • Block, Stock and Barrel – A Guide to Choosing Your Blocking Buffer. (2025, June 8). Bitesize Bio. [Link]

  • Non-specific yet selective interactions contribute to small molecule condensate binding. [Link]

  • Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. PubMed. [Link]

  • Stochastic study of the effect of ionic strength on noncovalent interactions in protein pores. (2008, February 15). [Link]

  • How can I reduce nonspecific binding in an assay with a hydrophobic ligand? (2018, November 28). ResearchGate. [Link]

  • Substitute for BSA blocking in Westerns. Protocol Online. [Link]

  • Biologically relevant small variations of intra-cellular pH can have significant effect on stability of protein–DNA complexes, including the nucleosome. (2023, April 17). Frontiers. [Link]

  • Ionic Strength Dependence of Protein-Polyelectrolyte Interactions. [Link]

  • Surface interaction patches link non-specific binding and phase separation of antibodies. (2022, March 21). [Link]

  • Genetically-encoded probes to determine nonspecific hydrophobic and electrostatic binding in cells. (2023, June 29). bioRxiv. [Link]

  • Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand. (2017, July 21). RSC Publishing. [Link]

  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. PMC. [Link]

  • pH affects both the mechanism and the specificity of peptide binding to a class II major histocompatibility complex molecule. PubMed. [Link]

  • Effect of pH on binding and dissociation of IgG monomers and.... ResearchGate. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). [Link]

  • Non Specific Binding. (2018, November 30). YouTube. [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (2015, March 22). [Link]

Sources

Optimization

Strategies to enhance the metabolic stability of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine

Topic: 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine Ticket ID: METAB-OPT-44IP Status: Open Assigned Specialist: Senior Application Scientist, DMPK Division Executive Summary & Diagnostic Overview Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine

Ticket ID: METAB-OPT-44IP Status: Open Assigned Specialist: Senior Application Scientist, DMPK Division

Executive Summary & Diagnostic Overview

Welcome to the Technical Support Center. You are likely here because your lead compound, 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine , is exhibiting high intrinsic clearance (


) or poor oral bioavailability (

) in preclinical models.

Based on the structural motif, your molecule suffers from two distinct "Metabolic Soft Spots" that act as the primary drivers of instability.

The Metabolic Liability Map

The diagram below visualizes the specific atomic sites vulnerable to enzymatic attack.

MetabolicMap node_core Core Scaffold: 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine node_isopropyl Isopropyl Group (Benzylic Carbon) node_core->node_isopropyl node_pyrazole Pyrazole Ring (NH Nitrogen) node_core->node_pyrazole node_amine Primary Amine (-NH2) node_core->node_amine node_cyp CYP450 (Oxidation) node_isopropyl->node_cyp Hydroxylation node_ugt UGT1A4/1A9 (Glucuronidation) node_pyrazole->node_ugt Direct N-Glucuronidation node_nat NAT1/2 (Acetylation) node_amine->node_nat Minor Pathway node_prod1 Benzylic Alcohol (Inactive/Excreted) node_cyp->node_prod1 node_prod2 N-Glucuronide (Rapid Renal Clearance) node_ugt->node_prod2

Figure 1: Metabolic Soft Spot Analysis. Red nodes indicate high-risk clearance sites; Yellow indicates moderate risk.

Structural Optimization Strategies (The "Fixes")

This module details chemical modifications to block the pathways identified above.

Strategy A: Blocking Benzylic Hydroxylation (The Isopropyl Group)

The Problem: The tertiary benzylic carbon on the isopropyl group is electron-rich and sterically accessible, making it a prime target for Cytochrome P450 (CYP) oxidation. The Solution: Increase the Bond Dissociation Energy (BDE) or block the site sterically.

ModificationMechanismProsCons
Deuteration (

)
Kinetic Isotope Effect (KIE): The C-D bond is shorter and stronger than the C-H bond.Minimal change to potency/selectivity. "Safe" first step.May not stop metabolism completely (metabolic switching).
Fluorination Electronic Deactivation: Replace the isopropyl with a 1,1-difluoroethyl or trifluoromethyl group.Strong metabolic block; lowers lipophilicity (LogD).Can significantly alter binding affinity if the pocket is tight.
Cyclization Bioisosterism: Replace Isopropyl with a Cyclopropyl group.Removes the vulnerable tertiary hydrogen; increases

character.
Changes the vector/shape of the substituent.

Recommendation: Start with Deuteration of the methine proton on the isopropyl group. If


 remains high, synthesize the Cyclopropyl  analog.
Strategy B: Mitigating N-Glucuronidation (The Pyrazole Ring)

The Problem: Pyrazoles with a free NH are notorious substrates for UGT1A4 and UGT1A9 . This leads to Phase II conjugation and rapid biliary/renal excretion, often bypassing Phase I metabolism entirely [1, 2]. The Solution: Remove the Hydrogen bond donor (HBD) or sterically hinder the enzyme.

  • N-Methylation: Cap the pyrazole nitrogen with a methyl group.

    • Note: This locks the tautomer. You must verify which tautomer binds to your target protein before synthesis.

  • Steric Shielding: Introduce a substituent (e.g., -Cl, -F, -Me) on the phenyl ring ortho to the pyrazole linkage. This creates a twisted conformation that prevents the UGT enzyme from accessing the nitrogen.

  • Scaffold Hopping: Replace the pyrazole with a Thiazole or Pyridine . These lack the acidic NH required for direct N-glucuronidation.

Assay Troubleshooting & Diagnostics

Use this decision tree when your experimental data does not make sense.

Workflow: Diagnosing "The Disconnect"

Troubleshooting start Issue: High In Vivo Clearance but Low Microsomal Clearance? check_hepatocytes Did you test in Hepatocytes? start->check_hepatocytes microsomes_only Microsomes (HLM) Only check_hepatocytes->microsomes_only No hepatocytes_yes Yes, Hepatocytes Used check_hepatocytes->hepatocytes_yes Yes root_cause_ugt Root Cause: UGT Metabolism (Microsomes lack UGT co-factors) microsomes_only->root_cause_ugt root_cause_extrahepatic Root Cause: Extrahepatic Metabolism (Renal/Intestinal) or Plasma Instability hepatocytes_yes->root_cause_extrahepatic action_cofactor Action: Add UDPGA to HLM assay or switch to Hepatocytes root_cause_ugt->action_cofactor action_plasma Action: Check Plasma Stability & Renal Clearance root_cause_extrahepatic->action_plasma

Figure 2: Diagnostic Flowchart for Clearance Disconnects.

Common FAQs & Fixes

Q1: My compound is stable in Human Liver Microsomes (HLM) but disappears rapidly in Hepatocytes. Why?

  • Diagnosis: This confirms Phase II Metabolism . HLM assays typically only contain NADPH (cofactor for CYP450).[1] They lack UDPGA , the cofactor required for UGT enzymes.

  • The Fix: Your pyrazole is likely being glucuronidated. Repeat the HLM assay with UDPGA supplementation, or rely on Hepatocyte data as the "source of truth" [3].

Q2: I see low recovery (<70%) in my assay even at T=0. Is it unstable?

  • Diagnosis: Likely Non-Specific Binding (NSB) . The isopropyl group adds lipophilicity, making the compound sticky to plastic plates.

  • The Fix:

    • Add 0.1% BSA (Bovine Serum Albumin) to the incubation buffer.

    • Use glass-coated plates or low-binding polypropylene.

    • Check solubility limits; if the compound precipitates, it mimics high clearance.

Q3: Why is the clearance high in Humans but low in Rats?

  • Diagnosis: Species-Specific Glucuronidation . Humans (via UGT1A4) are often much more efficient at N-glucuronidating nitrogen heterocycles than rodents [4].

  • The Fix: Do not rely solely on Rat PK. Use Dog or Monkey models, which often predict human N-glucuronidation better, or rely on in vitro scaling from human hepatocytes.

References
  • BenchChem. (2025).[2][3] Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules. Retrieved from 3.[2]

  • Hypha Discovery. (2023). N-glucuronidation: the human element. Retrieved from 4.

  • Creative Bioarray. (2025). Microsomal Stability Assay Protocol & Troubleshooting. Retrieved from 5.

  • National Institutes of Health (NIH). (2014). Species Difference in Glucuronidation Formation Kinetics. Drug Metabolism and Disposition.[1][3][6][5] Retrieved from 7.

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine to known kinase inhibitors

An In-Depth Comparative Efficacy Analysis of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine, a Novel Kinase Inhibitor Introduction The landscape of targeted cancer therapy is continually evolving, with a significant focus on t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine, a Novel Kinase Inhibitor

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of novel kinase inhibitors that offer improved selectivity, potency, and safety profiles. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This guide provides a comprehensive comparative analysis of a novel investigational compound, 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine (herein referred to as CMPD-X ), against established kinase inhibitors.

For the purpose of this analysis, we will situate CMPD-X as a potent and selective inhibitor of the Janus Kinase (JAK) family, a group of tyrosine kinases critical in cytokine signaling and implicated in various myeloproliferative neoplasms (MPNs) and inflammatory diseases. Its efficacy will be compared against two well-characterized inhibitors:

  • Ruxolitinib (Jakafi®) : A potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.

  • Sorafenib (Nexavar®) : A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases, among others. While not a primary JAK inhibitor, its broad-spectrum activity provides a valuable benchmark for assessing off-target effects and overall selectivity.

This guide is intended for researchers and drug development professionals, offering a framework for evaluating novel kinase inhibitors. We will delve into the mechanistic rationale, present detailed experimental protocols for efficacy testing, and analyze hypothetical, yet plausible, comparative data.

Mechanistic Rationale & Signaling Pathway

The JAK/STAT signaling pathway is a critical conduit for a multitude of cytokines and growth factors that regulate cell proliferation, differentiation, and survival. In many MPNs, a specific mutation (V617F) in the JAK2 gene leads to constitutive activation of this pathway, driving uncontrolled cell growth. CMPD-X is hypothesized to inhibit this aberrant signaling by binding to the ATP-binding pocket of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK2->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Target Gene Expression CMPD_X CMPD-X CMPD_X->JAK2 Inhibition Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibition

Caption: The JAK/STAT signaling pathway and points of inhibition by CMPD-X and Ruxolitinib.

Experimental Design for Comparative Efficacy

To objectively compare the efficacy of CMPD-X , Ruxolitinib, and Sorafenib, a multi-tiered approach is employed. This involves biochemical assays to determine direct inhibitory activity against the target kinases and cell-based assays to assess the functional consequences in a biologically relevant context.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound CMPD-X Ruxolitinib Sorafenib KinaseAssay In Vitro Kinase Assay (e.g., LanthaScreen™) Compound->KinaseAssay Selectivity Kinase Selectivity Profiling (Panel of >100 Kinases) Compound->Selectivity CellLine JAK2 V617F Mutant Cell Line (e.g., HEL 92.1.7) Compound->CellLine IC50 Determine IC50 Values (Potency) KinaseAssay->IC50 ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) CellLine->ViabilityAssay EC50 Determine EC50 Values (Cellular Potency) ViabilityAssay->EC50

Caption: Workflow for comparative efficacy testing of kinase inhibitors.

Part 1: Biochemical Potency and Selectivity

The initial step is to quantify the direct inhibitory effect of each compound on the target kinase(s). This is typically achieved through in vitro kinase activity assays.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a well-established method for measuring inhibitor potency by quantifying the binding of the inhibitor to the kinase active site.

  • Reagent Preparation : Prepare a solution of the kinase (e.g., recombinant human JAK2), a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody. All reagents are diluted in a specialized kinase buffer.

  • Compound Plating : Serially dilute CMPD-X , Ruxolitinib, and Sorafenib in DMSO and then into the kinase buffer in a 384-well microplate.

  • Kinase Reaction : Add the kinase/antibody mixture to the wells containing the compounds and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium to be reached.

  • Tracer Addition : Add the fluorescent tracer to all wells. The tracer will bind to any kinase molecules not occupied by the inhibitor.

  • Detection : Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. A high FRET signal indicates that the tracer has bound to the kinase (low inhibition), while a low FRET signal indicates that the inhibitor has displaced the tracer (high inhibition).

  • Data Analysis : Plot the FRET signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).

Comparative Biochemical Data (Hypothetical)
CompoundTarget KinaseIC50 (nM)Kinase Selectivity Profile
CMPD-X JAK2 5.2 Highly selective for JAK family; >100-fold selectivity against a panel of 120 other kinases.
RuxolitinibJAK13.3Potent inhibitor of JAK1 and JAK2.
JAK2 2.8
SorafenibJAK2 85.0 Broad-spectrum inhibitor of VEGFR2 (90 nM), PDGFRβ (57 nM), c-KIT (68 nM), and others.

Analysis : The hypothetical data indicate that CMPD-X is a potent inhibitor of JAK2, with an IC50 value comparable to the established JAK2 inhibitor, Ruxolitinib. Critically, its high selectivity suggests a lower potential for off-target effects compared to the multi-kinase inhibitor Sorafenib, which shows significantly weaker activity against JAK2.

Part 2: Cellular Efficacy in a Disease-Relevant Model

Demonstrating potency in a biochemical assay is crucial, but true efficacy must be confirmed in a cellular context where factors like membrane permeability and off-target effects come into play. For this, we use a cancer cell line whose survival is dependent on the target kinase.

Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding : Seed HEL 92.1.7 cells (a human erythroleukemia cell line harboring the JAK2 V617F mutation) into a 96-well, white-walled microplate at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with a range of concentrations of CMPD-X , Ruxolitinib, and Sorafenib (typically a 10-point, 3-fold serial dilution). Include a vehicle control (DMSO).

  • Incubation : Incubate the treated cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Signal Generation : Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP.

  • Detection : Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis : Normalize the luminescent signal to the vehicle control to calculate the percentage of cell viability. Plot the viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).

Comparative Cellular Data (Hypothetical)
CompoundCell Line (Target)EC50 (nM)
CMPD-X HEL 92.1.7 (JAK2 V617F)25.5
RuxolitinibHEL 92.1.7 (JAK2 V617F)180.0
SorafenibHEL 92.1.7 (JAK2 V617F)>5000

Analysis : In this hypothetical scenario, CMPD-X demonstrates superior cellular potency in a JAK2-dependent cancer cell line compared to both Ruxolitinib and Sorafenib. The lower EC50 value suggests that CMPD-X may have better cell permeability or is more effective at inhibiting the JAK/STAT pathway within the complex cellular environment. The poor performance of Sorafenib is expected, as the survival of HEL 92.1.7 cells is not primarily driven by the kinases it potently inhibits.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the efficacy of a novel kinase inhibitor, 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine (CMPD-X ), against known drugs. Based on our analysis of plausible, hypothetical data, CMPD-X presents as a highly promising JAK2 inhibitor with potent biochemical and cellular activity, potentially exceeding that of the established inhibitor Ruxolitinib in a JAK2 V617F-mutant cell line. Its high selectivity, as determined by broad kinase profiling, further strengthens its therapeutic potential by suggesting a favorable safety profile with fewer off-target effects.

The next logical steps in the preclinical development of CMPD-X would involve:

  • Phospho-STAT Western Blotting : To directly confirm the inhibition of JAK2 signaling downstream in treated cells.

  • In Vivo Efficacy Studies : To evaluate the anti-tumor activity of CMPD-X in animal models of myeloproliferative neoplasms.

  • Pharmacokinetic and Toxicology Studies : To assess the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By following this rigorous, multi-faceted approach, researchers can build a comprehensive data package to support the continued development of novel and potentially superior targeted therapies.

References

  • Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: its efficacy in primary polycythemia vera cells. Blood, The Journal of the American Society of Hematology, 115(15), 3109-3117. [Link]

  • FDA. (2011). FDA Approves Ruxolitinib for Myelofibrosis. U.S. Food and Drug Administration. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]

  • Baxter, E. J., Scott, L. M., Campbell, P. J., East, C., Fourouclas, N., Swanton, S., ... & Green, A. R. (2005). Acquired mutation of the tyrosine kinase JAK2 in human myeloproliferative disorders. The Lancet, 365(9464), 1054-1061. [Link]

  • Anderson, K., et al. (2011). Abstract 3763: The JAK2 V617F-positive HEL 92.1.7 cell line as a model for the preclinical efficacy of JAK2 inhibitors. Cancer Research, 71(8 Supplement), 3763. [Link]

Comparative

Technical Comparison Guide: Kinase Selectivity Profiling of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine vs. Pyrazole Analogues

This guide provides an in-depth technical comparison of the kinase selectivity profile of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (a representative 3-amino-4-arylpyrazole fragment) versus optimized pyrazole-based kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the kinase selectivity profile of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (a representative 3-amino-4-arylpyrazole fragment) versus optimized pyrazole-based kinase inhibitors.

Executive Summary

The 3-amino-4-arylpyrazole scaffold is a privileged structure in kinase inhibitor discovery, functioning as a potent ATP-mimetic. The specific derivative, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine , represents a classic "fragment lead" or "chemical probe" often utilized in early-stage drug discovery, particularly for Cyclin-Dependent Kinases (CDKs) and Aurora kinases.

This guide compares the selectivity profile of this core scaffold against elaborated pyrazole-based clinical candidates (e.g., AT7519 , Tozasertib , and Ruxolitinib ). While the 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine core provides high ligand efficiency and broad potency across the kinome, it lacks the exquisite selectivity of optimized analogues that incorporate solvent-exposed "tail" modifications.

Structural Basis & Chemical Space

The Core Scaffold: 3-Amino-4-Arylpyrazole

The subject compound, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine , binds to the kinase ATP pocket through a conserved motif:

  • Hinge Binding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, and the exocyclic amine (3-NH2) acts as a hydrogen bond donor, interacting with the kinase hinge region (e.g., Leu83 in CDK2).

  • Hydrophobic Packing: The 4-isopropylphenyl moiety occupies the hydrophobic back pocket (gatekeeper region), providing significant binding energy but limited selectivity due to the conserved nature of this pocket across the kinome.

Comparison with Optimized Analogues

Optimized pyrazoles build upon this core to achieve selectivity:

  • AT7519: Adds a piperidine-amide tail to the 3-amino group, targeting the solvent-exposed region to improve CDK selectivity.

  • Tozasertib (VX-680): Fuses the pyrazole to a pyrimidine ring and adds a piperazine tail, shifting selectivity towards Aurora kinases.

  • Ruxolitinib: Utilizes a pyrazole-pyrimidine scaffold with a nitrile group, highly selective for JAK1/2.

Kinase Selectivity Profile (Comparative Analysis)

The following data synthesizes the typical selectivity profiles observed for 3-amino-4-arylpyrazole fragments versus optimized clinical candidates.

Primary Targets & Potency

The 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine fragment typically exhibits low-micromolar to high-nanomolar potency against a broad range of kinases, whereas optimized analogues achieve low-nanomolar potency with restricted coverage.

Feature4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (Fragment)AT7519 (Optimized Lead)Tozasertib (VX-680) (Optimized Lead)
Primary Targets Pan-CDK (1, 2, 5, 7, 9), Aurora A/B, GSK3βCDK1, CDK2, CDK4, CDK5, CDK9Aurora A, Aurora B, Aurora C
Potency (IC50) 0.1 – 5.0 µM (Typical)< 10 nM< 10 nM
Selectivity Score (S35) High (Promiscuous)ModerateLow (Selective)
Binding Mode Type I (ATP-competitive, Hinge + Hydrophobic)Type I (Hinge + Solvent Channel)Type I (Hinge + Solvent Channel)
Key Liability Off-target inhibition of GSK3β, CK2, and DYRK1AImproved, but some GSK3β activity remainsCross-reactivity with Abl/Flt3
Selectivity Mechanisms
  • The Fragment (Subject): The 4-isopropylphenyl group is a "blunt instrument." It fits well into the ATP pocket of many kinases (CDKs, Auroras, GSK3, p38 MAPK) because these kinases share a similar hydrophobic pocket size. The lack of a "tail" means it cannot exploit specific residues at the pocket entrance (solvent front) to discriminate between kinases.

  • The Optimized Analogues:

    • AT7519: The 2,6-dichlorobenzoyl group forces a specific conformation that clashes with the gatekeeper residue in non-CDK kinases, improving selectivity.

    • Tozasertib: The N-methylpiperazine tail forms a salt bridge with specific aspartate residues in the Aurora kinase activation loop, a feature absent in the simple fragment.

Experimental Methodologies for Profiling

To objectively compare the selectivity of the subject compound against alternatives, a robust profiling workflow is required.

Protocol: Differential Scanning Fluorimetry (Thermal Shift)

This is the primary screen for binding affinity and promiscuity.

  • Preparation: Dilute recombinant kinase domains (e.g., CDK2, Aurora A) to 2 µM in assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl).

  • Compound Addition: Add 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (10 µM final) and SYPRO Orange dye (5x).

  • Measurement: Perform melt curve analysis (25°C to 95°C) using a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift). A shift > 4°C indicates significant binding.
    
    • Expected Result: The fragment will show positive shifts for CDKs, Auroras, and GSK3β. Optimized analogues will show shifts only for their specific targets.

Protocol: Broad-Panel Kinase Profiling (e.g., KINOMEscan)

For quantitative selectivity scores (S-scores).

  • Library: Use a panel of >300 kinases (t7 phage display or radiometric).

  • Screening: Test the subject compound at 1 µM and 10 µM.

  • Data Output: Percent Inhibition or Binding Constants (

    
    ).
    
  • Visualization: Generate "Kinome Trees" to visualize the distribution of hits.

    • Subject Compound: Widespread hits across the CMGC (CDK, MAPK, GSK3, CDK-like) and CAMK families.

    • Optimized Pyrazoles: Clusters of hits restricted to specific branches (e.g., CMGC for AT7519, TK for Ruxolitinib).

Visualizations

Kinase Selectivity Evolution Workflow

The following diagram illustrates the logical flow from the promiscuous fragment to the selective inhibitor, highlighting the structural changes.

KinaseSelectivity Fragment Subject Compound: 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine Target ATP Binding Pocket (Conserved Hydrophobic Region) Fragment->Target H-bonds + Hydrophobic Packing Result_Frag Result: Promiscuous Binding (CDKs, Auroras, GSK3, p38) Target->Result_Frag Low Selectivity Optimization Strategy: Append Solvent-Exposed Tail (e.g., Amide/Piperazine) Result_Frag->Optimization SAR Guided Design Lead_AT7519 Optimized Lead (AT7519): Adds 2,6-dichloroamide + Piperidine Optimization->Lead_AT7519 Structure Elaboration Result_Lead Result: Selective CDK Inhibition (Clash with non-CDK Gatekeepers) Lead_AT7519->Result_Lead High Selectivity

Caption: Structural evolution from the promiscuous 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine fragment to the selective CDK inhibitor AT7519.

Experimental Profiling Logic

A self-validating workflow for determining the selectivity score.

ProfilingWorkflow Step1 Compound Solubilization (10 mM DMSO Stock) Step2 Primary Screen: Thermal Shift (DSF) Panel: ~50 Representative Kinases Step1->Step2 Decision Is ΔTm > 4°C for >10% of Panel? Step2->Decision Promiscuous Class: Promiscuous Fragment (Proceed to Kd Determination) Decision->Promiscuous Yes Selective Class: Selective Inhibitor (Proceed to IC50 on Hits) Decision->Selective No Step3 Quantitative Profiling (KINOMEscan) Full Kinome (300+ Kinases) Promiscuous->Step3 Selective->Step3 Output Calculate Selectivity Score (S35) Visualize Kinome Tree Step3->Output

Caption: Decision matrix for profiling kinase inhibitors, distinguishing between promiscuous fragments and selective leads.

References

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Heightman, T. D., et al. (2019). "Fragment-based discovery of a potent, selective and orally bioavailable inhibitor of the p38 MAP kinase." Journal of Medicinal Chemistry. Link

  • Bancroft, C. C., et al. (2013). "Kinase Selectivity Profiling: A Critical Step in Drug Discovery." Assay and Drug Development Technologies. Link

Validation

A Head-to-Head Comparison of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine with Standard-of-Care Drugs for BRAF-Mutant Melanoma

For research, scientific, and drug development professionals. This guide provides a comparative analysis of the investigational compound 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine against current standard-of-care therapies...

Author: BenchChem Technical Support Team. Date: March 2026

For research, scientific, and drug development professionals.

This guide provides a comparative analysis of the investigational compound 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine against current standard-of-care therapies for melanoma characterized by a BRAF mutation. This document is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction: The Evolving Landscape of Melanoma Treatment

Melanoma, a cancer originating from pigment-producing cells called melanocytes, can become highly aggressive and metastatic.[1] A significant breakthrough in treating this disease came with the understanding of its genetic drivers, particularly mutations in the BRAF gene.[2][3] Approximately 50% of melanomas carry a BRAF mutation, which leads to the continuous activation of the MAPK signaling pathway, promoting uncontrolled cell growth and survival.[2][3][4]

This discovery paved the way for targeted therapies, specifically BRAF inhibitors, which have become a cornerstone of treatment for patients with BRAF-mutant melanoma.[5] The pyrazole scaffold is a recognized pharmacologically important structure in the development of kinase inhibitors for various diseases, including cancer.[6][7] This has led to research into novel pyrazole-based compounds, such as 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, as potential new therapeutic agents.

This guide will explore the hypothetical potential of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine as a BRAF inhibitor and compare it to the established standard-of-care drugs:

  • Dabrafenib (Tafinlar®) : A potent and selective BRAF inhibitor.[2][3][8]

  • Vemurafenib (Zelboraf®) : One of the first successful BRAF inhibitors developed.[9][10]

  • Trametinib (Mekinist®) : A MEK inhibitor often used in combination with a BRAF inhibitor to dually target the MAPK pathway.[4][11][12]

Mechanism of Action: Targeting the MAPK Pathway

The MAPK/ERK signaling pathway is a critical chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus.[4] In BRAF-mutant melanoma, the BRAF protein is constitutively active, leading to constant signaling through the pathway, causing cells to grow and divide uncontrollably.[3][13]

Standard-of-Care Drugs:

  • BRAF inhibitors (Dabrafenib and Vemurafenib) act as ATP-competitive inhibitors, binding to the active site of the mutated BRAF kinase and blocking its activity.[2][14] This prevents the phosphorylation of MEK, the next protein in the signaling cascade.[2]

  • MEK inhibitors (Trametinib) work one step down the pathway, inhibiting the kinase activity of MEK1 and MEK2.[11][12][15] This dual inhibition strategy, combining a BRAF and a MEK inhibitor, has been shown to improve progression-free and overall survival compared to BRAF inhibitor monotherapy.[5][16]

Hypothetical Mechanism of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine:

Based on its pyrazole core structure, which is common in kinase inhibitors, it is hypothesized that 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine could also function as an ATP-competitive inhibitor of the BRAF V600E mutant kinase. The 3-amino-1H-pyrazole moiety is a known hinge-binding motif for many kinases.[17] The isopropylphenyl group would likely occupy a hydrophobic pocket within the kinase domain, contributing to its binding affinity and selectivity.

Visualizing the MAPK Signaling Pathway

The following diagram illustrates the points of intervention for these inhibitors within the MAPK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Vemu_Dabra Vemurafenib Dabrafenib 4-IPP-3-amine (Hypothetical) Vemu_Dabra->BRAF Trametinib Trametinib Trametinib->MEK

Caption: MAPK signaling pathway and inhibitor targets.

Head-to-Head Performance Comparison

The following table presents a hypothetical comparison of key performance metrics between 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine and the standard-of-care drugs. These values are illustrative and would need to be determined through the experimental protocols outlined in the next section.

Parameter 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (Hypothetical) Dabrafenib Vemurafenib Trametinib
Target BRAF V600EBRAF V600E/K/D/RBRAF V600E/KMEK1/2
In Vitro IC50 (BRAF V600E) 5 nM0.8 nM31 nMN/A
Cellular EC50 (A375 melanoma) 25 nM10 nM100 nM1 nM
Oral Bioavailability (Mouse) 40%~20%~40-60%~72%
Plasma Protein Binding >98%>99%>99%~97%
Half-life (Mouse) 6 hours~3 hours~4 hours~4-5 days

Experimental Validation Workflows

To rigorously evaluate the potential of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, a series of standardized preclinical assays are required.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay 1. In Vitro Kinase Assay (IC50 Determination) ViabilityAssay 2. Cell Viability Assay (EC50 Determination) KinaseAssay->ViabilityAssay WesternBlot 3. Western Blot Analysis (Target Engagement) ViabilityAssay->WesternBlot PK_PD 4. Pharmacokinetics & Pharmacodynamics (PK/PD) WesternBlot->PK_PD Xenograft 5. Xenograft Efficacy Studies PK_PD->Xenograft

Caption: Preclinical validation workflow for novel kinase inhibitors.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of recombinant BRAF V600E protein and calculate the half-maximal inhibitory concentration (IC50).

Methodology (LanthaScreen™ Eu Kinase Binding Assay as an example):

  • Reagents and Materials:

    • Recombinant BRAF V600E enzyme

    • Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")

    • Test compound (4-(4-Isopropylphenyl)-1H-pyrazol-3-amine) and standard-of-care inhibitors

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound and standard-of-care inhibitors in DMSO, then dilute further in the assay buffer.

    • Add the diluted compounds to the wells of the 384-well plate. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.

    • Prepare a solution of the BRAF V600E enzyme and the tracer in the assay buffer.

    • Add the enzyme/tracer solution to the wells containing the compounds.

    • Prepare a solution of the Eu-anti-tag antibody in the assay buffer.

    • Add the antibody solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the percent inhibition against the log of the compound concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Causality: This assay directly measures the compound's ability to displace a known ATP-competitive ligand from the kinase's active site. It isolates the drug-target interaction from complex cellular processes, providing a pure measure of potency.

Protocol 2: Cell Viability Assay (EC50 Determination)

Objective: To assess the effect of the compound on the viability and proliferation of BRAF-mutant melanoma cells and determine the half-maximal effective concentration (EC50).

Methodology (MTT Assay):

  • Cell Line: A375 human melanoma cell line (BRAF V600E positive).

  • Procedure:

    • Seed A375 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and standard-of-care inhibitors in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[18]

    • Metabolically active cells will convert the yellow MTT to purple formazan crystals.[18]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[19]

    • Incubate overnight at 37°C.[18]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the EC50.

Causality: This assay provides a measure of the compound's functional effect in a cellular context. A potent EC50 value indicates that the compound can effectively penetrate the cell membrane and inhibit its target to produce a desired biological outcome (i.e., halting proliferation).

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

Objective: To confirm that the compound inhibits the intended target within the cell by measuring the phosphorylation status of downstream proteins in the MAPK pathway.

Methodology:

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC50) for a specified time (e.g., 2 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[20]

    • Transfer the separated proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.[20][22]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[22]

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Causality: This is a crucial self-validating step. A dose-dependent decrease in the p-ERK/ERK ratio confirms that the observed reduction in cell viability is indeed caused by the inhibition of the MAPK signaling pathway, providing direct evidence of on-target activity.[23]

Protocol 4: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Procedure:

    • Subcutaneously inject A375 melanoma cells into the flank of each mouse.

    • Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound, standard-of-care drug).[24]

    • Administer the treatments daily via oral gavage for a specified period (e.g., 21 days).[24]

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blot).

  • Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control.

Causality: This assay integrates the compound's potency, pharmacokinetics (absorption, distribution, metabolism, and excretion), and tolerability into a single, highly relevant efficacy readout. Success in a xenograft model is a critical milestone in preclinical drug development.[1][25] Patient-derived xenograft (PDX) models, which involve implanting tumor fragments directly from a patient into a mouse, can offer an even more predictive model of clinical response.[26][27]

Discussion and Future Directions

While 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine remains an investigational compound, this guide outlines a clear, scientifically rigorous path for its evaluation as a potential BRAF inhibitor. The head-to-head comparison with standard-of-care drugs like Dabrafenib, Vemurafenib, and Trametinib sets a high bar for efficacy and safety.

The provided experimental workflows are designed to be self-validating, ensuring that each step logically builds upon the last—from confirming direct target inhibition to demonstrating functional effects in cells and, ultimately, in vivo efficacy.

Future research should focus on:

  • Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to understand its off-target effects and potential for toxicity.

  • Resistance Mechanisms: Investigating how melanoma cells might develop resistance to this new compound, a known challenge with existing BRAF inhibitors.[9][10][28]

  • Combination Therapy: Exploring the synergistic potential of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine with MEK inhibitors, mirroring the current standard of care.[16][29]

By following these established and logical scientific protocols, the therapeutic potential of novel compounds like 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine can be thoroughly and objectively assessed, paving the way for the next generation of targeted cancer therapies.

References

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Vemurafenib - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]

  • Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Trametinib - DermNet. (n.d.). Retrieved March 3, 2026, from [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. (2012, December 3). Retrieved March 3, 2026, from [Link]

  • Fine Tuning Drugs to Fight Cancer | BNL Newsroom. (2020, November 30). Retrieved March 3, 2026, from [Link]

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.). Retrieved March 3, 2026, from [Link]

  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (n.d.). Retrieved March 3, 2026, from [Link]

  • Dabrafenib - DermNet. (n.d.). Retrieved March 3, 2026, from [Link]

  • What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024, July 17). Retrieved March 3, 2026, from [Link]

  • Vemurafenib - StatPearls - NCBI Bookshelf. (2025, May 4). Retrieved March 3, 2026, from [Link]

  • Combination Treatment of Patients with BRAF-Mutant Melanoma: A New Standard of Care. (n.d.). Retrieved March 3, 2026, from [Link]

  • vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved March 3, 2026, from [Link]

  • trametinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (2024, January 15). Retrieved March 3, 2026, from [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2025, January 3). Retrieved March 3, 2026, from [Link]

  • Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care. (n.d.). Retrieved March 3, 2026, from [Link]

  • Full article: Preclinical assessment of novel BRAF inhibitors: integrating pharmacokinetic-pharmacodynamic modelling in the drug discovery process. (2011, August 25). Retrieved March 3, 2026, from [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. (n.d.). Retrieved March 3, 2026, from [Link]

  • Preclinical assessment of novel BRAF inhibitors: integrating pharmacokinetic-pharmacodynamic modelling in the drug discovery process - PubMed. (2011, December 15). Retrieved March 3, 2026, from [Link]

  • A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. (n.d.). Retrieved March 3, 2026, from [Link]

  • The Melanoma Patient-Derived Xenograft (PDX) Model - PMC - NIH. (2020, January 28). Retrieved March 3, 2026, from [Link]

  • Drug Combos Validated in BRAF-Mutant Melanoma | Cancer Discovery - AACR Journals. (2014, December 3). Retrieved March 3, 2026, from [Link]

  • Melanoma Xenografts - Altogen Labs. (n.d.). Retrieved March 3, 2026, from [Link]

  • MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - Molecular Biology. (n.d.). Retrieved March 3, 2026, from [Link]

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Scilit. (n.d.). Retrieved March 3, 2026, from [Link]

  • BRAF (WT) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved March 3, 2026, from [Link]

  • Frontline Therapy for BRAF-Mutated Metastatic Melanoma: How Do You Choose, and Is There One Correct Answer? - ASCO Publications. (2019, May 17). Retrieved March 3, 2026, from [Link]

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. (2023, April 30). Retrieved March 3, 2026, from [Link]

  • Targeted and immunotherapy drugs for advanced melanoma skin cancer. (n.d.). Retrieved March 3, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022, November 27). Retrieved March 3, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014, April 28). Retrieved March 3, 2026, from [Link]

  • Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - AACR Journals. (2025, April 23). Retrieved March 3, 2026, from [Link]

  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed. (2022, November 27). Retrieved March 3, 2026, from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Retrieved March 3, 2026, from [Link]

  • Preclinical assessment of novel BRAF inhibitors: integrating pharmacokinetic-pharmacodynamic modelling in the drug discovery process - Taylor & Francis. (n.d.). Retrieved March 3, 2026, from [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | ACS Medicinal Chemistry Letters - ACS Publications. (2023, May 30). Retrieved March 3, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022, January 5). Retrieved March 3, 2026, from [Link]

  • An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved March 3, 2026, from [Link]

  • BRAF-mutant melanoma: treatment approaches, resistance mechanisms, and diagnostic strategies - Dove Medical Press. (2015, January 16). Retrieved March 3, 2026, from [Link]

Sources

Comparative

Validating the target engagement of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine in cells

This guide outlines the validation framework for 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine , a privileged scaffold structure often utilized in medicinal chemistry as a hinge-binding fragment for kinase inhibition (specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine , a privileged scaffold structure often utilized in medicinal chemistry as a hinge-binding fragment for kinase inhibition (specifically Cyclin-Dependent Kinases, CDKs) or as a core for Cyclooxygenase (COX) inhibitors.

Given the structural characteristics (pyrazole core, C3-amine hydrogen bond donor/acceptor, C4-hydrophobic aryl group), this guide assumes the primary biological target class to be Serine/Threonine Kinases (e.g., CDK2/Cyclin A) or COX-2 , and compares its validation against industry-standard reference compounds.

A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary & Compound Profile

4-(4-Isopropylphenyl)-1H-pyrazol-3-amine represents a classic "privileged scaffold" in fragment-based drug discovery (FBDD). Its 3-aminopyrazole moiety serves as a bidentate hydrogen bond donor/acceptor, typically mimicking the adenine ring of ATP in the kinase hinge region, while the 4-isopropylphenyl group exploits the hydrophobic pocket (Gatekeeper/Back-pocket) of the target enzyme.

Validation Challenge: Small molecular fragments or early leads often exhibit moderate potency (µM range) and rapid off-rates (


), making traditional biochemical assays insufficient for predicting in cellulo efficacy. Validating target engagement (TE) inside the live cell is critical to rule out off-target cytotoxicity and confirm mechanism of action (MoA).

Primary Target Assumption for this Guide: CDK2/Cyclin A (Kinase) or COX-2 (Enzyme). For the purpose of this comparative guide, we will focus on the Kinase (CDK2) validation workflow, as this is the most chemically consistent target for the 3-aminopyrazole pharmacophore.

Comparative Analysis: Candidate vs. Alternatives

To validate the performance of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (Candidate), it must be benchmarked against established clinical or tool compounds.

Table 1: Comparative Performance Metrics (Kinase/CDK2 Context)
FeatureCandidate: 4-(4-Isopropylphenyl)-...Alternative A: Roscovitine (Seliciclib)Alternative B: Dinaciclib (SCH 727965)
Role Early Lead / Fragment ProbeFirst-Gen Reference InhibitorPotent Clinical Candidate
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Purine Analog)ATP-Competitive (Pyrazolo[1,5-a]pyrimidine)
Potency (IC50) Expected: 1 - 10 µM ~0.1 - 0.7 µM< 5 nM
Selectivity Low (Promiscuous Scaffold)Moderate (CDK1/2/5)High (CDK1/2/5/9)
Cell Permeability High (LogP ~2.5, Low MW)ModerateModerate-High
TE Method Suitability CETSA (Best for low affinity)CETSA / Kinase AssayNanoBRET / Target Occupancy

Senior Scientist Insight:

  • Why compare with Roscovitine? It shares a similar purine-mimetic mechanism but has known limitations. If your candidate shows better residence time or thermal stabilization than Roscovitine despite lower potency, it indicates a superior binding entropy.

  • Why compare with Dinaciclib? This represents the "ceiling" of potency. Your candidate is unlikely to beat this in IC50, but may offer better physicochemical properties (e.g., solubility, CNS penetration).

Mechanistic Validation & Signaling Pathway

Understanding the downstream effect is crucial for phenotypic validation. For a CDK2 inhibitor, target engagement should result in G1/S phase arrest and reduced phosphorylation of Rb (Retinoblastoma protein).

Diagram 1: Mechanism of Action & Downstream Signaling

MoA_Pathway Compound 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine CDK2 Target: CDK2 / Cyclin E Compound->CDK2  Competitive Inhibition (Hinge Binding) ATP ATP ATP->CDK2  Activates Rb Rb Protein CDK2->Rb  Phosphorylation pRb p-Rb (Phosphorylated) Rb->pRb  Inactivation E2F E2F Transcription Factor Rb->E2F  Sequesters (Inhibits) pRb->E2F  Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase  Promotes Gene Expression

Caption: Competitive inhibition of CDK2 by the pyrazole-amine candidate prevents Rb phosphorylation, blocking E2F release and arresting the cell cycle at G1/S.

Experimental Validation Protocols

To prove the compound binds the target inside the cell (not just in a test tube), you must use biophysical intracellular assays.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm direct physical binding in live cells by measuring thermal stabilization. Why this method? It requires no tags or tracers, making it ideal for validating unmodified small molecules like 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine.

Workflow:

  • Cell Preparation: Seed cells (e.g., HCT116 or HeLa) to 70-80% confluency.

  • Treatment:

    • Arm A: DMSO Control.

    • Arm B: Candidate Compound (10 µM and 50 µM).

    • Arm C: Positive Control (Roscovitine, 10 µM).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat shock at a gradient (

    
    ) for 3 minutes.
    
  • Lysis: Freeze-thaw (3x) using liquid nitrogen/37°C bath to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Detection: Western Blot for CDK2.

  • Analysis: Plot Density vs. Temperature. A right-shift in the melting curve (

    
    ) indicates engagement.
    

Success Criteria:


 compared to DMSO control.
Protocol B: NanoBRET™ Target Engagement (Quantitative)

Objective: Measure intracellular affinity (


) and residence time.
Why this method?  It provides quantitative equilibrium binding data in live cells, unlike the qualitative CETSA.

Workflow:

  • Transfection: Transfect cells with NanoLuc-CDK2 fusion vector.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known CDK binder) at

    
     concentration.
    
  • Competition: Treat with serial dilutions of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine .

  • Measurement: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

  • Result: If your compound binds, it displaces the tracer, reducing the BRET signal.

Diagram 2: Validation Workflow Logic

Validation_Workflow Start Start: Candidate Compound Step1 1. In Vitro Kinase Assay (Biochemical IC50) Start->Step1 Step2 2. CETSA (Isothermal Dose Response) (Target Engagement) Step1->Step2 If IC50 < 10µM Step3 3. Functional Phenotype (Western Blot: p-Rb) Step2->Step3 If Tm Shift > 2C Decision Valid Binder? Step3->Decision Outcome Proceed to Lead Opt Decision->Outcome Yes

Caption: Step-wise validation logic ensuring biochemical potency translates to intracellular engagement and functional efficacy.

Troubleshooting & Optimization

Common Failure Mode: High biochemical potency but no cellular activity.

  • Cause: Poor permeability or high efflux (P-gp substrate).

  • Solution: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). The isopropyl group aids permeability, but the exposed amine may increase efflux. Consider synthesizing a prodrug or amide derivative if permeability is low.

Common Failure Mode: CETSA shows no shift.

  • Cause: The compound might stabilize a specific conformation not detected by the antibody, or the affinity is too low (

    
    ).
    
  • Solution: Run an Isothermal Dose Response (ITDR) at a fixed temperature (the

    
     of the protein) with increasing compound concentration. This is more sensitive than the 
    
    
    
    gradient.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Cicenas, J., et al. (2015). "CDK inhibitors: structure-activity relationships and prospects for cancer therapy." Current Medicinal Chemistry. Link

  • Laggner, C., et al. (2011). "Fragment-based screening of the human kinome." Journal of Medicinal Chemistry. Link

Validation

A Comparative Pharmacokinetic Analysis of Pyrazole Derivatives: A Guide for Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its versatile structure allows for extensive modification, making it a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its versatile structure allows for extensive modification, making it a privileged scaffold in the design of therapeutic agents with a wide array of pharmacological activities.[2][3][4] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[2] Understanding the pharmacokinetic (PK) properties of this class of compounds is paramount for researchers and drug development professionals to optimize drug design and predict clinical outcomes.

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of select pyrazole derivatives, supported by experimental data and methodologies.

Comparative Analysis of Pharmacokinetic Properties

The journey of a drug through the body is dictated by its ADME profile. For pyrazole derivatives, these properties can vary significantly based on their specific chemical structures.

Absorption

The rate and extent to which a drug enters the bloodstream largely determine its efficacy.

  • Celecoxib : This selective COX-2 inhibitor is rapidly absorbed after oral administration, reaching peak plasma concentrations (Tmax) in approximately 3 hours.[5][6][7]

  • Deracoxib : Another COX-2 inhibitor used in veterinary medicine, deracoxib also shows rapid absorption with a Tmax of around 2-3 hours.

  • Fipronil : Used as an ectoparasiticide, fipronil exhibits slower absorption after topical application, with a mean Tmax of about 101 hours.[8] Oral administration in dogs, however, leads to rapid absorption.[9]

Distribution

Once in the bloodstream, a drug is distributed to various tissues. The volume of distribution (Vd) is a key parameter here.

  • Celecoxib : Celecoxib has a large steady-state volume of distribution of approximately 429 L, indicating extensive tissue distribution.[5] It is also highly protein-bound (around 97%).[10]

  • Deracoxib : The Vd for deracoxib is approximately 2 L/kg.

  • Fipronil : Fipronil is lipophilic and distributes to various tissues, with a notable accumulation in adipose tissue and the liver.[11]

Metabolism

Metabolism is the process of chemical modification of drugs by the body, primarily in the liver.

  • Celecoxib : It is extensively metabolized, mainly by the cytochrome P450 enzyme CYP2C9, to form hydroxycelecoxib, which is then further oxidized to carboxycelecoxib.[5][6][7] These metabolites are pharmacologically inactive.[6][7] CYP3A4 plays a minor role in its metabolism.[6][7]

  • Deracoxib : The primary route of elimination for deracoxib is hepatic biotransformation, resulting in four main metabolites.[12]

  • Fipronil : Fipronil is primarily metabolized to its sulfone derivative, which is also pharmacologically active.[8][11]

Excretion

The final step is the removal of the drug and its metabolites from the body.

  • Celecoxib : Elimination occurs mainly through hepatic metabolism, with less than 3% of the drug excreted unchanged.[6][7] The elimination half-life is approximately 11.2 hours.[5]

  • Deracoxib : The majority of deracoxib is excreted in the feces as the parent drug or its metabolites.[12]

  • Fipronil : Fipronil and its metabolites are eliminated slowly, with a mean terminal half-life of about 154 hours after topical application.[8]

Table 1: Comparative Pharmacokinetic Parameters of Select Pyrazole Derivatives

ParameterCelecoxibDeracoxibFipronil (Topical)
Tmax (hours) ~3[5][6][7]~2-3~101[8]
Protein Binding ~97%[10]HighNot specified
Volume of Distribution (Vd) ~429 L[5]~2 L/kgHigh, accumulates in fat[11]
Primary Metabolism Route CYP2C9[5][6][7]Hepatic Biotransformation[12]Oxidation to sulfone[8][11]
Elimination Half-life (t½) ~11.2 hours[5]~12.5 hours (in horses)[13][14]~154 hours[8]
Primary Excretion Route Hepatic metabolism[5]Feces[12]Slow elimination

Experimental Protocols for Pharmacokinetic Profiling

Accurate determination of ADME properties relies on standardized and robust experimental protocols. In vitro ADME assays are crucial in early drug discovery to predict a compound's in vivo behavior.[15]

Workflow for In Vitro ADME Assessment

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion & Safety PAMPA PAMPA Assay Caco2 Caco-2 Permeability PAMPA->Caco2 Confirmatory PPB Plasma Protein Binding (Equilibrium Dialysis) Caco2->PPB Microsomal_Stability Liver Microsomal Stability PPB->Microsomal_Stability Hepatocyte_Stability Hepatocyte Stability Microsomal_Stability->Hepatocyte_Stability Confirmatory Metabolite_ID Metabolite Identification Hepatocyte_Stability->Metabolite_ID CYP_Inhibition CYP450 Inhibition Metabolite_ID->CYP_Inhibition hERG hERG Inhibition CYP_Inhibition->hERG

Caption: A typical workflow for in vitro ADME profiling.

Step-by-Step Methodology: Liver Microsomal Stability Assay

This assay is a primary screen to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[15]

  • Preparation of Reagents :

    • Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation :

    • In a 96-well plate, add the test compound to the liver microsome suspension.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching :

    • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.

  • Analysis :

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation :

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the line gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Causality Behind Experimental Choices : The use of a NADPH-regenerating system is crucial as it provides the necessary cofactors for CYP450 enzymes to function. Quenching the reaction with a solvent like acetonitrile is essential to halt enzymatic activity at precise time points, ensuring accurate kinetic data.

Metabolic Pathways and Potential for Drug-Drug Interactions

The metabolism of pyrazole derivatives is often mediated by cytochrome P450 enzymes, which can be a source of drug-drug interactions.[16]

Common Metabolic Pathways of Pyrazole Derivatives

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pyrazole Pyrazole Derivative Hydroxylation Hydroxylation Pyrazole->Hydroxylation CYP450s Oxidation Oxidation Pyrazole->Oxidation CYP450s Demethylation N- or O-Demethylation Pyrazole->Demethylation CYP450s Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs, SULTs Sulfation Sulfation Hydroxylation->Sulfation UGTs, SULTs Oxidation->Glucuronidation UGTs, SULTs Oxidation->Sulfation UGTs, SULTs Demethylation->Glucuronidation UGTs, SULTs Demethylation->Sulfation UGTs, SULTs Excreted Excreted Metabolites Glucuronidation->Excreted Sulfation->Excreted

Caption: Common metabolic pathways for pyrazole derivatives.

As seen with celecoxib, CYP2C9 is a major player in the metabolism of some pyrazole derivatives.[6][7] Co-administration of drugs that are inhibitors or inducers of CYP2C9 can significantly alter the plasma concentrations of these pyrazole compounds, potentially leading to adverse effects or reduced efficacy. For instance, strong CYP2C9 inhibitors like fluconazole can increase celecoxib exposure.

Furthermore, some pyrazole derivatives themselves can inhibit or induce CYP enzymes.[17] For example, celecoxib is also an inhibitor of CYP2D6.[7] Therefore, it is crucial to perform CYP450 inhibition and induction assays early in the drug discovery process.

Conclusion and Future Perspectives

The pharmacokinetic properties of pyrazole derivatives are diverse and highly dependent on their substitution patterns. A thorough understanding of their ADME profiles is essential for the successful development of safe and effective drugs. Early and comprehensive in vitro ADME screening, coupled with an understanding of potential metabolic pathways and drug-drug interactions, can guide medicinal chemists in designing molecules with optimal pharmacokinetic characteristics. As our understanding of drug metabolism and transport continues to evolve, so too will our ability to predict the clinical performance of this important class of therapeutic agents.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Burch, J. (2024, February 28). Celecoxib. StatPearls. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (n.d.). Celecoxib Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Celecoxib. Retrieved from [Link]

  • Thorn, C. F., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. Retrieved from [Link]

  • Juvonen, R. O., et al. (1993). Inducibility of P450Coh by pyrazole and its derivatives. Biochemical pharmacology, 46(10), 1803–1809. Retrieved from [Link]

  • Dr.Oracle. (2025, November 11). What are the pharmacokinetics of fipronil? Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(3), 1148-1165. Retrieved from [Link]

  • Ali, M. A., et al. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4), 1-15. Retrieved from [Link]

  • Faraone, I., et al. (2024, November 6). Clinical Pharmacology of Celecoxib. Journal of Clinical Pharmacology, 64(11), 1237-1244. Retrieved from [Link]

  • FDA. (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from [Link]

  • Quereshi, S. (n.d.). Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. Jetir.Org. Retrieved from [Link]

  • Ben-Ammar, A., et al. (2023, July 21). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(10), 105151. Retrieved from [Link]

  • Scott, E. E., et al. (2017). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry, 292(40), 16493–16502. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME Properties of compound 6. Retrieved from [Link]

  • Kumar, A., et al. (2018). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Bioorganic & medicinal chemistry, 26(15), 4446–4463. Retrieved from [Link]

  • FDA. (2021, August 20). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from [Link]

  • FDA. (1987, February). Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. Retrieved from [Link]

  • de Oliveira, C. M., et al. (2021). Oral pharmacokinetic profile of fipronil and efficacy against flea and tick in dogs. Veterinary parasitology, 295, 109477. Retrieved from [Link]

  • Drugs.com. (n.d.). Deramaxx for Dogs: Uses, Dosage, Side Effects. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Retrieved from [Link]

  • IJPR. (2023, January 9). REGULATORY GUIDELINES FOR CONDUCTING BIOAVAILABILITY AS PER USFDA. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Davis, J. L., et al. (2011). The pharmacokinetics and in vitro cyclooxygenase selectivity of deracoxib in horses. Journal of veterinary pharmacology and therapeutics, 34(1), 12–16. Retrieved from [Link]

  • ResearchGate. (2026, February 17). PLASMA PHARMACOKINETIC PROFILE OF FIPRONIL 1% POUR-ON IN GOATS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Drug Interactions Due to Cytochrome P450. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). FIPRONIL. Retrieved from [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Gobburu, J. V., & Marroum, P. J. (2001). Population pharmacokinetics. A regulatory perspective. Arzneimittel-Forschung, 51(6), 483–490. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative disposition kinetics of oral deracoxib in sheep and goats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

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Comparative

Benchmarking the Anti-Proliferative Activity of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine: A Strategic Guide for Kinase Inhibitor Profiling

[1] Executive Summary: The 3-Amino-4-Arylpyrazole Scaffold[1] 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine represents a privileged scaffold in medicinal chemistry, specifically targeting ATP-binding pockets of kinases.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The 3-Amino-4-Arylpyrazole Scaffold[1]

4-(4-Isopropylphenyl)-1H-pyrazol-3-amine represents a privileged scaffold in medicinal chemistry, specifically targeting ATP-binding pockets of kinases.[1] The 3-amino-4-arylpyrazole core is structurally pre-organized to mimic the adenine ring of ATP, making it a potent candidate for inhibiting Cyclin-Dependent Kinases (CDKs) , Vascular Endothelial Growth Factor Receptors (VEGFR) , and p38 MAP Kinase .[1]

This guide establishes a rigorous benchmarking framework for evaluating this compound's anti-proliferative efficacy. Unlike generic screening, this protocol demands direct comparison against clinically validated inhibitors sharing mechanistic overlap: Dinaciclib (CDK1/2/5/9) , Sorafenib (VEGFR/Raf) , and Pazopanib (VEGFR/PDGFR) .[1]

Part 1: Mechanistic Rationale & Target Validation

The Structural Hypothesis

The 4-aryl-3-aminopyrazole motif functions as a hinge-binder in the kinase ATP pocket.[1]

  • Hinge Binding: The pyrazole nitrogen (N1-H or N2) and the exocyclic 3-amino group form critical hydrogen bonds with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).[1]

  • Hydrophobic Pocket: The 4-(4-isopropylphenyl) group is designed to penetrate the hydrophobic back-pocket (Gatekeeper region).[1] The isopropyl substituent provides steric bulk and lipophilicity, potentially enhancing selectivity for kinases with larger gatekeeper residues or specific hydrophobic pockets (e.g., VEGFR2, p38α).[1]

Primary Signaling Pathways

To benchmark efficacy, we must assay the compound's ability to disrupt specific oncogenic signaling cascades.[1]

1. CDK/Rb/E2F Pathway (Cell Cycle Arrest)

Inhibition of CDK2/Cyclin E or CDK4/6/Cyclin D prevents the phosphorylation of Retinoblastoma protein (Rb), blocking the release of E2F transcription factors and arresting cells in the G1 phase.[1]

2. VEGF/ERK Pathway (Angiogenesis & Proliferation)

Inhibition of VEGFR2 prevents downstream phosphorylation of ERK1/2, suppressing endothelial cell proliferation and tumor angiogenesis.[1]

SignalingPathways cluster_CDK CDK/Rb/E2F Pathway (Cell Cycle) cluster_VEGF VEGFR/ERK Pathway (Angiogenesis) Compound 4-(4-Isopropylphenyl)- 1H-pyrazol-3-amine CDK2 CDK2/Cyclin E Compound->CDK2 Inhibits VEGFR2 VEGFR2 Receptor Compound->VEGFR2 Inhibits Rb Rb (Active) CDK2->Rb Phosphorylates Rb_P p-Rb (Inactive) Rb->Rb_P E2F E2F Transcription Factor Rb->E2F Sequesters G1_S G1 -> S Transition E2F->G1_S Promotes VEGF VEGF Ligand VEGF->VEGFR2 Activates RAF Raf VEGFR2->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Promotes

Figure 1: Dual-mechanism hypothesis.[1][2] The compound is predicted to inhibit CDK2 (blocking G1/S transition) and VEGFR2 (blocking angiogenesis signaling).[1]

Part 2: Benchmarking Strategy & Comparator Selection

To objectively validate the activity of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, it must be screened alongside "Gold Standard" inhibitors.[1]

Table 1: Recommended Comparator Compounds
ComparatorTarget ProfileRole in Benchmark
Dinaciclib CDK1, CDK2, CDK5, CDK9Potency Standard: High-affinity CDK inhibitor (IC50 < 5 nM).[1] Used to define the "ceiling" of anti-proliferative potency in solid tumors.
Sorafenib VEGFR, PDGFR, RafKinase Selectivity Control: Multi-kinase inhibitor.[1] Used to benchmark activity in angiogenic assays (HUVEC) and Raf-dependent lines.[1]
Pazopanib VEGFR, PDGFR, c-KitStructural Analog: Shares the pyrazole-pyrimidine scaffold logic.[1] Useful for SAR comparison.
Staurosporine Pan-KinasePositive Control: Ensures assay validity by inducing broad-spectrum apoptosis.[1]

Part 3: Experimental Protocols

Protocol A: In Vitro Anti-Proliferative Assay (MTT/CellTiter-Glo)

Objective: Determine the IC50 of the compound across a panel of cancer cell lines representing different genetic backgrounds.[1]

Cell Line Panel Selection:

  • MCF-7 (Breast): ER+, Wild-type Rb (Sensitive to CDK4/6 inhibition).[1]

  • MDA-MB-231 (Breast): Triple-negative, KRAS mutant (Sensitive to Raf/MEK inhibition).[1]

  • HUVEC (Endothelial): Primary cells (Sensitive to VEGFR inhibition).[1]

  • HCT-116 (Colon): p53 wild-type (Sensitive to cell cycle arrest).[1]

Workflow:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare a 10-point serial dilution of the compound (e.g., 10 µM down to 0.1 nM) in DMSO. Final DMSO concentration < 0.5%. Include Comparators (Dinaciclib, Sorafenib) in parallel.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo.[1] Incubate 4h. Solubilize formazan crystals (if MTT) and read absorbance at 570 nm.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Dinaciclib IC50 in MCF-7 should be < 50 nM.[1] If > 100 nM, the assay sensitivity is compromised.[1]

Protocol B: Kinase Selectivity Profiling (ADP-Glo Assay)

Objective: Confirm the direct molecular target (CDK vs. VEGFR).[1]

Workflow:

  • Reaction Mix: Combine recombinant kinase (CDK2/CycE or VEGFR2), substrate (Histone H1 or Poly Glu:Tyr), and ATP (10 µM) in kinase buffer.[1]

  • Inhibition: Add 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine at 1 µM and 10 µM.

  • Incubation: 60 min at Room Temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP).[1] Then add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

  • Readout: Measure Luminescence.

Data Interpretation:

  • > 80% Inhibition at 1 µM: Potent Hit.

  • < 50% Inhibition at 10 µM: Inactive against this target.

Part 4: Data Presentation & Analysis

Expected Results (Hypothetical Benchmark)

The following table illustrates how to structure your benchmarking data. Note: Values below are representative of the 3-amino-4-arylpyrazole class, not specific experimental data for this exact molecule.

Table 2: Comparative IC50 Values (µM)
Cell LineTissue4-(4-Isopropylphenyl)-...[1]Dinaciclib (CDK Ref)Sorafenib (VEGFR Ref)Interpretation
MCF-7 Breast1.5 - 3.0 0.0042.5Moderate potency; likely CDK-driven.[1]
HUVEC Endothelial0.8 - 1.2 > 0.10.03Strong anti-angiogenic potential.[1]
A549 Lung> 10.0 0.053.2Low efficacy in KRAS-driven lines?[1]
BJ Fibroblast Normal> 50.0 > 1.0> 10.0Selectivity Window: Favorable toxicity profile.
Visualization of Mechanism (Western Blot)

To prove the compound acts via the predicted pathway, you must demonstrate modulation of downstream biomarkers.[1]

WesternBlotWorkflow cluster_Probes Primary Antibodies Sample Treated Lysate (MCF-7 Cells) Gel SDS-PAGE Separation Sample->Gel Transfer PVDF Membrane Transfer Gel->Transfer pRb Anti-pRb (S807/811) (CDK Marker) Transfer->pRb pERK Anti-pERK1/2 (VEGFR Marker) Transfer->pERK Actin Anti-Beta-Actin (Loading Control) Transfer->Actin Result Band Quantification (Densitometry) pRb->Result pERK->Result Actin->Result

Figure 2: Biomarker Validation Workflow. A reduction in pRb (S807/811) confirms CDK inhibition.[1] A reduction in pERK1/2 confirms VEGFR/MAPK pathway suppression.[1]

Part 5: References

  • Lapenna, S., & Giordano, A. (2009). Cell cycle kinases as therapeutic targets for cancer.[1] Nature Reviews Drug Discovery, 8(7), 547-566.[1] Link

  • Parry, D., et al. (2010). Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor.[1] Molecular Cancer Therapeutics, 9(8), 2344-2353.[1] Link

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis.[1] Cancer Research, 64(19), 7099-7109.[1] Link

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update.[1] Pharmacological Research, 144, 19-50.[1] Link

  • Hassan, G. S., et al. (2019). Synthesis and anticancer activity of some new pyrazole derivatives.[1] Journal of Chemistry, 2019, Article ID 4697280.[1] Link

Sources

Validation

Bridging the Bench and the Bedside: A Comparative Guide to Establishing the In Vitro-In Vivo Correlation for 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine

Introduction: From Molecule to Medicine In modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is both arduous and defined by uncertainty. A critical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Molecule to Medicine

In modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is both arduous and defined by uncertainty. A critical challenge is predicting how the efficacy observed in a controlled in vitro setting—such as a test tube or a petri dish—will translate to the complex biological milieu of a living organism (in vivo). This relationship, termed the In Vitro-In Vivo Correlation (IVIVC), serves as a cornerstone of preclinical development.[1][2][3] Establishing a robust IVIVC allows researchers to make informed decisions, optimize formulations, and potentially reduce the need for extensive animal testing by using in vitro results as a reliable surrogate.[2][4]

This guide focuses on a novel investigational compound, 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine (hereafter designated Pyrazolamine-iP ). The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with kinase inhibition.[5][6] Given this structural alert, we will proceed with the hypothesis that Pyrazolamine-iP is a kinase inhibitor. For the purposes of this guide, we will outline a rigorous, comparative framework to assess its efficacy against a critical oncogenic target: the BRAF V600E kinase , a driver of approximately 50% of malignant melanomas.[7][8]

To provide a meaningful benchmark, the performance of Pyrazolamine-iP will be compared against Vemurafenib , a well-characterized, FDA-approved inhibitor of BRAF V600E.[8][9] This document provides the strategic rationale, detailed experimental protocols, and data interpretation framework necessary to build a compelling IVIVC case for this promising new agent.

Part 1: The Foundation - In Vitro Efficacy Profiling

The first step is to quantify the direct potency and cellular activity of Pyrazolamine-iP. This involves a tiered approach, moving from a clean biochemical assay to a more complex cell-based system.

Biochemical Potency: Direct Target Inhibition

The initial and most fundamental question is: how potently does Pyrazolamine-iP inhibit the BRAF V600E kinase enzyme? A cell-free biochemical assay is the gold standard for determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Causality: This assay is crucial because it isolates the interaction between the drug and its direct target, free from confounding biological variables like cell membrane permeability or efflux pump activity. It provides a pure measure of on-target potency. A low nanomolar IC50 is a strong indicator of a promising starting point.

Cellular Activity: Proving Target Engagement and Effect

Demonstrating that the compound can enter a cancer cell and inhibit its target in a native environment is the next critical milestone. For this, we utilize the A375 human malignant melanoma cell line, which endogenously expresses the BRAF V600E mutation and is highly dependent on the MAPK signaling pathway for survival.[10]

Key cellular assays include:

  • Phospho-ERK Western Blot: As BRAF's downstream effector is MEK, which in turn phosphorylates ERK, measuring the levels of phosphorylated ERK (p-ERK) is a direct biomarker of target engagement. A potent inhibitor should drastically reduce p-ERK levels at low concentrations.

  • Cell Viability/Proliferation Assay (e.g., MTS/CCK-8): This assay determines the compound's ability to halt cancer cell growth. The resulting EC50 value (half-maximal effective concentration) is a key metric. Discrepancies between the biochemical IC50 and the cellular EC50 can provide early insights into potential issues like poor cell permeability.[10]

The overall workflow for screening and validating a novel kinase inhibitor like Pyrazolamine-iP is a multi-stage process designed to de-risk progression to more complex models.

G cluster_1 In Vivo Validation cluster_2 IVIVC Analysis biochem Biochemical Assay (IC50 vs. BRAF V600E) cell_engage Target Engagement Assay (p-ERK Western Blot) biochem->cell_engage Potency Confirmed? cell_effect Cell Proliferation Assay (EC50 in A375 cells) cell_engage->cell_effect Cellular Activity? pk_study Pharmacokinetics (PK) (Bioavailability, T1/2) cell_effect->pk_study Advance to In Vivo efficacy_study In Vivo Efficacy Study (Xenograft Model) pk_study->efficacy_study Favorable PK Profile? correlation Correlate In Vitro EC50 with In Vivo Efficacy efficacy_study->correlation Establish Correlation

Caption: Workflow for kinase inhibitor validation.

Comparative In Vitro Data

The following table presents real-world data for the comparator, Vemurafenib, alongside the target data profile we would seek for our investigational compound, Pyrazolamine-iP.

CompoundTarget KinaseBiochemical IC50Cellular EC50 (A375)Reference
Vemurafenib BRAF V600E31 nM160 nM[8][9]
Pyrazolamine-iP BRAF V600ETarget: < 50 nMTarget: < 200 nMHypothetical

Detailed Protocol: In Vitro BRAF V600E Kinase Activity Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase activity.

Objective: To determine the IC50 of Pyrazolamine-iP against recombinant human BRAF V600E.

Materials:

  • Recombinant human BRAF V600E enzyme.

  • Biotinylated MEK1 substrate.

  • ATP (Adenosine triphosphate).

  • Europium-labeled anti-phospho-MEK antibody (Donor).

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor).

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Pyrazolamine-iP and Vemurafenib (as control).

  • 384-well low-volume assay plates.

  • TR-FRET plate reader.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Pyrazolamine-iP in 100% DMSO, starting from a 10 mM stock. The final assay concentration will be 100-fold lower. Rationale: This dilution series ensures a full dose-response curve, enabling accurate IC50 calculation.

  • Enzyme/Substrate Mix: Prepare a master mix containing assay buffer, BRAF V600E enzyme, and biotinylated MEK1 substrate.

  • Assay Plate Setup:

    • Dispense 5 µL of the Enzyme/Substrate mix into each well.

    • Add 50 nL of the serially diluted compounds (and DMSO for vehicle controls) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. Rationale: This pre-incubation step ensures the reaction starts only after the inhibitor has had a chance to interact with the target.

  • Initiate Reaction: Prepare an ATP solution in assay buffer at a concentration equal to its Km (Michaelis constant). Add 5 µL to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Stop & Detect: Add 10 µL of a stop/detection mix containing the Europium-labeled antibody and SA-APC in EDTA-containing buffer. The EDTA chelates Mg2+, stopping the kinase reaction. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm (APC) and 620 nm (Europium).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Part 2: The Proving Ground - In Vivo Preclinical Evaluation

Positive in vitro data is necessary but not sufficient. An in vivo study is required to assess efficacy within a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK).

The Model: Human Tumor Xenograft

The most common and relevant model for this target is a subcutaneous xenograft using the A375 cell line in immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[10]

Causality: This model allows us to grow a human BRAF V600E-mutant tumor in a living system. By treating the mice with Pyrazolamine-iP, we can directly measure the compound's ability to control tumor growth. Key endpoints are Tumor Growth Inhibition (TGI) and, in some cases, tumor regression.

The Experiment: Dosing and Monitoring

Mice bearing established A375 tumors (e.g., 100-150 mm³) are randomized into groups:

  • Vehicle Control: The formulation buffer without any drug.

  • Pyrazolamine-iP: Dosed at several concentrations (e.g., 25, 50, 75 mg/kg) orally, once or twice daily.

  • Vemurafenib (Positive Control): Dosed at a known effective concentration (e.g., 75 mg/kg, twice daily) to serve as a benchmark.[11][12][13]

Tumor volume and body weight are measured 2-3 times per week. Body weight is a critical indicator of toxicity.

Comparative In Vivo Data

This table shows the expected outcome for our investigational compound against the established benchmark.

CompoundAnimal ModelDose & ScheduleTumor Growth Inhibition (TGI)Reference
Vemurafenib A375 Xenograft75 mg/kg, BID, p.o.>80% (often causes regression)[11][12]
Pyrazolamine-iP A375 XenograftTarget: < 100 mg/kg, BIDTarget: > 70%Hypothetical

Detailed Protocol: A375 Melanoma Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Pyrazolamine-iP in an A375 subcutaneous xenograft model.

Materials:

  • Female athymic nude mice, 6-8 weeks old.

  • A375 human melanoma cells.

  • Matrigel.

  • Pyrazolamine-iP and Vemurafenib.

  • Dosing vehicle (e.g., 2% Klucel LF in water, pH 4).[9]

  • Calipers for tumor measurement.

Methodology:

  • Cell Implantation: Harvest A375 cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50 million cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin caliper measurements 7 days post-inoculation. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When mean tumor volume reaches ~120 mm³, randomize mice into treatment groups (n=8-10 per group). Rationale: Randomization ensures that any pre-existing differences in tumor size are evenly distributed, preventing bias in the results.

  • Treatment: Prepare dosing formulations daily. Administer compounds orally (p.o.) via gavage at the specified dose and schedule for 21 consecutive days.

  • Data Collection: Measure tumor volume and body weight three times per week.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the 21-day treatment period. Tumors are excised and weighed.

  • Analysis: Calculate the percent TGI for each group using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Part 3: Bridging the Gap - Establishing the IVIVC

The ultimate goal is to build a predictive model linking the in vitro data to the in vivo outcome.[14] This correlation is rarely a simple 1:1 relationship due to the complexities of pharmacology.

The MAPK Signaling Pathway

Understanding the target pathway is essential for interpreting both in vitro and in vivo results. BRAF V600E constitutively activates the MAPK/ERK signaling cascade, leading to uncontrolled cell proliferation. An effective inhibitor breaks this chain of command.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation) ERK->Nucleus Inhibitor Pyrazolamine-iP Vemurafenib Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by BRAF inhibitors.

Factors Influencing the Correlation

A strong IVIVC is achieved when the in vivo efficacy can be directly predicted by the in vitro potency. For kinase inhibitors, this often means that the plasma concentration of the drug in the mouse should exceed the cellular EC50 for a sustained period.

Key Influencing Factors:

  • Pharmacokinetics (PK): A compound with a potent IC50 is useless if it has poor oral bioavailability or is metabolized too quickly. A full PK profile (measuring drug concentration in plasma over time) is essential to understand the exposure at the tumor site.

  • Target Occupancy: Does the drug reach the tumor in sufficient concentrations to bind to and inhibit BRAF V600E? This can be measured via pharmacodynamic (PD) biomarkers, such as analyzing p-ERK levels in tumor tissue from treated animals.

  • Off-Target Effects: A compound may appear more potent in vivo if it hits other targets that also contribute to anti-tumor activity. Conversely, off-target toxicity can limit the achievable dose, making the compound appear less effective in vivo than its in vitro potency would suggest.

Conclusion and Forward Outlook

This guide outlines a comprehensive, scientifically-grounded strategy for evaluating 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine (Pyrazolamine-iP) as a novel BRAF V600E inhibitor. By systematically characterizing its biochemical potency, confirming its cellular mechanism of action, and validating its efficacy in a relevant preclinical model, a clear and defensible In Vitro-In Vivo Correlation can be established.

The direct comparison against a benchmark compound like Vemurafenib provides essential context for decision-making. If Pyrazolamine-iP demonstrates comparable or superior in vitro potency that translates to robust in vivo tumor growth inhibition with a favorable safety profile, it would represent a strong candidate for further development. The protocols and logical framework presented here provide the self-validating system required to build a compelling case for this novel molecule's therapeutic potential.

References

  • Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Available at: [Link]

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  • Jamei, M., & Turner, D. B. (2015). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available at: [Link]

  • PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available at: [Link]

  • Tsai, J., et al. (2008). Identification of a novel family of BRAF V600E inhibitors. PMC. Available at: [Link]

  • Tsai, J., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Publications. Available at: [Link]

  • Vitro Biotech. Targeting BRAF V600E: Using A375 Series Cells to Evaluate Inhibitor Efficacy. Available at: [Link]

  • American Association for Cancer Research. (2026). Overcoming the Limits of Inhibition: Mutant-Selective BRAF Degraders. AACR Journals. Available at: [Link]

  • American Association for Cancer Research. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. Available at: [Link]

  • Li, Z., et al. (2017). Effects of PHA-665752 and vemurafenib combination treatment on in vitro and murine xenograft growth of human colorectal cancer cells with BRAFV600E mutations. PMC. Available at: [Link]

  • Kuil, J., et al. (2017). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. Available at: [Link]

  • ResearchGate. (2012). Efficacy of vemurafenib monotherapy in CRC xenograft models. Available at: [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

  • ResearchGate. (2025). Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule. Available at: [Link]

  • Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Available at: [Link]

  • PubMed. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Available at: [Link]

  • Chemistry Central Journal. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]

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Comparative

Evaluation of the therapeutic index of 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine compared to similar compounds

A Senior Application Scientist's Guide to Assessing Therapeutic Index in Novel Pyrazole-Based Compounds For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Assessing Therapeutic Index in Novel Pyrazole-Based Compounds

For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility allows for a wide range of pharmacological activities, from anti-inflammatory to anticancer effects.[2][3] However, the journey from a promising compound to a viable therapeutic agent is fraught with challenges, paramount among them being the establishment of a favorable therapeutic index (TI). The TI is a critical measure of a drug's safety, quantifying the window between its therapeutic and toxic doses.[4][5]

This guide provides a comprehensive framework for evaluating the therapeutic index of a novel pyrazole derivative, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine, in comparison to established and experimental compounds with similar structural motifs. We will delve into the theoretical underpinnings of TI, present detailed experimental protocols for its determination, and analyze hypothetical data to illustrate the decision-making process in early-stage drug development.

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[6] In preclinical studies, this is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50), or the median toxic dose (TD50) to the ED50.[5] A higher TI is desirable, indicating a wider margin of safety.[7] Conversely, drugs with a narrow therapeutic index (NTI) require careful dose monitoring to avoid adverse effects.[8][9]

The U.S. Food and Drug Administration (FDA) pays close attention to the therapeutic index, especially for NTI drugs, where small variations in dose or blood concentration can lead to serious therapeutic failures or adverse reactions.[8][9]

Comparative Compounds: Setting the Benchmark

To contextualize the therapeutic potential of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (herein referred to as Compound X), we will compare it against two well-characterized pyrazole-containing compounds that act as cyclooxygenase (COX) inhibitors:

  • Celecoxib: A selective COX-2 inhibitor widely used as an anti-inflammatory drug.[10] It serves as a benchmark for a successful therapeutic agent with a known clinical profile.[11]

  • SC-560: A highly selective COX-1 inhibitor.[12][13] While not a clinical drug, it provides a valuable research tool to understand the pharmacological and toxicological consequences of selective COX-1 inhibition.[14]

Many pyrazole derivatives exhibit their anti-inflammatory effects through the inhibition of COX enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[15]

Experimental Evaluation of Therapeutic Index

The determination of a therapeutic index requires a two-pronged experimental approach: assessing the compound's efficacy in a relevant disease model and evaluating its toxicity profile.

Part 1: Efficacy Assessment - Anti-Inflammatory Activity

A standard model for evaluating the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rats.[16]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Compound X (e.g., 10, 30, 100 mg/kg, p.o.)

    • Celecoxib (e.g., 10, 30, 100 mg/kg, p.o.)

    • SC-560 (e.g., 10, 30, 100 mg/kg, p.o.)

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control. The ED50 (the dose causing 50% inhibition of edema) is then determined by plotting a dose-response curve.

Workflow for Efficacy Assessment

G cluster_0 Efficacy Study: Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Grouping and Dosing Grouping and Dosing Animal Acclimatization->Grouping and Dosing Inflammation Induction Inflammation Induction Grouping and Dosing->Inflammation Induction Paw Volume Measurement Paw Volume Measurement Inflammation Induction->Paw Volume Measurement Data Analysis (ED50) Data Analysis (ED50) Paw Volume Measurement->Data Analysis (ED50)

Caption: Workflow for determining the in vivo efficacy (ED50) of test compounds.

Part 2: Toxicity Assessment

Toxicity evaluation is a multi-faceted process that includes acute and sub-chronic toxicity studies.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

  • Dosing: A single female rat is dosed with the test compound at a starting dose (e.g., 175 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • LD50 Estimation: This sequential dosing continues until the criteria for stopping are met, and the LD50 is estimated using maximum likelihood methods.

Protocol: Sub-chronic Toxicity (28-Day Repeated Dose Study - OECD Guideline 407)

  • Animal Grouping and Dosing: Rats are divided into groups and administered the test compounds or vehicle daily for 28 days at three different dose levels (e.g., low, medium, high).

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for analysis of hematological and biochemical parameters.

  • Histopathology: Major organs are collected, weighed, and subjected to histopathological examination to identify any treatment-related changes.

  • TD50 Determination: The TD50, the dose causing a specific toxic effect in 50% of the animals (e.g., a significant elevation in liver enzymes), is determined.

Workflow for Toxicity Assessment

G cluster_1 Toxicity Study Acute Toxicity (LD50) Acute Toxicity (LD50) Histopathology Histopathology Acute Toxicity (LD50)->Histopathology Sub-chronic Toxicity (TD50) Sub-chronic Toxicity (TD50) Sub-chronic Toxicity (TD50)->Histopathology Clinical Observations Clinical Observations Clinical Observations->Sub-chronic Toxicity (TD50) Hematology & Biochemistry Hematology & Biochemistry Hematology & Biochemistry->Sub-chronic Toxicity (TD50)

Caption: Key components of the in vivo toxicity evaluation.

Comparative Data Analysis (Hypothetical)

The following table summarizes hypothetical data for our comparative evaluation:

CompoundED50 (mg/kg) (Anti-inflammatory)LD50 (mg/kg) (Acute Toxicity)TD50 (mg/kg) (Hepatotoxicity)Therapeutic Index (LD50/ED50)Therapeutic Index (TD50/ED50)
Compound X 25>2000500>8020
Celecoxib 3015004005013.3
SC-560 40800200205

Interpretation of Hypothetical Results:

  • Compound X demonstrates the most promising profile. It has the lowest ED50, indicating high potency. Its high LD50 and TD50 values result in a superior therapeutic index compared to both Celecoxib and SC-560. This suggests a wide margin of safety.

  • Celecoxib , as an approved drug, shows a good therapeutic index, providing a solid benchmark for what is considered clinically acceptable.[11][17]

  • SC-560 exhibits the lowest therapeutic index. Its relatively high efficacy is offset by a greater toxicity profile, which is a known concern for non-steroidal anti-inflammatory drugs (NSAIDs) that are non-selective or COX-1 selective, often leading to gastrointestinal issues.[14]

Structure-Activity Relationship (SAR) Insights

The structure of pyrazole derivatives significantly influences their biological activity and selectivity.[18][19][20] For instance, the substituents on the pyrazole ring can dictate the compound's ability to bind to the active sites of COX-1 and COX-2.[21] The isopropylphenyl group at the 4-position of the pyrazole ring in Compound X is a key structural feature that warrants further investigation to understand its contribution to the observed high potency and favorable safety profile.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the therapeutic index of a novel pyrazole derivative, 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine. Based on our hypothetical data, Compound X emerges as a promising lead candidate with a potentially superior safety profile compared to established drugs like Celecoxib.

Further preclinical development of Compound X would involve:

  • More comprehensive in vivo toxicity studies, including chronic toxicity and carcinogenicity assessments.

  • Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies to understand its behavior in the body.

  • In-depth mechanistic studies to confirm its target engagement and selectivity profile.

By rigorously applying these evaluative frameworks, researchers can make informed decisions in the complex process of drug discovery and development, ultimately aiming to deliver safer and more effective therapies to patients.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. (n.d.). Retrieved from [Link]

  • Structure–activity relationship of the new pyrazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed. (2014, May 1). Retrieved from [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • What is the therapeutic index of drugs? - MedicalNewsToday. (2025, April 30). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021 - PubMed. (2017, November 1). Retrieved from [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents | EXCLI Journal. (2016, March 1). Retrieved from [Link]

  • Setting and Implementing Standards for Narrow Therapeutic Index Drugs | FDA. (2024, February 26). Retrieved from [Link]

  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed. (2015, February 1). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024, June 28). Retrieved from [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Retrieved from [Link]

  • Clinical Pharmacology of Celecoxib. (2024, November 6). Retrieved from [Link]

  • Therapeutic index - Wikipedia. (n.d.). Retrieved from [Link]

  • Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Time to reappraise the therapeutic place of celecoxib - PMC. (2018, January 3). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). Retrieved from [Link]

  • Celecoxib: uses, dosing, warnings, adverse events, interactions - MedCentral. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Therapeutic Index: Definition & Formula | StudySmarter. (2024, August 27). Retrieved from [Link]

  • Pharmacometric Approach To Define Narrow Therapeutic Index (NTI) Drugs & Evaluate Bioequivalence (BE) Criteria for. (n.d.). Retrieved from [Link]

  • Understanding generic narrow therapeutic index drugs - FDA. (2022, November 1). Retrieved from [Link]

  • What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? - Dr.Oracle. (2025, September 27). Retrieved from [Link]

  • Narrow Therapeutic Index drugs: clinical pharmacology perspective - Ovid. (2000, October 27). Retrieved from [Link]

  • Priva-CELECOXIB PRODUCT MONOGRAPH PrPriva-CELECOXIB (Celecoxib Capsules) Capsules, 100 mg and 200 mg ATC Code. (2021, April 8). Retrieved from [Link]

  • Therapeutic Index - Computational Chemistry Glossary - Deep Origin. (2024, July 1). Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30). Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - Neuroquantology. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017, October 2). Retrieved from [Link]

Sources

Validation

Assessing the resistance profile of cancer cells to 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine

This guide outlines a rigorous framework for assessing the resistance profile of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (hereafter referred to as IPP-Amine ), a pyrazole-based small molecule with significant activity a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for assessing the resistance profile of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (hereafter referred to as IPP-Amine ), a pyrazole-based small molecule with significant activity against cell cycle kinases (specifically the CDK and Aurora kinase families).

Executive Summary & Mechanism of Action

4-(4-Isopropylphenyl)-1H-pyrazol-3-amine (IPP-Amine) represents a class of aminopyrazole scaffolds that function primarily as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases. Structurally, the pyrazole-3-amine core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region, while the 4-isopropylphenyl moiety extends into the hydrophobic pocket, conferring selectivity.

In cancer models, IPP-Amine typically induces G2/M arrest and apoptosis. However, like other kinase inhibitors, acquired resistance is a critical hurdle. This guide details the protocols to characterize this resistance, comparing IPP-Amine against established standards Palbociclib (CDK4/6 inhibitor) and VX-680 (Tozasertib) (Pan-Aurora inhibitor).

Key Mechanistic Differentiators
  • IPP-Amine: Dual CDK/Aurora activity; targets the ATP-binding pocket; resistance often driven by "gatekeeper" mutations or MDR1 efflux.

  • Palbociclib: Highly selective CDK4/6; resistance driven by Rb loss or Cyclin E amplification.

  • VX-680: Pan-Aurora; resistance driven by T215I mutation in Aurora B.

Comparative Performance Analysis

The following table contrasts the resistance and efficacy profiles of IPP-Amine with standard-of-care alternatives.

FeatureIPP-Amine (Test Article)Palbociclib (Reference)VX-680 (Reference)
Primary Target Multi-Kinase (CDK2/Aurora A)CDK4/6Aurora A/B/C
Binding Mode Type I (ATP-Competitive)Type I (ATP-Competitive)Type I (ATP-Competitive)
Primary Resistance Mechanism MDR1 Efflux & Gatekeeper Mutations Rb1 Loss & Cyclin E1 Amplification Aurora B Mutation (T215I)
Cross-Resistance Risk Moderate (with Taxanes/Vinca Alkaloids)Low (Distinct mechanism)High (with other Aurora inhibitors)
IC50 Shift (Resistant Lines) Typically 10x - 50x>100x (Rb-null cells)20x - 100x
Assay Suitability High (Broad cytotoxicity)Specific (Rb-positive lines only)High (Polyploidy phenotype)

Experimental Protocols for Resistance Assessment

Phase I: Establishing Baseline Sensitivity (The "Therapeutic Window")

Before generating resistance, you must define the baseline potency and the lethal dose (LD100).

Protocol: 72-Hour ATP-Based Viability Assay

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at 3,000 cells/well in 96-well white-walled plates. Allow attachment for 24 hours.

  • Dosing: Prepare a 10-point serial dilution of IPP-Amine (Start: 10 µM, Dilution Factor: 1:3). Include Palbociclib as a positive control.[1]

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® (or equivalent ATP reagent). Shake for 2 mins, incubate for 10 mins. Read luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

    • Acceptance Criteria: R² > 0.95; Z' factor > 0.5.

Phase II: Generation of Resistant Cell Lines (The "Pulsatile" Method)

Causality: Continuous exposure often leads to tolerance via epigenetic adaptation. Pulsatile exposure mimics clinical pharmacokinetics and selects for stable genetic resistance mechanisms.

Protocol: Dose-Escalation Workflow

  • Initial Exposure: Treat bulk culture (T-75 flask) with IPP-Amine at IC20 concentration for 72 hours.

  • Recovery: Wash drug away with PBS. Add drug-free media. Allow cells to recover until confluency reaches 80% (approx. 3-5 days).

  • Escalation: Re-treat recovered cells at 1.5x the previous concentration.

  • Cycling: Repeat steps 2-3, increasing dose (IC20 → IC50 → IC90 → 2x IC90) over 3-4 months.

  • Validation: Once cells grow stably at 3x IC50, perform the Phase I viability assay to confirm the "Resistance Index" (RI = IC50_Resistant / IC50_Parental). An RI > 10 is considered significant.

Phase III: Molecular Characterization of Resistance

Once resistance is established, identify the mechanism (Target Mutation vs. Efflux).

Protocol: Western Blot for Pathway & Efflux Markers

  • Lysis: Lyse Parental and Resistant cells in RIPA buffer + Phosphatase Inhibitors.

  • Targets to Probe:

    • P-Glycoprotein (MDR1/ABCB1): Upregulation indicates efflux-mediated resistance.

    • Phospho-Histone H3 (Ser10): Marker of Aurora B activity. If p-HH3 persists despite treatment, the target is mutated or bypassed.

    • Cyclin E / Rb: Loss of Rb suggests a shift away from CDK dependence.

  • Functional Validation (Efflux): Co-treat resistant cells with IPP-Amine + Verapamil (MDR1 inhibitor). If IC50 is restored to parental levels, resistance is efflux-driven.

Visualizations

Diagram 1: Mechanism of Action & Resistance Pathways

This diagram illustrates the competitive binding of IPP-Amine and the two primary resistance routes: Target Mutation (preventing binding) and Efflux (removing drug).

G cluster_Kinase Kinase Domain (CDK/Aurora) cluster_Cell Cancer Cell Membrane IPP IPP-Amine (Inhibitor) BindingSite ATP Binding Pocket (Hinge Region) IPP->BindingSite Competes with ATP ATP ATP (Substrate) ATP->BindingSite Phosphorylation Effect G2/M Arrest Apoptosis BindingSite->Effect Inhibition Mutation Gatekeeper Mutation (Steric Hindrance) Mutation->BindingSite Blocks Binding Resistance Drug Resistance (Cell Survival) Mutation->Resistance Pathway Reactivation MDR1 MDR1/P-gp (Efflux Pump) MDR1->IPP Pumps Out MDR1->Resistance Low Intracellular Conc.

Caption: Figure 1. Dual mechanisms of resistance to IPP-Amine: Gatekeeper mutations block binding, while MDR1 upregulation reduces intracellular accumulation.

Diagram 2: Resistance Generation Workflow

A logical flow for the "Pulse-Recovery" method described in Phase II.

Workflow Start Parental Cells (Sensitive) IC20 Pulse Treat: IC20 (72h) Start->IC20 Recover Recovery Phase (Drug-Free Media) IC20->Recover Check Confluency > 80%? Recover->Check Check->IC20 No (Wait) Escalate Increase Dose (1.5x) Check->Escalate Yes Escalate->IC20 Repeat Cycle Stable Stable Resistant Line (>10x IC50) Escalate->Stable After 3-4 Months

Caption: Figure 2. Step-wise 'Pulse-Recovery' protocol for evolving stable resistance phenotypes without inducing tolerance.

References

  • Cicenas, J., et al. (2015). "Pyrazoles as Key Scaffolds for the Development of Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Gottesman, M. M., et al. (2002). "MDR1/P-glycoprotein-mediated drug resistance." Nature Reviews Cancer. Link

  • Peyressatre, M., et al. (2015). "Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors." Cancers. Link

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine. Link

  • Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics. Link

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine

[1] Executive Summary & Chemical Identity 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine is a substituted aminopyrazole often utilized as a pharmacophore intermediate in drug discovery, particularly for kinase inhibition studi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

4-(4-Isopropylphenyl)-1H-pyrazol-3-amine is a substituted aminopyrazole often utilized as a pharmacophore intermediate in drug discovery, particularly for kinase inhibition studies. Proper disposal is critical not only for regulatory compliance (RCRA/EPA) but to prevent environmental contamination, as aminopyrazoles can exhibit aquatic toxicity and persistence.

This guide provides a self-validating workflow for the segregation, packaging, and final disposal of this compound.

Chemical Profile
PropertyDetail
Chemical Name 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine
CAS Number 1066675-89-5 (Verify specific vendor CAS; alternate: 941573-49-5)
Molecular Formula C₁₂H₁₅N₃
Physical State Solid (typically off-white to yellow powder)
Primary Hazard Organic Amine / Irritant / Potential Aquatic Toxin

Hazard Identification & Risk Assessment

Before disposal, the waste generator must characterize the hazard. While specific toxicological data for this exact analog may be limited, its structural class (aminopyrazoles) dictates the following GHS classifications.

GHS Hazard Classification (Derived from Structural Class)
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationWarning
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritationWarning
STOT - Single Exposure Cat 3H335: May cause respiratory irritationWarning
Aquatic Toxicity Cat 2/3H411: Toxic to aquatic life (Likely)-

Critical Safety Note: Amines are incompatible with strong acids and oxidizing agents. NEVER mix this waste with nitric acid or perchlorates, as this can generate explosive salts or violent exothermic reactions.

Waste Segregation & Handling Protocols

Effective disposal begins with rigorous segregation.[1] This compound must be treated as Hazardous Organic Waste .

Decision Logic for Waste Stream Segregation

The following logic gate ensures the material is routed to the correct disposal stream, preventing dangerous cross-contamination.

WasteSegregation Start Waste Generation: 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure powder, contaminated gloves/wipes) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Liquid SolidPack Pack in Double-Bagged Wide-Mouth Poly Jar Solid->SolidPack LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Organic Amine SolidPack->LabelSolid Final Transfer to EHS / High-Temp Incineration LabelSolid->Final SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, Methanol, Ethanol) SolventCheck->NonHalo No Halogens HaloPack Container: HDPE Carboy Label: 'Halogenated Organic Waste' Halo->HaloPack NonHaloPack Container: HDPE Carboy Label: 'Non-Halogenated Organic Waste' NonHalo->NonHaloPack HaloPack->Final NonHaloPack->Final

Figure 1: Decision tree for segregating aminopyrazole waste based on physical state and solvent composition.

Packaging Specifications
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. If the waste includes contaminated sharps (needles), use a rigid puncture-proof sharps container.

  • Liquid Waste:

    • Container: 4L or 10L HDPE carboys or Safety Coated Glass bottles.

    • Headspace: Leave at least 10% headspace to allow for expansion.

    • Venting: Use vented caps if there is any risk of off-gassing, though this compound is generally stable.

Emergency Spill Response Procedure

In the event of a spill, immediate action is required to contain the material and prevent exposure.[2][1]

Spill Cleanup Workflow
  • Isolate: Evacuate the immediate area (15 ft radius).

  • Protect: Don PPE (Nitrile gloves x2, Lab coat, Safety Goggles, N95 respirator if dust is visible).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Encircle with absorbent socks or vermiculite.

  • Clean:

    • Scoop material into a dedicated waste jar.

    • Clean surface with 1% Acetic Acid (to solubilize/neutralize the amine) followed by soap and water.

  • Disposal: Label the cleanup debris as hazardous waste.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100g or highly toxic?) Spill->Assess Major Major Spill: Evacuate & Call EHS Assess->Major High Risk Minor Minor Spill: Proceed with Cleanup Assess->Minor Manageable PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Minor->PPE Absorb Absorb/Sweep: Use Vermiculite or Wet Wipes (if solid) PPE->Absorb Decon Decontaminate Surface: 1% Acetic Acid Wash Absorb->Decon Dispose Bag Waste & Label Decon->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine.

Final Disposal Method

Do not dispose of via sink or trash. The only acceptable final destruction method for 4-(4-Isopropylphenyl)-1H-pyrazol-3-amine is High-Temperature Incineration .

  • Mechanism: Incineration at >1000°C ensures the complete oxidation of the pyrazole ring and amine groups into CO₂, H₂O, and N₂/NOx (scrubbed).

  • Vendor Handoff: Ensure the waste manifest clearly lists "Organic Solid/Liquid with Nitrogen Heterocycles" to alert the disposal facility of the chemical nature.

References

  • PubChem. (2025). Compound Summary: 4-Isopropyl-1H-pyrazol-3-amine (Structural Analog Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Amino-5-methylpyrazole (Analogous Pyrazole Handling). Retrieved October 26, 2025, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Handling

Personal protective equipment for handling 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine

The following operational guide is structured for immediate implementation in a research or drug development setting. It prioritizes the Precautionary Principle , treating 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine (CAS 10...

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide is structured for immediate implementation in a research or drug development setting. It prioritizes the Precautionary Principle , treating 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine (CAS 1066675-89-5) as a bioactive, hazardous research chemical where comprehensive toxicological data may be incomplete.[1]

Part 1: Executive Safety Summary

As a Senior Application Scientist, I emphasize that this compound belongs to the aminopyrazole class, a structural motif frequently utilized in kinase inhibitors and bioactive pharmaceutical intermediates. Consequently, even if specific acute toxicity data is sparse, you must handle this substance as a potent bioactive agent and a severe irritant .

Immediate Core Directives:

  • Zero Inhalation: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.

  • Amine Awareness: Organic amines can permeate standard nitrile gloves over time.[2] Double-gloving and immediate change-upon-splash protocols are mandatory.[1]

  • Tautomerism: Be aware this compound may exist in equilibrium (1H-pyrazol-3-amine vs. 1H-pyrazol-5-amine), affecting solubility but not safety profiles.[1]

Part 2: Hazard Identification & Risk Assessment

Derived from structural activity relationships (SAR) of phenyl-aminopyrazoles.[1][2]

Hazard CategoryGHS Classification (Presumed)Operational Implication
Acute Toxicity H302 (Harmful if swallowed)High risk during weighing/transfer.[1] Do not touch face/mouth.
Skin/Eye Irritation H315 / H319 (Causes severe irritation)Amines are basic; contact causes chemical burns or dermatitis.[1]
Respiratory H335 (May cause resp.[1][3][4] irritation)Dust inhalation triggers mucosal inflammation.
Bioactivity H373 (Target Organ Tox - Potential)Critical: Many analogs are kinase inhibitors.[1] Long-term low-dose exposure must be prevented.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

PPE Selection Logic
  • Gloves: Standard 4-mil nitrile offers fair protection against solids but poor protection against amine-containing solutions (especially in DCM or Methanol).[1][2]

  • Eye Protection: Safety glasses are insufficient for solution handling due to the basicity of the amine; goggles are required to prevent corneal damage from micro-splashes.

Required Gear Table
ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Solid Handling (Weighing)Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer glove every 30 mins.Safety Glasses with side shields.[5]Lab Coat (Cotton/Poly).[1] Buttoned to neck.Fume Hood (Sash at 18").[1] No respirator needed if hood is active.
Solution Preparation (Dissolving)Double Barrier : Inner Nitrile + Outer Neoprene or Laminate (Silver Shield) if using penetrating solvents (DCM).[1][2]Chemical Splash Goggles . Face shield recommended if volume >500mL.Lab Coat + Chemical Apron (Rubber/PVC).[1]Fume Hood .
Spill Cleanup Utility Grade Nitrile (Thick) or Laminate gloves.[1]Face Shield + Goggles.Tyvek Suit (Disposable).[1]N95/P100 Respirator (if outside hood).

Part 4: Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for safe handling, ensuring you select the correct containment based on the state of matter.

HandlingWorkflow Start Start: Handling 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solution / Reaction Mixture StateCheck->Solution Liquid/Solvated Weighing Weighing Protocol: 1. Verify Hood Flow (>100 fpm) 2. Anti-static gun (reduce fly-away) 3. Double Nitrile Gloves Solid->Weighing Dissolving Dissolution Protocol: 1. Add Solvent slowly 2. Sash lowered 3. Splash Goggles ON Solution->Dissolving Weighing->Dissolving Prepare Solution Transfer Transfer/Addition: Use secondary containment tray. Avoid needles (use cannulas if possible). Dissolving->Transfer Waste Disposal: Segregate into Organic Base Stream Transfer->Waste

Figure 1: Operational workflow for handling aminopyrazoles, distinguishing between solid and solution phase risks.[1][2]

Step-by-Step Handling Procedures
A. Weighing & Transfer (Highest Inhalation Risk)
  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Control: Pyrazoles can be static-prone. Use an anti-static gun or polonium strip to neutralize the powder before spatulating. This prevents "fly-away" dust.[1]

  • Technique: Use the "tap-and-pour" method or a disposable antistatic weighing boat. Never return excess chemical to the stock bottle (cross-contamination risk).

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after weighing. Dispose of the Kimwipe as solid hazardous waste.

B. Solubilization (Highest Splash/Permeation Risk)
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMSO, be aware that these solvents carry the amine through the skin barrier rapidly.

  • Containment: Perform all mixing in a round-bottom flask or vial clamped securely above a secondary containment tray (spill tray).

  • Heating: If heating is required, use a heating block or oil bath with a temperature probe. Never use an open flame. Ensure a reflux condenser is attached to prevent amine vapor escape.

Part 5: Emergency Response & Disposal

Spill Response Logic
  • Minor Spill (<5g):

    • Alert nearby personnel.

    • Cover with Sand or Vermiculite (Avoid paper towels; amines can react exothermically with some cellulosics or oxidizers).[2]

    • Scoop into a wide-mouth jar.

    • Wipe surface with dilute acetic acid (vinegar) to neutralize the amine, followed by soap and water.

  • Major Spill (>5g or outside hood): Evacuate the lab. Call EHS.

Waste Disposal Strategy

Proper disposal is critical to prevent environmental contamination and regulatory fines.[2]

WasteDisposal WasteGen Waste Generation TypeCheck Waste Type? WasteGen->TypeCheck SolidWaste Solid Waste (Gloves, Weigh boats, Silica) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Reaction mother liquor) TypeCheck->LiquidWaste BinSolid Bin: Hazardous Solid (Label: Toxic/Irritant) SolidWaste->BinSolid BinLiquid Bin: Organic Base / Amine (Do NOT mix with Acids) LiquidWaste->BinLiquid Incineration Final Disposal: High Temp Incineration BinSolid->Incineration BinLiquid->Incineration

Figure 2: Waste segregation logic.[1][2] Note the critical separation from acidic waste streams to prevent heat generation.

Disposal Specifications:

  • Stream: Segregate as "Organic Alkaline/Base Waste" .

  • Incompatibility: NEVER mix with "Organic Acid" or "Oxidizer" waste streams. Mixing amines with acids generates heat; mixing with oxidizers can cause fire.

  • Labeling: Clearly mark the tag with "Contains 4-(4-Isopropylphenyl)-1h-pyrazol-3-amine" and "High Potency".[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19002201, 4-Isopropyl-1H-pyrazol-3-amine. (Used as SAR analog for hazard baseline). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link][1][2]

  • Prudent Practices in the Laboratory (2011). Management of Waste: Amines and Basic Compounds. National Academies Press. Retrieved from [Link]

Sources

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